(s)-13-Hydroxyoctadecanoic acid
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
Properties
Molecular Formula |
C18H36O3 |
|---|---|
Molecular Weight |
300.5 g/mol |
IUPAC Name |
(13S)-13-hydroxyoctadecanoic acid |
InChI |
InChI=1S/C18H36O3/c1-2-3-11-14-17(19)15-12-9-7-5-4-6-8-10-13-16-18(20)21/h17,19H,2-16H2,1H3,(H,20,21)/t17-/m0/s1 |
InChI Key |
MRWKWISFCDSNQN-KRWDZBQOSA-N |
Isomeric SMILES |
CCCCC[C@@H](CCCCCCCCCCCC(=O)O)O |
Canonical SMILES |
CCCCCC(CCCCCCCCCCCC(=O)O)O |
Origin of Product |
United States |
Foundational & Exploratory
(s)-13-Hydroxyoctadecanoic acid discovery and synthesis
An In-depth Technical Guide to (S)-13-Hydroxyoctadecanoic Acid: Discovery, Synthesis, and Biological Significance
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound ((S)-13-HODE) is a biologically active oxidized metabolite of the essential fatty acid, linoleic acid. Produced endogenously via enzymatic pathways, this molecule is a critical signaling lipid involved in a myriad of physiological and pathological processes, including inflammation, atherosclerosis, and cancer. Its specific stereochemistry dictates its biological function, notably its activity as a ligand for peroxisome proliferator-activated receptor-gamma (PPARγ). This technical guide provides a comprehensive overview of the discovery of (S)-13-HODE, its biosynthetic pathway, its role in cellular signaling, and detailed methodologies for its chemical and chemoenzymatic synthesis.
Discovery and Natural Occurrence
This compound, formally known as 13(S)-hydroxy-9Z,11E-octadecadienoic acid, is a major lipoxygenation product derived from linoleic acid in biological systems.[1] Its discovery is rooted in the study of lipid metabolism and inflammation. A notable early identification by Buchanan et al. in 1985 characterized it as a "vessel wall chemorepellant factor," highlighting its vascular activities.[2]
(S)-13-HODE is produced by a variety of cell types, including macrophages, endothelial cells, and platelets, and is found in numerous tissues.[3] The stereospecific synthesis in mammals is primarily carried out by the enzyme 15-lipoxygenase-1 (ALOX15).[4][5] This enzyme catalyzes the insertion of molecular oxygen into linoleic acid to form an unstable intermediate, 13(S)-hydroperoxy-9Z,11E-octadecadienoic acid (13(S)-HpODE), which is subsequently and rapidly reduced by cellular peroxidases to the more stable (S)-13-HODE.[4]
Biosynthesis and Signaling Pathways
The 15-Lipoxygenase Biosynthetic Pathway
The enzymatic production of (S)-13-HODE is a highly controlled and stereospecific process. The primary pathway involves the action of 15-lipoxygenase-1 (15-LOX-1) on linoleic acid.
Caption: Biosynthesis of (S)-13-HODE from Linoleic Acid.
PPARγ Signaling Pathway
(S)-13-HODE functions as an endogenous ligand for the nuclear receptor Peroxisome Proliferator-Activated Receptor-gamma (PPARγ).[4][5] The R-enantiomer, 13(R)-HODE, lacks this ability.[4] Activation of PPARγ by (S)-13-HODE initiates a signaling cascade that modulates the transcription of various target genes, influencing processes like lipid metabolism and apoptosis.
Caption: (S)-13-HODE activation of the PPARγ signaling pathway.
Synthesis of this compound
The stereoselective synthesis of (S)-13-HODE is crucial for studying its specific biological roles. Both chemoenzymatic and total chemical synthesis strategies have been developed.
General Synthesis and Purification Workflow
A typical workflow for producing and isolating (S)-13-HODE involves the initial synthesis, followed by extraction, purification (commonly via chromatography), and characterization to confirm identity and purity.
Caption: General experimental workflow for synthesis and analysis.
Comparison of Synthesis Methods
| Synthesis Method | Key Reagents / Catalyst | Overall Yield (%) | Enantiomeric Excess (e.e. %) | Reference |
| Chemoenzymatic | Linoleic Acid, Soybean Lipoxygenase-1, NaBH₄ or SnCl₂ | 54% | 97% | [6][7] |
| Chemical Synthesis | Methyl Z-10-iododec-9-enoate, Organostannane, Palladium(II) Catalyst | Favorable | High (Implied) | [6] |
Detailed Experimental Protocols
Protocol 1: Chemoenzymatic Synthesis of (S)-13-HODE
This protocol is adapted from a described method utilizing soybean lipoxygenase for stereospecific oxidation followed by chemical reduction.[6][7]
Step 1: Enzymatic Oxidation of Linoleic Acid to 13(S)-HPODE
-
Reaction Setup: Prepare a 0.1 M borate (B1201080) buffer and adjust the pH to 11.
-
Substrate Preparation: Dissolve linoleic acid to a final concentration of 0.1 M in the buffer. Emulsification may be required.
-
Enzyme Addition: Add soybean lipoxygenase-1 to a final concentration of 4 mg/mL.
-
Oxygenation: Cool the reaction vessel to 5°C and bubble oxygen gas through the solution at a pressure of 2.5 bar while stirring vigorously.
-
Monitoring: The formation of the conjugated diene in 13(S)-HPODE can be monitored spectrophotometrically by observing the increase in absorbance at 234 nm.[8] The reaction is typically complete within 2-5 hours.[7][9]
-
Work-up: Once the reaction is complete, acidify the solution to pH 3-4 with 2N HCl and extract the product with diethyl ether or chloroform/methanol. Dry the organic phase over anhydrous sodium sulfate (B86663) and concentrate in vacuo.
Step 2: Reduction of 13(S)-HPODE to (S)-13-HODE
-
Reagent: Stannous chloride (SnCl₂) is an effective reducing agent for this conversion.[7]
-
Procedure: Dissolve the crude 13(S)-HPODE from Step 1 in a mixture of chloroform, methanol, and water.
-
Reduction: Add a solution of SnCl₂ in the same solvent system to the 13(S)-HPODE solution and stir at room temperature.
-
Completion: The reaction is typically complete within 2 hours.
-
Purification: After extraction, the final product, (S)-13-HODE, is purified from the reaction mixture using silica (B1680970) gel column chromatography or high-performance liquid chromatography (HPLC).
Conclusion
This compound is a pivotal lipid mediator whose stereospecific biosynthesis leads to distinct signaling functions, primarily through the activation of PPARγ. Its role in both health and disease makes it a molecule of significant interest for therapeutic development. The chemoenzymatic synthesis route offers an efficient method for producing gram-scale quantities of highly enantiopure (S)-13-HODE, enabling further investigation into its biological activities and potential as a pharmacological agent or biomarker.
References
- 1. Human Metabolome Database: Showing metabocard for 13-HODE (HMDB0004667) [hmdb.ca]
- 2. caymanchem.com [caymanchem.com]
- 3. journals.physiology.org [journals.physiology.org]
- 4. 13-Hydroxyoctadecadienoic acid - Wikipedia [en.wikipedia.org]
- 5. Hydroxyoctadecadienoic acids: novel regulators of macrophage differentiation and atherogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. gsartor.org [gsartor.org]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
natural sources of (s)-13-Hydroxyoctadecanoic acid
An In-depth Technical Guide to the Natural Sources of (S)-13-Hydroxyoctadecanoic Acid
Executive Summary
This compound ((S)-13-HODE) is a bioactive lipid mediator derived from the oxygenation of linoleic acid. As a significant signaling molecule, it is implicated in a multitude of physiological and pathological processes, including inflammation, cancer cell growth, and atherogenesis.[1][2][3] Its stereospecific synthesis and presence in various natural sources make it a molecule of high interest for researchers in biology, medicine, and drug development. This technical guide provides a comprehensive overview of the natural sources of (S)-13-HODE, its biosynthesis, associated signaling pathways, and detailed experimental protocols for its extraction, quantification, and synthesis.
Natural Occurrence and Biosynthesis
(S)-13-HODE is not a primary product of a specific organism but rather a metabolic derivative of linoleic acid, an essential omega-6 fatty acid. Its production is catalyzed by lipoxygenase (LOX) enzymes in both plants and animals.[4]
Biosynthesis in Mammals
In mammalian cells, the primary enzyme responsible for the stereospecific synthesis of (S)-13-HODE is 15-lipoxygenase-1 (ALOX15).[1] The enzyme catalyzes the introduction of molecular oxygen into linoleic acid to form 13(S)-hydroperoxy-9Z,11E-octadecadienoic acid (13(S)-HpODE). This unstable hydroperoxide is subsequently and rapidly reduced by cellular peroxidases to the more stable hydroxy derivative, 13(S)-HODE.[1] This metabolite is found in various biological samples, including human urine and goat serum.[5]
Biosynthesis in Plants
Plants utilize a similar enzymatic pathway to produce (S)-13-HODE, primarily as part of their defense mechanism against pathogens.[6][7] Plant lipoxygenases, such as soybean LOX, catalyze the oxygenation of linoleic acid to 13(S)-HpODE, which is then converted to (S)-13-HODE.[4][8] This compound is considered a defensive substance in plants like rice.[9] Seed oils from certain plants can also be a rich source of hydroxy fatty acid analogs.[10]
Presence in Foods
(S)-13-HODE can be found in various foods, often as a result of the oxidation of linoleic acid during processing or as a naturally occurring component.[11][12] Fatty acid esters of hydroxy fatty acids (FAHFAs), a class of lipids that includes derivatives of 13-HODE, have been identified in plant-based foods such as nut oils, grains, and teas. Animal sources include caribou and moose.[13] However, the levels of these compounds in fresh food are often relatively low.[13]
Quantitative Data on (S)-13-HODE Occurrence
The concentration of 13-HODE varies significantly depending on the biological matrix and physiological or pathological state. The following table summarizes available quantitative data. Note that many studies quantify total 13-HODE without distinguishing between the (S) and (R) enantiomers.[1]
| Biological Source/Food Item | Concentration/Level | Stereoisomer Specificity | Reference |
| Various Foods (general) | 45 to 320 ng/g | Not specified (as FAHFAs) | [13] |
| Human Plasma (post-exercise) | ~3.1-fold increase | Not specified (9-HODE + 13-HODE) | [14] |
| Rat Plasma (90 min post-gavage) | ~0.10 pmol/µL (d4-13-HODE) | (S)-enantiomer administered | [11] |
| Rat Liver (post-gavage) | ~1.5 pmol/mg (d4-13-HODE) | (S)-enantiomer administered | [11] |
| Rat Adipose Tissue (post-gavage) | ~0.7 pmol/mg (d4-13-HODE) | (S)-enantiomer administered | [11] |
| Rat Heart (post-gavage) | ~0.4 pmol/mg (d4-13-HODE) | (S)-enantiomer administered | [11] |
| Atherosclerotic Lesions | Abundant | Both (S) and (R) enantiomers | [3] |
Signaling Pathways Involving (S)-13-HODE
(S)-13-HODE exerts its biological effects by modulating key signaling pathways.
Biosynthesis of (S)-13-HODE
The synthesis of (S)-13-HODE is a two-step enzymatic process initiated from the essential fatty acid, linoleic acid. This pathway is conserved across mammals and plants, utilizing lipoxygenase and peroxidase enzymes.
PPARγ Signaling Pathway
(S)-13-HODE is a known endogenous ligand for the nuclear receptor PPARγ.[1][15] Activation of PPARγ by (S)-13-HODE leads to the transcription of target genes that regulate lipid metabolism and inflammation, playing a significant role in macrophage function and the progression of atherosclerosis.[3]
mTOR Inhibition Pathway
Recent studies have identified a direct interaction between (S)-13-HODE and the mechanistic target of rapamycin (B549165) (mTOR), a key regulator of cell growth and proliferation.[2] (S)-13-HODE acts as an ATP-competitive inhibitor of mTOR kinase activity, leading to the suppression of cancer cell growth.[2]
Experimental Protocols
Extraction and Quantification of (S)-13-HODE from Biological Samples
The analysis of (S)-13-HODE is challenging due to its low abundance and the presence of numerous isomers.[16][17] The standard workflow involves lipid extraction, purification, and analysis by mass spectrometry.
Methodology:
-
Sample Preparation: Collect biological samples and immediately add an antioxidant cocktail (e.g., butylated hydroxytoluene and diethylenetriaminepentaacetic acid) to prevent artificial oxidation.[18]
-
Lipid Extraction: Employ a modified Bligh-Dyer method.[16] Homogenize the sample in a mixture of aqueous buffer, methanol (B129727), and chloroform (B151607) (typically 1:1:2 v/v/v) to partition lipids into the organic phase.
-
Purification: Dry the organic phase under nitrogen and reconstitute in a suitable solvent. Purify the extract using Solid Phase Extraction (SPE) to isolate the hydroxy fatty acid fraction.[10]
-
Enantiomer Separation (Optional but Recommended): To specifically quantify the (S)-enantiomer, separate 13(S)-HODE and 13(R)-HODE using chiral phase High-Performance Liquid Chromatography (HPLC).[18][19]
-
Quantification:
-
LC-MS/MS: This is the most common and sensitive method.[16][17] Use a reverse-phase C18 column for chromatographic separation coupled to a mass spectrometer operating in negative ion mode for detection and quantification against a deuterated internal standard (e.g., d4-13-HODE).[11]
-
GC-MS: This method requires derivatization of the hydroxyl and carboxylic acid groups (e.g., methylation followed by silylation) to increase volatility.[10]
-
Chemo-enzymatic Synthesis of (S)-13-HODE
Gram-scale quantities of (S)-13-HODE can be produced from linoleic acid using soybean lipoxygenase-1, followed by chemical reduction.[8][9]
Methodology:
-
Enzymatic Oxygenation:
-
Substrate Preparation: Prepare a solution of linoleic acid (e.g., 0.1 M) in an appropriate buffer.
-
Reaction Conditions: The synthesis of the intermediate, 13(S)-hydroperoxy-9Z, 11E-octadecadienoic acid (13(S)-HpODE), is optimized under the following conditions: oxygen pressure of 2.5 bar, temperature of 5°C, and pH 11.[8]
-
Enzyme Addition: Add soybean lipoxygenase-1 (e.g., 4 mg/ml) to the substrate solution and stir vigorously under the pressurized oxygen atmosphere.[8]
-
Monitoring: Monitor the reaction progress by measuring the absorbance at 234 nm, which corresponds to the conjugated diene system of the product.
-
-
Extraction of 13(S)-HpODE:
-
Once the reaction is complete, acidify the mixture to protonate the fatty acid and extract the 13(S)-HpODE using an organic solvent like diethyl ether or ethyl acetate.
-
-
Chemical Reduction:
-
Reduce the hydroperoxide group of 13(S)-HpODE to a hydroxyl group. A common and mild reducing agent for this step is sodium borohydride (B1222165) (NaBH₄).
-
Dissolve the extracted 13(S)-HpODE in a solvent like methanol and cool in an ice bath. Add NaBH₄ portion-wise and stir until the reduction is complete (monitored by TLC or LC-MS).
-
-
Purification:
-
Quench the reaction and extract the final product, (S)-13-HODE.
-
Purify the (S)-13-HODE using silica (B1680970) gel column chromatography or preparative HPLC to achieve high purity (≥98%).[4]
-
Conclusion and Future Directions
(S)-13-HODE is a critical signaling lipid with diverse biological activities, synthesized from linoleic acid in plants and animals. Its roles in modulating PPARγ and mTOR pathways highlight its potential as a therapeutic target in metabolic diseases, inflammation, and oncology. The methodologies outlined in this guide for its extraction, quantification, and synthesis provide a robust framework for researchers. Future investigations should focus on elucidating the full spectrum of its signaling roles, quantifying its presence in a wider range of foods and disease states, and exploring the therapeutic utility of modulating its endogenous levels.
References
- 1. 13-Hydroxyoctadecadienoic acid - Wikipedia [en.wikipedia.org]
- 2. biorxiv.org [biorxiv.org]
- 3. Hydroxyoctadecadienoic acids: novel regulators of macrophage differentiation and atherogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. caymanchem.com [caymanchem.com]
- 5. Occurrence of 13(S)-hydroxyoctadecadienoic acid in biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. The presence of oxygenated lipids in plant defense in response to biotic stress: a metabolomics appraisal - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. books.rsc.org [books.rsc.org]
- 11. Linoleic acid-derived 13-hydroxyoctadecadienoic acid is absorbed and incorporated into rat tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Linoleic acid-derived 13-hydroxyoctadecadienoic acid is absorbed and incorporated into rat tissues [escholarship.org]
- 13. researchgate.net [researchgate.net]
- 14. journals.physiology.org [journals.physiology.org]
- 15. Differential cell growth/apoptosis behavior of 13-hydroxyoctadecadienoic acid enantiomers in a colorectal cancer cell line [pubmed.ncbi.nlm.nih.gov]
- 16. Analytical Methods for the Determination of Fatty Acid Esters of Hydroxy Fatty Acids (FAHFAs) in Biological Samples, Plants and Foods - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Analytical Methods for the Determination of Fatty Acid Esters of Hydroxy Fatty Acids (FAHFAs) in Biological Samples, Plants and Foods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Mass spectrometric profiling of oxidized lipid products in human nonalcoholic fatty liver disease and nonalcoholic steatohepatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
(s)-13-Hydroxyoctadecanoic acid stereoisomers and enantiomers
An In-Depth Technical Guide on (S)-13-Hydroxyoctadecanoic Acid Stereoisomers and Enantiomers
For Researchers, Scientists, and Drug Development Professionals
Core Concepts: Stereochemistry and Biological Activity
This compound ((S)-13-HODE) is a bioactive lipid derived from the metabolism of linoleic acid. Its full chemical name is (9Z,11E,13S)-13-Hydroxyoctadeca-9,11-dienoic acid. The biological functions of this molecule are intrinsically tied to its stereochemistry. This guide will explore the distinct roles of its primary enantiomer, (R)-13-HODE, and other related stereoisomers. Many studies in the existing literature do not differentiate between these isomers, which can obscure the specific biological effects of each.
Biosynthesis of 13-HODE Stereoisomers
The stereochemical outcome of 13-HODE synthesis is dependent on the enzymatic pathway involved:
-
15-Lipoxygenase-1 (15-LOX-1): This enzyme exhibits high stereospecificity, primarily producing the precursor 13(S)-hydroperoxy-9Z,11E-octadecadienoic acid (13(S)-HpODE), which is subsequently reduced to 13(S)-HODE.
-
Cyclooxygenases (COX-1 and COX-2): These enzymes also predominantly generate 13(S)-HODE from linoleic acid.
-
Cytochrome P450 (CYP) Enzymes: Microsomal CYP enzymes metabolize linoleic acid to a mixture of 13-HODE and 9-HODE, with the R stereoisomer being the predominant form (approximately 80% R to 20% S).
-
Free Radical and Singlet Oxygen Oxidation: Non-enzymatic oxidation of linoleic acid, often occurring under conditions of oxidative stress, results in a racemic mixture of 9-HODE and 13-HODE.
Metabolism of 13(S)-HODE
Once formed, 13(S)-HODE can undergo several metabolic transformations:
-
Incorporation into Phospholipids (B1166683): It is rapidly esterified into the sn-2 position of phospholipids like phosphatidylcholine, phosphatidylinositol, and phosphatidylethanolamine.
-
Peroxisomal β-oxidation: This pathway leads to the chain-shortening of 13(S)-HODE, which is a potential mechanism for its inactivation and removal.
-
Dehydrogenation: 13(S)-HODE can be oxidized by NAD+-dependent 13-HODE dehydrogenase to form 13-oxo-9Z,11E-octadecadienoic acid (13-oxo-ODE), another bioactive lipid.
Quantitative Data on Biological Activity
The biological effects of 13-HODE enantiomers are often stereospecific. While detailed quantitative data such as EC50 and IC50 values are not always available in the literature, the following table summarizes the known activities.
| Compound | Target | Effect | Cell Type | Quantitative Data | Reference |
| (S)-13-HODE | PPARγ | Ligand, Activator | Colorectal Cancer Cells (Caco-2) | Not specified | |
| Cell Growth | Decrease | Colorectal Cancer Cells (Caco-2) with 10% FBS | Not specified | ||
| Apoptosis | Induces | Colorectal Cancer Cells (Caco-2) | Not specified | ||
| (R)-13-HODE | PPARγ | Not a ligand | Colorectal Cancer Cells (Caco-2) | Not specified | |
| Cell Growth | Increase | Colorectal Cancer Cells (Caco-2) without FBS | Not specified | ||
| BLT Receptors | Activates ERK/CREB signaling, PGE2 synthesis | Colorectal Cancer Cells (Caco-2) | Not specified | ||
| 13-HODE (isomer not specified) | GPR132 | Weak Ligand/Activator | - | Weaker than 9-HODE |
Signaling Pathways
The differential effects of 13-HODE enantiomers are mediated by distinct signaling pathways.
(S)-13-HODE and PPARγ Signaling
(S)-13-HODE acts as a ligand for the nuclear receptor PPARγ. This interaction is crucial for its anti-proliferative and pro-apoptotic effects in certain cancer cells. The activation of PPARγ by (S)-13-HODE can lead to the transcriptional regulation of genes involved in cell cycle control and apoptosis.
Figure 1: (S)-13-HODE signaling through PPARγ.
(R)-13-HODE and Proliferative Signaling
In contrast to its (S)-enantiomer, (R)-13-HODE promotes cell growth in the absence of serum factors in Caco-2 cells. This effect is mediated through the activation of BLT receptors, leading to the downstream activation of the ERK and CREB signaling pathways and the synthesis of prostaglandin (B15479496) E2 (PGE2).
Figure 2: (R)-13-HODE proliferative signaling pathway.
Experimental Protocols
Detailed experimental protocols are essential for the accurate study of 13-HODE stereoisomers. The following sections provide an overview of key methodologies.
Chemoenzymatic Synthesis of (S)-13-HODE
A common method for the synthesis of optically active (S)-13-HODE involves a combination of chemical synthesis and enzymatic resolution. A key step is the palladium-catalyzed coupling of methyl Z-10-iododec-9-enoate and tri-n-butyl(3(S)-dimethyl-tert-butylsilyloxy)-oct-l-enylstannane. The optically active stannane (B1208499) can be prepared from 3(S)-oct-l-yn-3-ol, which in turn can be obtained through enantioselective hydrolysis of (±)-3-acyloxyoct-l-ynes using lipases.
Chiral Separation of 13-HODE Enantiomers by HPLC
High-performance liquid chromatography (HPLC) with a chiral stationary phase is the standard method for separating 13-HODE enantiomers.
-
Column: A chiral stationary phase column (e.g., cellulose- or amylose-based) is required.
-
Mobile Phase: A mixture of hexane (B92381) and a polar modifier like isopropanol (B130326) or ethanol (B145695) is typically used. The exact ratio needs to be optimized for baseline separation.
-
Detection: UV detection at 235 nm is suitable due to the conjugated diene system in the HODE molecule.
Cell-Based Assays
The human colorectal adenocarcinoma cell line, Caco-2, is a valuable model for studying the effects of 13-HODE enantiomers on cell growth.
-
Cell Culture: Caco-2 cells are maintained in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics.
-
Treatment: Cells are seeded in multi-well plates and allowed to adhere. The medium is then replaced with serum-containing or serum-free medium containing various concentrations of (S)-13-HODE or (R)-13-HODE.
-
Assessment of Proliferation: Cell proliferation can be measured using various methods, such as direct cell counting with a hemocytometer, or colorimetric assays like the MTT or WST-1 assay, which measure metabolic activity. [3H]-thymidine incorporation assays can be used to assess DNA synthesis.
To determine if a compound activates PPARγ, a reporter gene assay is commonly employed.
-
Cell Line: A suitable host cell line is co-transfected with an expression vector for PPARγ and a reporter plasmid containing a PPAR response element (PPRE) linked to a reporter gene (e.g., luciferase).
-
Treatment: Transfected cells are treated with the test compounds (e.g., (S)-13-HODE, (R)-13-HODE) and a positive control (e.g., rosiglitazone).
-
Measurement: After an incubation period, the cells are lysed, and the reporter gene activity (e.g., luminescence for luciferase) is measured. An increase in reporter activity indicates PPARγ activation.
Logical Workflow for Investigating 13-HODE Stereoisomers
The following diagram illustrates a logical workflow for the comprehensive investigation of 13-HODE stereoisomers.
Figure 3: Experimental workflow for 13-HODE stereoisomer research.
Conclusion
The stereochemistry of 13-hydroxyoctadecanoic acid is a critical determinant of its biological function. The (S) and (R) enantiomers exhibit distinct, and in some cases, opposing effects on cellular processes, primarily through their differential interactions with receptors like PPARγ. For researchers and drug development professionals, a clear understanding of these stereospecific activities is essential for the accurate interpretation of experimental data and for the design of novel therapeutic agents that target lipid signaling pathways. Future research should focus on elucidating the full range of receptors and signaling pathways modulated by each 13-HODE stereoisomer and on obtaining more precise quantitative data on their biological activities.
The Biosynthesis of (S)-13-Hydroxyoctadecanoic Acid: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-13-Hydroxyoctadecanoic acid ((S)-13-HODE) is a bioactive lipid mediator derived from the oxygenation of linoleic acid. As a member of the octadecanoid family, (S)-13-HODE is implicated in a variety of physiological and pathophysiological processes, including inflammation, cell proliferation, and signaling. Understanding its biosynthetic pathways is crucial for researchers in academia and industry, particularly those involved in drug discovery and development targeting inflammatory diseases and cancer. This technical guide provides an in-depth overview of the core biosynthetic pathways of (S)-13-HODE, complete with quantitative data, detailed experimental protocols, and pathway visualizations.
Core Biosynthetic Pathway: The 15-Lipoxygenase Route
The primary and most stereospecific pathway for the synthesis of (S)-13-HODE is initiated by the enzyme 15-lipoxygenase (15-LOX) and followed by the action of peroxidases.
Step 1: Oxygenation of Linoleic Acid by 15-Lipoxygenase
The synthesis of (S)-13-HODE commences with the enzymatic oxygenation of linoleic acid. 15-Lipoxygenase (specifically 15-LOX-1 in humans) catalyzes the stereospecific insertion of molecular oxygen into linoleic acid at the C-13 position. This reaction yields 13(S)-hydroperoxy-9Z,11E-octadecadienoic acid (13(S)-HpODE)[1].
Step 2: Reduction of 13(S)-HpODE by Peroxidases
The hydroperoxy intermediate, 13(S)-HpODE, is rapidly reduced to the more stable hydroxyl derivative, (S)-13-HODE, by the action of various cellular peroxidases, such as glutathione (B108866) peroxidases[2][3].
Alternative Biosynthetic Pathways
While the 15-LOX pathway is the main route for (S)-13-HODE production, other enzymes can also metabolize linoleic acid to produce 13-HODE, although often with less stereospecificity.
Cyclooxygenase (COX) Pathway
Cyclooxygenase enzymes (COX-1 and COX-2), primarily known for their role in prostaglandin (B15479496) synthesis from arachidonic acid, can also utilize linoleic acid as a substrate. This reaction produces 13-hydroperoxyoctadecadienoic acid, which is then reduced to 13-HODE[4]. The stereospecificity of this pathway is less defined than the 15-LOX pathway.
Cytochrome P450 (CYP) Pathway
Microsomal cytochrome P450 enzymes are capable of metabolizing linoleic acid to a mixture of hydroxy fatty acids, including 13-HODE[1][5]. This pathway typically results in a racemic mixture of (S)- and (R)-13-HODE, with the (R)-enantiomer often predominating[1].
Quantitative Data
The following tables summarize the available quantitative data for the key enzymes involved in (S)-13-HODE biosynthesis.
Table 1: Enzyme Kinetic Parameters for 15-Lipoxygenase
| Enzyme Source | Substrate | Km (µM) | Vmax (µmol/min/mg) | kcat (s-1) | Optimal pH | Optimal Temp. (°C) | Reference(s) |
| Human recombinant 15-LOX | Linoleic Acid | 3 | 7.1-21 | 8.4-25 | 7.0 | N/A | [1] |
| Sesame (Sesamum indicum) LOX | Linoleic Acid | 1.01 | 0.054 | N/A | 8.0 | 35 | [6] |
| Soybean LOX-1B | Linoleic Acid | 7.7 | 0.03 | N/A | 9.0 | N/A | [7] |
| Nostoc sp. LOX | Linoleic Acid | 19.46 | N/A | 9199.75 | 8.0 | 15 | [8] |
N/A: Not Available in the searched literature.
Table 2: Kinetic Parameters for Alternative Pathway Enzymes
| Enzyme | Substrate | Km (µM) | Vmax | kcat | Reference(s) |
| Ovine COX-1 | Linoleic Acid | ~30 | N/A | N/A | [4] |
| Human COX-2 | Linoleic Acid | ~5 | N/A | N/A | [4] |
| Cytochrome P450s | Linoleic Acid | Varies | Varies | Varies | [5][9] |
Note: Detailed kinetic data for COX and CYP enzymes with linoleic acid as a substrate is less readily available as it is not their primary substrate. The values can vary significantly depending on the specific isozyme and experimental conditions.
Experimental Protocols
Expression and Purification of Recombinant Human 15-Lipoxygenase
A common method for producing 15-LOX for in vitro studies is through a baculovirus/insect cell expression system[1].
-
Expression: Human 15-lipoxygenase cDNA is cloned into a baculovirus transfer vector and co-transfected with linearized baculovirus DNA into insect cells (e.g., Sf9 cells). Recombinant baculovirus is then used to infect a larger culture of insect cells for protein expression. For enhanced activity, ferrous ions can be added to the culture medium[1].
-
Cell Lysis: Infected cells are harvested and lysed, typically by sonication or dounce homogenization, in a suitable buffer (e.g., Tris-HCl with protease inhibitors).
-
Purification: The catalytically active enzyme can be purified from the cytosolic fraction using anion-exchange chromatography, for example, on a Mono Q column[1].
15-Lipoxygenase Activity Assay
The activity of 15-LOX is commonly determined by spectrophotometrically monitoring the formation of the conjugated diene in the product, 13(S)-HpODE, which has a characteristic absorbance at 234 nm[8][10][11].
-
Reagents:
-
0.2 M Borate (B1201080) buffer, pH 9.0[10].
-
Substrate solution: Linoleic acid (e.g., 250 µM) in borate buffer. A small amount of ethanol (B145695) can be used to aid dissolution[10].
-
Enzyme solution: Purified 15-LOX diluted in borate buffer to a suitable concentration (e.g., 400 U/ml) and kept on ice[10].
-
-
Procedure:
-
Equilibrate all solutions to room temperature.
-
In a quartz cuvette, mix the enzyme solution with the borate buffer.
-
Initiate the reaction by adding the linoleic acid substrate solution.
-
Immediately monitor the increase in absorbance at 234 nm for a set period (e.g., 5 minutes) using a spectrophotometer.
-
The rate of reaction is calculated from the initial linear portion of the absorbance curve, using the molar extinction coefficient of the hydroperoxide product.
-
Analysis of (S)-13-HODE by HPLC and GC-MS
High-Performance Liquid Chromatography (HPLC):
Normal-phase HPLC is a robust method for the separation and quantification of HODE isomers[5].
-
Sample Preparation: Lipids are extracted from the sample using a solvent system like methanol. The extract is then purified using a solid-phase extraction column (e.g., Sep-Pak C18)[5].
-
Chromatographic Conditions:
Gas Chromatography-Mass Spectrometry (GC-MS):
GC-MS provides high sensitivity and specificity for the quantification and structural confirmation of HODEs[9].
-
Derivatization: For GC analysis, the carboxyl and hydroxyl groups of 13-HODE need to be derivatized. This typically involves methylation of the carboxylic acid with diazomethane, followed by silylation of the hydroxyl group with a reagent like bis(trimethylsilyl)trifluoroacetamide (BSTFA) to form a trimethylsilyl (B98337) (TMS) ether[9].
-
GC-MS Conditions:
-
Column: A suitable capillary column for fatty acid methyl ester analysis (e.g., a DB-23 or similar).
-
Carrier Gas: Helium.
-
Injection: Splitless injection.
-
Mass Spectrometry: Electron ionization (EI) with selected ion monitoring (SIM) for quantification or full scan mode for identification.
-
References
- 1. Cytochrome P450-derived linoleic acid metabolites EpOMEs and DiHOMEs: a review of recent studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Decoding the Role of CYP450 Enzymes in Metabolism and Disease: A Comprehensive Review | MDPI [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. Role of Linoleic Acid Hydroperoxide Preformed by Cyclooxygenase-1 or -2 on the Regulation of Prostaglandin Formation from Arachidonic Acid by the Respective Enzyme - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cytochrome P450-derived Linoleic Acid Metabolites EpOMEs and DiHOMEs: A Review of Recent Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. escholarship.mcgill.ca [escholarship.mcgill.ca]
- 8. researchgate.net [researchgate.net]
- 9. Analysis of the cytotoxic properties of linoleic acid metabolites produced by renal and hepatic P450s - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Metabolism of oxidized linoleic acid by glutathione transferases: peroxidase activity toward 13-hydroperoxyoctadecadienoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. digitalcommons.iwu.edu [digitalcommons.iwu.edu]
The Biological Role of (S)-13-Hydroxyoctadecanoic Acid in Cellular Signaling: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
(S)-13-Hydroxyoctadecanoic acid ((S)-13-HODE) is a bioactive lipid mediator derived from the oxygenation of linoleic acid. This technical guide provides an in-depth overview of the pivotal role of (S)-13-HODE in cellular signaling. It details its biosynthesis and metabolism, and elucidates its function as a signaling molecule through interactions with various receptors and downstream pathways. The guide focuses on its involvement in key cellular processes, including inflammation, cell proliferation, apoptosis, and calcium signaling. Quantitative data from the literature are summarized, and detailed experimental protocols for studying the effects of (S)-13-HODE are provided. Furthermore, signaling pathways and experimental workflows are visualized using diagrams to facilitate a comprehensive understanding of the multifaceted role of (S)-13-HODE in cellular physiology and pathophysiology.
Introduction
This compound ((S)-13-HODE) is an oxidized linoleic acid metabolite (OXLAM) that has emerged as a significant signaling molecule in a variety of biological processes.[1] It is produced by the action of lipoxygenases and cyclooxygenases on linoleic acid, the most abundant polyunsaturated fatty acid in the Western diet.[2] Once formed, (S)-13-HODE can modulate a range of cellular functions, acting as a ligand for nuclear and cell surface receptors. Its roles in inflammation, cancer, and cardiovascular disease have made it a molecule of great interest for researchers and drug development professionals. This guide aims to provide a comprehensive technical overview of the current understanding of (S)-13-HODE's role in cellular signaling.
Biosynthesis and Metabolism of (S)-13-HODE
The production of (S)-13-HODE is initiated by the enzymatic oxygenation of linoleic acid. The primary enzymes involved in this process are 15-lipoxygenase-1 (ALOX15) and cyclooxygenase-2 (COX-2).[2] These enzymes convert linoleic acid to 13(S)-hydroperoxyoctadecadienoic acid (13(S)-HPODE), which is then rapidly reduced to (S)-13-HODE by cellular peroxidases.
Once synthesized, (S)-13-HODE can undergo further metabolism. One major metabolic pathway is the NAD+-dependent dehydrogenation to 13-oxo-octadecadienoic acid (13-oxo-ODE).[3] Additionally, (S)-13-HODE can be metabolized via peroxisomal β-oxidation, leading to chain-shortened products.[4]
Biosynthesis and metabolism of (S)-13-HODE.
Cellular Signaling Pathways Modulated by (S)-13-HODE
(S)-13-HODE exerts its biological effects by interacting with several key signaling pathways. These include the peroxisome proliferator-activated receptor gamma (PPARγ), the G protein-coupled receptor 132 (GPR132), the mammalian target of rapamycin (B549165) (mTOR), and intracellular calcium signaling.
Peroxisome Proliferator-Activated Receptor Gamma (PPARγ)
(S)-13-HODE is a known endogenous ligand for PPARγ, a nuclear receptor that plays a critical role in adipogenesis, inflammation, and metabolism.[1][3] Upon binding to (S)-13-HODE, PPARγ forms a heterodimer with the retinoid X receptor (RXR) and binds to peroxisome proliferator response elements (PPREs) in the promoter regions of target genes, thereby regulating their transcription. The activation of PPARγ by (S)-13-HODE has been implicated in the anti-inflammatory and anti-proliferative effects of this lipid mediator.[3]
(S)-13-HODE signaling through PPARγ.
G Protein-Coupled Receptor 132 (GPR132)
GPR132, also known as G2A, is a cell surface receptor that is activated by oxidized fatty acids. While 9-HODE is a more potent agonist, (S)-13-HODE can also activate GPR132, albeit at higher concentrations.[5][6] Activation of GPR132 by (S)-13-HODE can lead to various downstream effects, including the mobilization of intracellular calcium and the activation of protein kinase C (PKC).[5] This pathway is implicated in inflammatory responses and nociception.
Mammalian Target of Rapamycin (mTOR)
Recent studies have identified (S)-13-HODE as a direct inhibitor of mTOR, a serine/threonine kinase that is a central regulator of cell growth, proliferation, and metabolism.[7][8] (S)-13-HODE binds to the ATP-binding site of the mTOR kinase domain, acting as an ATP-competitive inhibitor.[8] This inhibition of mTOR signaling by (S)-13-HODE has been linked to its anti-proliferative and pro-apoptotic effects in cancer cells.[7][9]
Inhibition of mTOR signaling by (S)-13-HODE.
Intracellular Calcium Signaling
(S)-13-HODE has been shown to modulate intracellular calcium ([Ca2+]i) levels in various cell types. In vascular smooth muscle cells, it induces a transient increase in [Ca2+]i, an effect that is dependent on extracellular calcium and involves the cGMP-dependent protein kinase pathway.[10] Conversely, in human polymorphonuclear leukocytes, (S)-13-HODE inhibits the increase in [Ca2+]i induced by other stimuli.[11] This modulation of calcium signaling highlights the cell-type specific effects of (S)-13-HODE.
Quantitative Data on (S)-13-HODE Activity
The following table summarizes the available quantitative data on the biological activity of (S)-13-HODE.
| Parameter | Target/System | Value | Reference(s) |
| IC50 (Cell Viability) | MCF-7 breast cancer cells | 76.3 µM (48h) | [12] |
| MDA-MB-231 breast cancer cells | 80.23 µM (48h) | [12] | |
| Effective Concentration (Intracellular Calcium) | Porcine aortic and pulmonary artery smooth muscle cells | 50 nM (transient increase) | [10] |
| Porcine aortic and pulmonary artery smooth muscle cells | 2 µM (consistent increase) | [10] | |
| Inhibitory Concentration (Intracellular Calcium) | Human polymorphonuclear leukocytes (PAF-induced) | 0.1 - 5 µM (concentration-dependent inhibition) | [11] |
| Binding Affinity (Kd) to PPARγ | Not available in searched literature | - | - |
| Activation Potency (EC50) for GPR132 | Weaker than 9-HODE; specific value not available | - | [5] |
| Inhibition of mTOR (IC50) | ATP-competitive inhibitor; specific value not available | - | [8] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the study of (S)-13-HODE's biological role.
Quantification of (S)-13-HODE by LC-MS/MS
This protocol is for the quantification of (S)-13-HODE in biological samples such as plasma or cell culture media.
Materials:
-
(S)-13-HODE standard
-
Internal standard (e.g., 15(S)-HETE-d8)
-
Acetonitrile, Methanol, Formic acid (LC-MS grade)
-
Solid Phase Extraction (SPE) cartridges
-
LC-MS/MS system
Procedure:
-
Sample Preparation: To 200 µL of sample, add 10 µL of internal standard.
-
Extraction: Perform a liquid-liquid extraction with a suitable solvent system (e.g., 2-propanol/hexane) or use SPE for sample cleanup and concentration.
-
LC Separation: Use a C18 reverse-phase column with a gradient elution of mobile phases (e.g., A: 0.1% formic acid in water, B: 0.1% formic acid in acetonitrile/methanol).
-
MS/MS Detection: Operate the mass spectrometer in negative electrospray ionization (ESI) mode. Use multiple reaction monitoring (MRM) to detect the specific precursor-to-product ion transitions for (S)-13-HODE (e.g., m/z 295 -> 171) and the internal standard.
-
Quantification: Generate a standard curve using known concentrations of (S)-13-HODE and quantify the amount in the samples by comparing the peak area ratios of the analyte to the internal standard.[13]
LC-MS/MS quantification workflow for (S)-13-HODE.
Measurement of Intracellular Calcium Mobilization
This protocol describes the use of the fluorescent indicator Fura-2 AM to measure changes in intracellular calcium concentration in response to (S)-13-HODE.
Materials:
-
Fura-2 AM
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS)
-
Fluorescence plate reader or microscope with dual-wavelength excitation capabilities
Procedure:
-
Cell Seeding: Plate cells in a 96-well black-walled, clear-bottom plate and culture to the desired confluency.
-
Dye Loading: Prepare a loading buffer containing Fura-2 AM (typically 1-5 µM) and Pluronic F-127 (0.02-0.04%) in HBSS. Incubate the cells with the loading buffer for 30-60 minutes at 37°C.
-
Washing: Gently wash the cells twice with HBSS to remove extracellular dye.
-
Measurement: Place the plate in a fluorescence reader. Measure the fluorescence intensity at an emission wavelength of ~510 nm following excitation at both ~340 nm and ~380 nm.
-
Stimulation: After establishing a baseline fluorescence ratio (F340/F380), add (S)-13-HODE at the desired concentrations.
-
Data Analysis: Continue to record the fluorescence ratio over time to monitor the change in intracellular calcium concentration. The ratio of the fluorescence intensities is proportional to the intracellular calcium concentration.
PPARγ Ligand Binding Assay
This protocol outlines a competitive binding assay to assess the interaction of (S)-13-HODE with the PPARγ ligand-binding domain (LBD).
Materials:
-
Recombinant PPARγ LBD
-
A fluorescently labeled PPARγ ligand (tracer)
-
Assay buffer
-
96-well or 384-well black plates
-
Fluorescence polarization or TR-FRET plate reader
Procedure:
-
Assay Setup: In the wells of the microplate, add the assay buffer, the fluorescent tracer, and varying concentrations of unlabeled (S)-13-HODE (the competitor).
-
Initiate Reaction: Add the recombinant PPARγ LBD to each well to initiate the binding reaction.
-
Incubation: Incubate the plate at room temperature for a specified time to allow the binding to reach equilibrium.
-
Measurement: Measure the fluorescence polarization or TR-FRET signal. The binding of the fluorescent tracer to the large PPARγ LBD results in a high signal.
-
Data Analysis: If (S)-13-HODE binds to PPARγ, it will displace the fluorescent tracer, leading to a decrease in the signal. Plot the signal against the concentration of (S)-13-HODE to determine the IC50 value, which can be used to calculate the binding affinity (Ki).
In Vitro mTOR Kinase Assay
This protocol describes an in vitro kinase assay to determine the inhibitory effect of (S)-13-HODE on mTOR activity.
Materials:
-
Immunoprecipitated mTORC1 or mTORC2 complex
-
Recombinant mTOR substrate (e.g., 4E-BP1 or a peptide substrate)
-
[γ-32P]ATP or antibodies against phosphorylated substrates
-
Kinase assay buffer
-
(S)-13-HODE
Procedure:
-
Reaction Setup: In a microcentrifuge tube, combine the immunoprecipitated mTOR complex, the mTOR substrate, and the kinase assay buffer.
-
Inhibitor Addition: Add varying concentrations of (S)-13-HODE or a vehicle control.
-
Initiate Kinase Reaction: Start the reaction by adding ATP (radiolabeled or unlabeled, depending on the detection method).
-
Incubation: Incubate the reaction mixture at 30°C for a defined period (e.g., 20-30 minutes).
-
Termination: Stop the reaction by adding SDS-PAGE loading buffer.
-
Detection:
-
Radiometric: Separate the reaction products by SDS-PAGE, expose the gel to a phosphor screen, and quantify the incorporation of 32P into the substrate.
-
Non-radiometric (Western Blot): Separate the products by SDS-PAGE, transfer to a membrane, and probe with an antibody specific for the phosphorylated form of the substrate.
-
-
Data Analysis: Determine the extent of mTOR inhibition by (S)-13-HODE by comparing the phosphorylation of the substrate in the presence and absence of the compound.
Macrophage Foam Cell Formation Assay
This protocol describes the use of Oil Red O staining to visualize lipid accumulation in macrophages, a hallmark of foam cell formation, which can be influenced by (S)-13-HODE.
Materials:
-
Macrophage cell line (e.g., RAW 264.7)
-
Oxidized low-density lipoprotein (oxLDL)
-
(S)-13-HODE
-
Oil Red O staining solution
-
Hematoxylin (for counterstaining)
-
Microscope
Procedure:
-
Cell Treatment: Culture macrophages in the presence of oxLDL to induce foam cell formation. Treat the cells with varying concentrations of (S)-13-HODE or a vehicle control for a specified period (e.g., 24-48 hours).
-
Fixation: Wash the cells with PBS and fix them with 10% formalin.
-
Staining: Wash the fixed cells and stain with a freshly prepared and filtered Oil Red O working solution for 15-30 minutes.
-
Counterstaining: Wash the cells to remove excess Oil Red O and counterstain the nuclei with hematoxylin.
-
Visualization: Wash the cells again and visualize them under a light microscope. Lipid droplets will appear as red-orange structures within the cytoplasm.
-
Quantification (Optional): The stained lipid can be extracted with isopropanol, and the absorbance can be measured spectrophotometrically to quantify the extent of lipid accumulation.[14][15][16][17][18]
Conclusion
This compound is a pleiotropic signaling molecule with diverse and significant roles in cellular physiology and pathology. Its ability to interact with multiple key signaling pathways, including PPARγ, GPR132, and mTOR, as well as to modulate intracellular calcium levels, underscores its importance as a regulator of cellular function. The detailed experimental protocols provided in this guide offer a practical framework for researchers to further investigate the intricate mechanisms of (S)-13-HODE action. A deeper understanding of the signaling networks governed by (S)-13-HODE holds promise for the development of novel therapeutic strategies for a range of diseases, including cancer, inflammatory disorders, and cardiovascular conditions. Further research is warranted to fully elucidate the context-dependent roles of this fascinating lipid mediator.
References
- 1. researchgate.net [researchgate.net]
- 2. 13-Hydroxyoctadecadienoic acid - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. 13-(S)-hydroxyoctadecadienoic acid (13-HODE) incorporation and conversion to novel products by endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. 9- and 13-HODE regulate fatty acid binding protein-4 in human macrophages, but does not involve HODE/GPR132 axis in PPAR-γ regulation of FABP4 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
- 8. biorxiv.org [biorxiv.org]
- 9. researchgate.net [researchgate.net]
- 10. 13-HODE increases intracellular calcium in vascular smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. 13-HODE inhibits the intracellular calcium increase of activated human polymorphonuclear cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Apoptosis Induced by 13-S-hydroxyoctadecadienoic acid in the Breast Cancer Cell Lines, MCF-7 and MDA-MB-231 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. lipidmaps.org [lipidmaps.org]
- 14. Evaluation of foam cell formation in cultured macrophages: an improved method with Oil Red O staining and DiI-oxLDL uptake - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Evaluation of foam cell formation in cultured macrophages: an improved method with Oil Red O staining and DiI-oxLDL uptake - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. sigmaaldrich.com [sigmaaldrich.com]
- 17. sigmaaldrich.com [sigmaaldrich.com]
- 18. researchgate.net [researchgate.net]
The Linoleic Acid Metabolite (S)-13-Hydroxyoctadecanoic Acid: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
(S)-13-hydroxyoctadecanoic acid ((S)-13-HODE) is a biologically active oxidized metabolite of the essential fatty acid, linoleic acid. Its production is catalyzed by a range of enzymes, including lipoxygenases, cyclooxygenases, and cytochrome P450 monooxygenases, and is also formed through non-enzymatic autoxidation. This guide provides an in-depth overview of the biosynthesis and metabolism of (S)-13-HODE and delves into its complex and often cell-type specific roles in key signaling pathways. Notably, (S)-13-HODE has been identified as a signaling molecule in cancer progression and suppression, inflammation, and atherosclerosis. Its mechanisms of action involve interactions with critical cellular targets such as peroxisome proliferator-activated receptors (PPARs), the mammalian target of rapamycin (B549165) (mTOR), and the transient receptor potential vanilloid 1 (TRPV1) ion channel. This document summarizes key quantitative data, provides detailed experimental protocols for the study of (S)-13-HODE, and presents visual diagrams of its metabolic and signaling pathways to facilitate further research and drug development efforts in this area.
Introduction
Linoleic acid, an omega-6 polyunsaturated fatty acid, is a crucial component of the human diet and a precursor to a variety of signaling molecules. Its oxidation leads to the formation of a class of compounds known as oxidized linoleic acid metabolites (OXLAMs), among which this compound ((S)-13-HODE) is a prominent and well-studied member. The enzymatic and non-enzymatic conversion of linoleic acid to (S)-13-HODE initiates a cascade of biological activities with significant implications for human health and disease.
This technical guide is designed to serve as a comprehensive resource for researchers, scientists, and professionals in drug development who are interested in the multifaceted role of (S)-13-HODE. It will cover the core aspects of its biochemistry, from its synthesis to its downstream signaling effects, with a focus on providing practical and detailed information for experimental investigation.
Biosynthesis and Metabolism of (S)-13-HODE
The formation of (S)-13-HODE from linoleic acid is a multi-pathway process involving several key enzyme families.
Enzymatic Pathways
-
Lipoxygenases (LOX): 15-lipoxygenase-1 (15-LOX-1) and 15-lipoxygenase-2 (15-LOX-2) are key enzymes in the stereospecific conversion of linoleic acid to 13(S)-hydroperoxyoctadecadienoic acid (13(S)-HpODE), which is then rapidly reduced to 13(S)-HODE by cellular peroxidases.[1]
-
Cyclooxygenases (COX): Both COX-1 and COX-2 can metabolize linoleic acid to 13(S)-HODE, with COX-2 showing a higher preference for this substrate.[1]
-
Cytochrome P450 (CYP) Enzymes: Microsomal CYP enzymes can also metabolize linoleic acid to a mixture of 9-HODE and 13-HODE. These reactions typically produce a racemic mixture, with the (R)-enantiomer often predominating.[1]
Metabolism of (S)-13-HODE
Once formed, (S)-13-HODE can undergo further metabolic transformations:
-
Oxidation: (S)-13-HODE can be oxidized to 13-oxo-octadecadienoic acid (13-oxo-ODE) by NAD+-dependent dehydrogenases.[1]
-
Incorporation into Phospholipids: Like other fatty acids, (S)-13-HODE can be esterified into cellular phospholipids, which may serve as a storage pool or participate in signaling.
-
Chain Shortening: (S)-13-HODE can be metabolized via peroxisomal β-oxidation, leading to the formation of shorter-chain hydroxy fatty acids.[2]
Biosynthesis and major metabolic pathways of (S)-13-HODE.
Key Signaling Pathways and Biological Functions
(S)-13-HODE exerts its biological effects by modulating the activity of several key intracellular signaling proteins.
Peroxisome Proliferator-Activated Receptors (PPARs)
(S)-13-HODE is a known ligand for PPARs, a family of nuclear receptors that regulate gene expression involved in lipid metabolism, inflammation, and cell differentiation.
-
PPARγ: (S)-13-HODE directly binds to and activates PPARγ.[1] This interaction is implicated in the anti-proliferative and pro-apoptotic effects of (S)-13-HODE in some cancer cells, such as colorectal cancer.[3] In macrophages, the (S)-13-HODE/PPARγ axis can induce the expression of genes like CD36, a scavenger receptor for oxidized lipoproteins, which is relevant in the context of atherosclerosis.[1]
-
PPARβ/δ: (S)-13-HODE has also been shown to activate PPARβ/δ.[4] In some contexts, such as in certain breast cancer cell lines, (S)-13-HODE has been reported to down-regulate PPARδ expression, contributing to its anti-proliferative effects.[5]
References
- 1. 13-Hydroxyoctadecadienoic acid - Wikipedia [en.wikipedia.org]
- 2. The 15-lipoxygenase-1 product 13-S-hydroxyoctadecadienoic acid down-regulates PPAR-delta to induce apoptosis in colorectal cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Roles of Post-Translational Modifications on mTOR Signaling [mdpi.com]
- 4. Evaluating the mTOR Pathway in Physiological and Pharmacological Settings - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
A Technical Guide to the Structural Elucidation of (S)-13-Hydroxyoctadecanoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-13-Hydroxyoctadecanoic acid is a saturated hydroxy fatty acid. The determination of its absolute stereochemistry and complete structural characterization is crucial for understanding its biological activity and for its potential applications in drug development and biomedical research. This technical guide provides an in-depth overview of the methodologies and data interpretation involved in the structural elucidation of this molecule. Due to the limited availability of published experimental data for the saturated compound, this guide will leverage data from its well-characterized unsaturated analog, (S)-coriolic acid ((9Z,11E,13S)-13-hydroxyoctadeca-9,11-dienoic acid), as a proxy to illustrate the analytical principles and expected spectroscopic features.
Molecular Structure and Physicochemical Properties
This compound is a C18 saturated fatty acid with a hydroxyl group at the C-13 position. The "(S)" designation indicates the stereochemical configuration at this chiral center.
| Property | Value |
| Molecular Formula | C₁₈H₃₆O₃ |
| Molecular Weight | 300.48 g/mol |
| CAS Number | 1383929-95-0 |
| IUPAC Name | (13S)-13-hydroxyoctadecanoic acid |
Spectroscopic Analysis
Spectroscopic techniques are fundamental to the structural elucidation of organic molecules. This section details the expected Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data for this compound, with comparative data from (S)-coriolic acid.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. For this compound, key signals will arise from the methine proton at the hydroxylated carbon (C-13), the protons of the long alkyl chain, and the carbons of the carboxylic acid and the C-13.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound and Experimental Data for (S)-Coriolic Acid
| Position | This compound (Predicted) | (S)-Coriolic Acid (Experimental, CD₃OD) [1] |
| ¹H NMR (δ, ppm) | ||
| H-13 | ~3.6 (m) | 4.08 (m) |
| H₂-2 | ~2.3 (t) | 2.27 (t) |
| H₂-(3-12, 14-17) | ~1.2-1.6 (m) | 1.25-1.60 (m) |
| H₃-18 | ~0.9 (t) | 0.91 (t) |
| Olefinic Protons | N/A | 5.41, 5.62, 5.98, 6.50 (m) |
| ¹³C NMR (δ, ppm) | ||
| C-1 (COOH) | ~179 | 178.1 |
| C-13 (CHOH) | ~72 | 73.5 |
| C-2 | ~34 | 35.2 |
| C-3 | ~25 | 26.3 |
| C-(4-12, 14-17) | ~23-32 | 23.8-38.6 |
| C-18 (CH₃) | ~14 | 14.6 |
| Olefinic Carbons | N/A | 126.7, 129.5, 133.0, 137.5 |
Note: Predicted values for the saturated compound are based on standard chemical shift ranges and comparison with similar structures.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its structure. For hydroxy fatty acids, analysis is typically performed on their methyl ester (FAME) and trimethylsilyl (B98337) (TMS) ether derivatives to improve volatility and provide characteristic fragmentation.
Table 2: Expected Mass Spectrometry Fragmentation for Methyl (S)-13-hydroxyoctadecanoate TMS Ether
| m/z | Fragment Ion | Interpretation |
| M+ | [C₂₂H₄₆O₃Si]⁺ | Molecular ion |
| M-15 | [M - CH₃]⁺ | Loss of a methyl group from the TMS ether |
| M-31 | [M - OCH₃]⁺ | Loss of the methoxy (B1213986) group from the ester |
| Cleavage at C12-C13 | [CH₃(CH₂)₄CH(OTMS)]⁺ and [CH₂(CH₂)₁₀COOCH₃]⁺ | Alpha-cleavage adjacent to the hydroxyl group |
| Cleavage at C13-C14 | [CH₃(CH₂)₄]⁺ and [CH(OTMS)(CH₂)₁₁COOCH₃]⁺ | Alpha-cleavage adjacent to the hydroxyl group |
The electrospray ionization (ESI) mass spectrum of the underivatized (S)-coriolic acid shows a quasi-molecular ion peak at m/z 295.4 [M-H]⁻ in negative mode.[1]
Determination of Absolute Stereochemistry
Confirming the (S) configuration at the C-13 chiral center is a critical step in the structural elucidation. This is typically achieved through chiroptical methods or by chemical derivatization followed by NMR analysis.
Chiroptical Spectroscopy
Circular Dichroism (CD): CD spectroscopy can be a powerful tool for analyzing the stereostructure of flexible oxidized fatty acids. The sign and intensity of the Cotton effects in the CD spectrum can provide information about the absolute configuration of the chiral center.
Mosher's Method
A widely used method for determining the absolute configuration of secondary alcohols is the Mosher's ester analysis. This involves reacting the alcohol with the (R) and (S) enantiomers of α-methoxy-α-trifluoromethylphenylacetic acid (MTPA) to form diastereomeric esters. The ¹H NMR spectra of these esters will show characteristic chemical shift differences (Δδ = δS - δR) for protons near the chiral center. By analyzing the sign of these differences, the absolute configuration can be determined.
Experimental Protocols
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of Hydroxy Fatty Acid Methyl Esters
This protocol outlines the general steps for the derivatization and analysis of hydroxy fatty acids by GC-MS.
A. Derivatization to Fatty Acid Methyl Esters (FAMEs):
-
Dissolve the fatty acid sample in a suitable solvent (e.g., toluene).
-
Add a solution of 2% sulfuric acid in methanol.
-
Heat the mixture at 50°C for 2 hours.
-
After cooling, add water and extract the FAMEs with hexane (B92381).
-
Dry the hexane layer over anhydrous sodium sulfate (B86663) and concentrate under a stream of nitrogen.
B. Trimethylsilyl (TMS) Ether Formation:
-
To the dried FAMEs, add a silylating agent such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) in pyridine.
-
Heat the mixture at 60°C for 30 minutes.
-
The sample is now ready for GC-MS analysis.
C. GC-MS Conditions:
-
Column: A non-polar capillary column (e.g., DB-5ms).
-
Injector Temperature: 250°C.
-
Oven Program: Start at a suitable temperature (e.g., 150°C), ramp up to a final temperature (e.g., 300°C).
-
Carrier Gas: Helium.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan a suitable range (e.g., m/z 50-600).
Mosher's Ester Analysis Protocol
-
Esterification:
-
In two separate NMR tubes, dissolve a small amount (e.g., 1-2 mg) of the purified hydroxy fatty acid.
-
To one tube, add a slight excess of (R)-(-)-MTPA chloride, and to the other, add a slight excess of (S)-(+)-MTPA chloride.
-
Add a small amount of a suitable base (e.g., pyridine-d₅) to each tube to catalyze the reaction and neutralize the HCl byproduct.
-
Allow the reactions to proceed to completion at room temperature.
-
-
¹H NMR Analysis:
-
Acquire ¹H NMR spectra for both diastereomeric esters.
-
Assign the proton signals for both esters, paying close attention to the protons on either side of the C-13 carbinol center.
-
Calculate the chemical shift differences (Δδ = δS - δR) for the assigned protons.
-
-
Configuration Assignment:
-
Apply the Mosher's method model: for an (S)-alcohol, protons on one side of the MTPA plane will show positive Δδ values, while those on the other side will show negative Δδ values. The reverse is true for an (R)-alcohol.
-
Logical and Experimental Workflows
The following diagrams illustrate the logical flow of the structural elucidation process and a typical experimental workflow.
Caption: Logical workflow for the structural elucidation of a chiral natural product.
Caption: Experimental workflow for the analysis and stereochemical determination.
Biological Context and Signaling Pathways
(S)-Coriolic acid, the unsaturated analog of this compound, has been shown to have anti-cancer properties, particularly against breast cancer stem cells. It exerts its effects by regulating the c-Myc proto-oncogene, a key factor in cell proliferation and survival.[1]
Caption: Signaling pathway of (S)-coriolic acid in breast cancer stem cells.
Conclusion
The structural elucidation of this compound requires a multi-faceted analytical approach. While direct experimental data for this specific saturated fatty acid is sparse in the public domain, a comprehensive characterization can be achieved by combining NMR spectroscopy, mass spectrometry, and chiroptical methods. The data from the closely related (S)-coriolic acid provides a robust framework for interpreting the expected spectroscopic features. The determination of the absolute configuration at C-13 is paramount and can be definitively assigned using Mosher's method. This guide provides the necessary theoretical background, data interpretation framework, and experimental considerations for researchers undertaking the structural analysis of this and related hydroxy fatty acids.
References
physiological concentrations of (s)-13-Hydroxyoctadecanoic acid
An In-depth Technical Guide to (S)-13-Hydroxyoctadecanoic Acid: Physiological Concentrations, Analysis, and Signaling Pathways
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound ((S)-13-HODE) is a bioactive lipid mediator derived from the oxygenation of linoleic acid, primarily through the action of 15-lipoxygenase (15-LOX). This molecule plays a significant role in a variety of physiological and pathological processes, including cell proliferation, differentiation, inflammation, and cancer.[1] Given its involvement in critical cellular signaling pathways, a thorough understanding of its physiological concentrations, analytical methodologies, and mechanisms of action is paramount for researchers and professionals in drug development. This guide provides a comprehensive overview of the current knowledge on (S)-13-HODE, with a focus on quantitative data, experimental protocols, and signaling pathway visualization.
Physiological Concentrations of (S)-13-HODE
The concentration of (S)-13-HODE can vary significantly depending on the biological matrix, species, and physiological or pathological state. The following tables summarize the reported quantitative data for (S)-13-HODE in various human and animal samples.
Table 1: Physiological Concentrations of (S)-13-HODE in Human Samples
| Biological Matrix | Concentration | Analytical Method | Reference |
| Plasma (Adult) | 0.0106 ± 0.00128 µM | UPLC | [2] |
Table 2: Physiological and Experimentally Determined Concentrations of (S)-13-HODE in Animal Models (Rat)
| Biological Matrix | Concentration | Analytical Method | Reference |
| Plasma | 123.2 ± 31.1 nmol/L | Q-TOF MS | [3] |
| Plasma | 138.6 nmol/L | Q-TOF MS | [3] |
| Visceral Adipose (Total) | 2.1 ± 1.2 pmol/mg tissue | UPLC-MS/MS | [4] |
| Heart (Total) | 0.3 ± 0.1 pmol/mg tissue | UPLC-MS/MS | [4] |
| Liver (Total) | 0.1 ± 0.0 pmol/mg tissue | UPLC-MS/MS | [4] |
Experimental Protocols for (S)-13-HODE Quantification
Accurate quantification of (S)-13-HODE is crucial for understanding its biological roles. The two most common methods are Liquid Chromatography-Mass Spectrometry (LC-MS/MS) and Enzyme-Linked Immunosorbent Assay (ELISA).
Quantification of (S)-13-HODE by LC-MS/MS
LC-MS/MS offers high sensitivity and specificity for the quantification of lipids like (S)-13-HODE.
a) Sample Preparation and Extraction from Plasma: [3][5]
-
Internal Standard Spiking: To a plasma aliquot (e.g., 50 µL), add an antioxidant solution (e.g., 50 mM BHT and 200 mM DTPA) and a deuterated internal standard (e.g., 13-HODE-d4).[3]
-
Alkaline Hydrolysis (for total HODE): To release esterified HODE, add methanolic KOH (final concentration 0.2 M), vortex, and incubate at 60°C for 30 minutes.[3]
-
Acidification: Neutralize the sample with an acid (e.g., acetic acid) to a pH of 3-4.
-
Liquid-Liquid Extraction: Extract the lipids using an organic solvent system, such as a mixture of 2-propanol/hexane.[6]
-
Evaporation and Reconstitution: Evaporate the organic solvent under a stream of nitrogen and reconstitute the lipid extract in the mobile phase for LC-MS/MS analysis.
-
Chromatographic Separation:
-
Mass Spectrometry Detection:
-
Ionization Mode: Electrospray ionization (ESI) in the negative ion mode.
-
Analysis Mode: Multiple Reaction Monitoring (MRM) is used for quantification.
-
MRM Transition: The specific precursor-to-product ion transition for 13-HODE is monitored (e.g., m/z 295.2 → 195.1).[6] The transition for the internal standard (e.g., 13-HODE-d4) is also monitored for accurate quantification.
-
Quantification of (S)-13-HODE by ELISA
Commercially available ELISA kits provide a high-throughput method for (S)-13-HODE quantification.
a) General ELISA Protocol (Competitive Assay): [8][9][10]
-
Standard and Sample Preparation: Prepare a standard curve by serially diluting the provided (S)-13-HODE standard. Prepare samples (e.g., serum, urine, cell culture media) as per the kit's instructions, which may involve dilution.[8]
-
Competitive Binding: Add standards and samples to the wells of a microtiter plate pre-coated with a capture antibody (e.g., goat anti-rabbit IgG). Then, add a fixed amount of (S)-13-HODE conjugated to an enzyme (e.g., horseradish peroxidase - HRP or alkaline phosphatase - AP) and the primary antibody against (S)-13-HODE. Incubate to allow competition between the (S)-13-HODE in the sample/standard and the enzyme-conjugated (S)-13-HODE for binding to the primary antibody.
-
Washing: Wash the plate to remove unbound reagents.
-
Substrate Addition: Add a substrate for the enzyme (e.g., TMB for HRP or pNpp for AP). The enzyme will convert the substrate into a colored product.
-
Signal Measurement: Stop the reaction and measure the absorbance at the appropriate wavelength using a microplate reader. The intensity of the color is inversely proportional to the concentration of (S)-13-HODE in the sample.
-
Quantification: Determine the concentration of (S)-13-HODE in the samples by interpolating from the standard curve.
Signaling Pathways of (S)-13-HODE
(S)-13-HODE exerts its biological effects by modulating several key signaling pathways. The primary mechanisms involve the activation of Peroxisome Proliferator-Activated Receptor Gamma (PPARγ), interaction with G-protein coupled receptor 132 (GPR132), and direct inhibition of the mammalian target of rapamycin (B549165) (mTOR).
PPARγ Signaling Pathway
(S)-13-HODE is a known endogenous ligand for PPARγ, a nuclear receptor that regulates gene expression involved in lipid metabolism and inflammation.[11][12][13]
Caption: (S)-13-HODE activation of the PPARγ signaling pathway.
GPR132 Signaling Pathway
While 9-HODE is a more potent ligand, (S)-13-HODE can also interact with GPR132, a G-protein coupled receptor, though its role is less defined and may be context-dependent.[14][15][16]
Caption: (S)-13-HODE interaction with the GPR132 signaling pathway.
mTOR Signaling Pathway
Recent evidence suggests that (S)-13-HODE can directly bind to and inhibit the kinase activity of mTOR, a central regulator of cell growth and proliferation.[17]
References
- 1. 13-Hydroxyoctadecadienoic acid - Wikipedia [en.wikipedia.org]
- 2. Human Metabolome Database: Showing metabocard for 13-HODE (HMDB0004667) [hmdb.ca]
- 3. Identification and Profiling of Targeted Oxidized Linoleic Acid Metabolites in Rat Plasma by Quadrupole Time-of-Flight Mass Spectrometry (Q-TOFMS) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Linoleic acid-derived 13-hydroxyoctadecadienoic acid is absorbed and incorporated into rat tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. lipidmaps.org [lipidmaps.org]
- 7. journals.physiology.org [journals.physiology.org]
- 8. abcam.com [abcam.com]
- 9. neobiolab.com [neobiolab.com]
- 10. mybiosource.com [mybiosource.com]
- 11. 9- and 13-HODE regulate fatty acid binding protein-4 in human macrophages, but does not involve HODE/GPR132 axis in PPAR-γ regulation of FABP4 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. 9-Hydroxyoctadecadienoic acid - Wikipedia [en.wikipedia.org]
- 13. Differential cell growth/apoptosis behavior of 13-hydroxyoctadecadienoic acid enantiomers in a colorectal cancer cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Hydroxyoctadecadienoic acids: novel regulators of macrophage differentiation and atherogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pnas.org [pnas.org]
- 16. researchgate.net [researchgate.net]
- 17. biorxiv.org [biorxiv.org]
Methodological & Application
Application Note: Quantification of (S)-13-Hydroxyoctadecanoic Acid by LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a detailed protocol for the sensitive and specific quantification of (S)-13-Hydroxyoctadecanoic acid ((S)-13-HODE) in biological matrices using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). (S)-13-HODE is a bioactive lipid metabolite of linoleic acid involved in various physiological and pathological processes, including inflammation, apoptosis, and cancer cell growth.[1] Accurate quantification of (S)-13-HODE is crucial for understanding its role in disease and for the development of novel therapeutics. This document outlines a comprehensive workflow, including sample preparation, LC-MS/MS conditions, and data analysis. Additionally, it includes a summary of quantitative data and diagrams of the experimental workflow and relevant signaling pathways.
Introduction
This compound ((S)-13-HODE) is an oxidized linoleic acid metabolite (OXLAM) generated enzymatically by lipoxygenases (LOX) or through auto-oxidation.[2][3] It acts as a signaling molecule with diverse biological activities. Notably, (S)-13-HODE is a ligand for peroxisome proliferator-activated receptor-gamma (PPARγ), a nuclear receptor involved in macrophage function and apoptosis.[1][4] Recent studies have also identified its role as a tumor-suppressive metabolite that inhibits mTOR signaling, thereby controlling cancer cell growth.[5] Given its involvement in critical signaling pathways, the precise quantification of (S)-13-HODE in biological samples is essential for biomedical research and drug development. LC-MS/MS offers the high sensitivity and selectivity required for the accurate measurement of this analyte in complex matrices.
Experimental Protocols
Sample Preparation (from Plasma)
This protocol is a general guideline and may require optimization based on the specific matrix and laboratory instrumentation.
Materials:
-
Plasma samples
-
Internal Standard (IS): (S)-13-HODE-d4
-
Methanol (B129727) (LC-MS grade)
-
2-propanol
-
Acetic acid
-
Water (ultrapure)
-
Solid Phase Extraction (SPE) columns (e.g., C18)
-
Nitrogen evaporator
-
Vortex mixer
-
Centrifuge
Procedure:
-
Thaw plasma samples on ice.
-
To a 200 µL aliquot of plasma in a glass test tube, add 10 µL of the internal standard mixture, which should include (S)-13-HODE-d4.[6]
-
Add 1.0 mL of a solution containing 10% v/v acetic acid in a water/2-propanol/hexane mixture (2/20/30, v/v/v).[6]
-
Vortex the mixture briefly.[6]
-
Add 2.0 mL of hexane, cap the tube, and vortex for three minutes.[6]
-
Centrifuge the sample at 2000 x g for five minutes at room temperature.[6]
-
Transfer the upper hexane layer to a clean glass test tube.[6]
-
Evaporate the hexane extract to dryness under a gentle stream of nitrogen.[6]
-
Reconstitute the dried extract in an appropriate volume of the initial mobile phase (e.g., 100 µL of 85% methanol in water with 0.2% acetic acid) for LC-MS/MS analysis.[6][7]
For tissue samples, homogenization is required prior to extraction. A common approach involves homogenization in a suitable buffer followed by liquid-liquid extraction with a chloroform/methanol mixture.
Liquid Chromatography Conditions
Instrumentation:
-
UHPLC or HPLC system
Column:
-
A reverse-phase C18 column is commonly used (e.g., 2.1 x 150 mm, 1.8 µm).[2]
Mobile Phases:
-
Mobile Phase A: 0.1% acetic acid in ultrapure water.[2]
-
Mobile Phase B: Acetonitrile/Methanol (e.g., 80/15 v/v) with 0.1% acetic acid.[2]
Gradient Elution:
-
A typical gradient starts with a higher percentage of mobile phase A, gradually increasing the percentage of mobile phase B to elute the analyte. The specific gradient profile should be optimized for the specific column and system to ensure good separation from isomers like 9-HODE.[2]
Flow Rate:
-
A flow rate in the range of 0.25 - 0.35 mL/min is often employed.[2]
Column Temperature:
-
Maintaining the column at a constant temperature, for example, 45°C, can improve reproducibility.[2]
Mass Spectrometry Conditions
Instrumentation:
-
Triple quadrupole mass spectrometer
Ionization Mode:
-
Electrospray Ionization (ESI) in negative ion mode is typically used for the analysis of HODEs.[2][8]
Multiple Reaction Monitoring (MRM):
-
The quantification is performed using MRM by monitoring specific precursor to product ion transitions for (S)-13-HODE and its deuterated internal standard.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| (S)-13-HODE | 295.2 | 195.1 | ~10 |
| (S)-13-HODE-d4 | 299.3 | 198.1 | 10[2] |
The precursor ion for 13-HODE corresponds to the deprotonated molecule [M-H]⁻. The product ion at m/z 195 is characteristic of 13-HODE and allows for its differentiation from the 9-HODE isomer, which produces a characteristic fragment at m/z 171.[6]
Quantitative Data Summary
The following table summarizes typical quantitative performance metrics for the LC-MS/MS analysis of HODEs. These values can vary depending on the instrumentation, sample matrix, and specific method parameters.
| Parameter | Typical Value | Reference |
| Limit of Detection (LOD) | 0.1 - 0.9 ng/mL | [9] |
| Limit of Quantitation (LOQ) | 0.4 - 2.6 ng/mL | [9] |
| Linearity (R²) | > 0.99 | [8] |
| Recovery | 87.25% - 119.44% | [8] |
| Precision (%RSD) | < 6.96% | [8] |
Visualizations
Experimental Workflow
References
- 1. Differential cell growth/apoptosis behavior of 13-hydroxyoctadecadienoic acid enantiomers in a colorectal cancer cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Linoleic acid-derived 13-hydroxyoctadecadienoic acid is absorbed and incorporated into rat tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.physiology.org [journals.physiology.org]
- 4. 13-Hydroxyoctadecadienoic acid - Wikipedia [en.wikipedia.org]
- 5. biorxiv.org [biorxiv.org]
- 6. lipidmaps.org [lipidmaps.org]
- 7. Mass spectrometric profiling of oxidized lipid products in human nonalcoholic fatty liver disease and nonalcoholic steatohepatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Application Note: Quantification of Total (S)-13-Hydroxyoctadecanoic Acid in Human Plasma by LC-MS/MS
Introduction
(S)-13-Hydroxyoctadecanoic acid ((S)-13-HODE) is a bioactive lipid mediator derived from the enzymatic oxidation of linoleic acid, primarily through the action of 15-lipoxygenase-1 (15-LOX-1)[1]. It is implicated in a variety of physiological and pathological processes, including inflammation, atherosclerosis, and cancer[1][2]. In plasma, a significant portion of 13-HODE exists in an esterified form within complex lipids such as triglycerides and phospholipids. To accurately quantify the total amount of this analyte, a hydrolysis step is necessary to release the esterified 13-HODE prior to extraction and analysis. This application note provides a detailed protocol for the extraction and quantification of total (S)-13-HODE in human plasma using liquid-liquid extraction (LLE) followed by analysis with liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Principle
This method involves the release of esterified (S)-13-HODE from plasma lipids via alkaline hydrolysis. A deuterated internal standard (13-HODE-d4) is added to the plasma sample prior to hydrolysis to ensure accurate quantification by correcting for analyte loss during sample preparation and for matrix effects during LC-MS/MS analysis. Following hydrolysis and acidification, the total (free and formerly esterified) 13-HODE is extracted from the aqueous matrix into an organic solvent. The extract is then concentrated and analyzed by reversed-phase LC-MS/MS in negative ion mode using multiple reaction monitoring (MRM).
Experimental Protocol
Materials and Reagents
-
This compound analytical standard
-
13-HODE-d4 (deuterated internal standard)
-
HPLC-grade methanol (B129727), hexane (B92381), and acetonitrile
-
Potassium hydroxide (B78521) (KOH)
-
Hydrochloric acid (HCl)
-
Butylated hydroxytoluene (BHT)
-
Diethylenetriaminepentaacetic acid (DTPA)
-
Ultrapure water
-
Human plasma (collected in EDTA tubes)
Standard and Internal Standard Preparation
-
Primary Stock Solutions (1 mg/mL): Prepare individual stock solutions of (S)-13-HODE and 13-HODE-d4 in methanol.
-
Working Standard Solutions: Serially dilute the (S)-13-HODE primary stock with methanol to prepare a series of working standards for the calibration curve.
-
Internal Standard Working Solution (50 ng/mL): Dilute the 13-HODE-d4 primary stock in methanol to a final concentration of 50 ng/mL.
Sample Preparation and Extraction
-
Plasma Collection: Collect whole blood in EDTA-containing tubes and centrifuge at 1,000-2,000 x g for 15 minutes at 4°C to separate the plasma. Store plasma at -80°C until analysis.
-
Sample Thawing: Thaw frozen plasma samples on ice.
-
Aliquoting: In a glass tube, add 50 µL of plasma.
-
Antioxidant Addition: Add 10 µL of an antioxidant solution containing 50 mM BHT and 200 mM DTPA to the plasma to prevent auto-oxidation[3].
-
Internal Standard Spiking: Add 100 µL of the 13-HODE-d4 internal standard working solution (containing 5 ng of 13-HODE-d4) to each plasma sample[3].
-
Alkaline Hydrolysis: Add methanol containing 0.2 M KOH to the sample. Vortex the tubes, and incubate at 60°C for 30 minutes to hydrolyze the esterified 13-HODE[3].
-
Acidification: After incubation, cool the tubes on ice. Acidify the mixture to approximately pH 3 by adding 0.5 N HCl[3].
-
Liquid-Liquid Extraction:
-
Solvent Evaporation: Evaporate the combined hexane extracts to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried residue in 100 µL of the mobile phase (e.g., 80:20 acetonitrile:water) for LC-MS/MS analysis.
LC-MS/MS Analysis
-
LC System: Agilent 1290 Infinity UHPLC system or equivalent.
-
Column: Agilent Eclipse Plus C18 (2.1 × 150 mm, 1.8 µm) or equivalent[4].
-
Mobile Phase A: 0.1% acetic acid in ultrapure water[4].
-
Mobile Phase B: Acetonitrile/methanol (80/15, v/v) with 0.1% acetic acid[4].
-
Gradient: A suitable gradient to separate 13-HODE from other isomers and matrix components.
-
Flow Rate: 0.25 mL/min[4].
-
Column Temperature: 45°C[4].
-
MS System: Agilent 6460 triple-quadrupole tandem mass spectrometer or equivalent.
-
Ionization Mode: Negative Electrospray Ionization (ESI-).
-
MRM Transitions:
Data Presentation
A summary of typical quantitative performance data for the analysis of 13-HODE in plasma is presented in the table below.
| Parameter | Value | Reference |
| Limit of Quantification (LOQ) | 9.7–35.9 nmol/L | [3] |
| Reproducibility (CV%) | < 18.5% | [3] |
| Linearity (r²) | > 0.991 | [3] |
| Mean Concentration in Rat Plasma | 123.2 ± 31.1 nmol/L | [3] |
Visualizations
Experimental Workflow
Caption: Workflow for the extraction of total (S)-13-HODE from plasma.
(S)-13-HODE Signaling Pathway
Caption: (S)-13-HODE activation of the PPARγ signaling pathway.
References
- 1. journals.physiology.org [journals.physiology.org]
- 2. journals.physiology.org [journals.physiology.org]
- 3. Identification and Profiling of Targeted Oxidized Linoleic Acid Metabolites in Rat Plasma by Quadrupole Time-of-Flight Mass Spectrometry (Q-TOFMS) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Linoleic acid-derived 13-hydroxyoctadecadienoic acid is absorbed and incorporated into rat tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 5. lipidmaps.org [lipidmaps.org]
Application Note: High-Performance Liquid Chromatography (HPLC) Method for Chiral Separation of 13-Hydroxyoctadecadienoic Acid (13-HODE) Isomers
Audience: Researchers, scientists, and drug development professionals.
Introduction
13-Hydroxyoctadecadienoic acid (13-HODE) is a bioactive lipid mediator derived from the oxygenation of linoleic acid. It exists as two primary chiral isomers, 13(S)-HODE and 13(R)-HODE, which are formed through distinct enzymatic and non-enzymatic pathways. These enantiomers can exhibit different biological activities and are implicated in various physiological and pathological processes, including inflammation and oxidative stress.[1] Consequently, the ability to accurately separate and quantify individual 13-HODE isomers is crucial for understanding their specific roles in biology and disease. This application note provides a detailed protocol for the chiral separation of 13(S)-HODE and 13(R)-HODE using normal-phase High-Performance Liquid Chromatography (HPLC).
Principle of Chiral Separation
The separation of enantiomers is achieved by employing a chiral stationary phase (CSP) within the HPLC column.[2][3] Enantiomers possess identical physical properties in an achiral environment, making their separation on standard HPLC columns impossible. A CSP creates a chiral environment where the transient diastereomeric complexes formed between the individual enantiomers and the stationary phase have different energies of interaction.[4] This difference in interaction strength leads to differential retention times, allowing for the separation and quantification of the individual isomers. Polysaccharide-based columns, such as those with cellulose (B213188) or amylose (B160209) derivatives, are widely used for this purpose.[5]
Detailed Experimental Protocol
This protocol outlines the necessary steps for sample preparation from a biological matrix and subsequent analysis by chiral HPLC.
1. Sample Preparation (Solid-Phase Extraction - SPE)
Proper sample preparation is critical to remove interfering substances and concentrate the analytes. The following SPE protocol is recommended for plasma or tissue homogenates.
-
Materials:
-
Oasis HLB SPE Cartridges
-
Methanol (B129727) (HPLC grade)
-
Hexane (HPLC grade)
-
Ethyl Acetate (B1210297) (HPLC grade)
-
Formic Acid or Acetic Acid
-
Internal Standard (e.g., d4-9-HODE or d8-5-HETE)[6]
-
Antioxidant solution (e.g., 0.1% Butylated Hydroxytoluene - BHT in methanol)[6]
-
Nitrogen gas evaporator
-
Vortex mixer and centrifuge
-
-
Procedure:
-
Sample Collection: To 100 µL of plasma or tissue homogenate, add 10 µL of the internal standard solution and 10 µL of the antioxidant solution to prevent auto-oxidation during preparation.[6]
-
Hydrolysis (for total HODEs): For the analysis of total (free and esterified) HODEs, perform alkaline hydrolysis by adding potassium hydroxide (B78521) and incubating at 60°C for 30-60 minutes.[7][8] Neutralize the sample with acid before proceeding. For free HODEs, this step is omitted.
-
SPE Column Conditioning: Condition the SPE cartridge by washing sequentially with 1 mL of methanol followed by 1 mL of water (acidified to ~pH 4 with formic or acetic acid).
-
Sample Loading: Dilute the sample with 1 mL of acidified water and load it onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of water, followed by 1 mL of 15% methanol in water to remove polar interferences.
-
Elution: Elute the 13-HODE isomers from the cartridge using 1 mL of ethyl acetate or methanol.
-
Drying and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the dried extract in 100 µL of the HPLC mobile phase (e.g., Hexane:Isopropanol).
-
2. HPLC System and Conditions
-
HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or Photo-Diode Array (PDA) detector.
-
Chromatographic Conditions:
-
Column: Chiralpak IA or similar polysaccharide-based chiral column (e.g., 4.6 x 250 mm, 5 µm).[7]
-
Mobile Phase: Isocratic elution with n-Hexane / 2-Propanol (90:10, v/v).[7] For acidic compounds, the addition of a small amount of acetic acid (e.g., 0.1%) to the mobile phase may improve peak shape.[9]
-
Flow Rate: 0.5 - 1.0 mL/min.[7]
-
Column Temperature: 25°C.
-
Injection Volume: 10 - 20 µL.
-
Detection: UV detection at 234 nm, which is the absorbance maximum for the conjugated diene system in HODEs.[9][10]
-
Data Presentation
The described HPLC method should provide baseline separation of the 13(S)-HODE and 13(R)-HODE enantiomers. Quantitative analysis is performed by integrating the peak areas and comparing them to a calibration curve generated from authentic standards.
Table 1: Representative Chromatographic Data
| Analyte | Expected Retention Time (min) | Resolution (Rs) | Elution Order |
| 13(R)-HODE | ~12.5 | \multirow{2}{*}{> 1.5} | 1st |
| 13(S)-HODE | ~15.0 | 2nd | |
| Internal Standard | Varies | N/A |
Note: Retention times are approximate and can vary based on the specific column batch, system dead volume, and precise mobile phase composition. The elution order (R before S) is typical for this type of separation but should be confirmed with authentic standards.[11]
Visualizations
Diagram 1: Experimental Workflow
Caption: Workflow for Chiral Separation of 13-HODE Isomers.
Diagram 2: Principle of Chiral Recognition
Caption: Differential Interaction Leading to Chiral Separation.
References
- 1. 13-Hydroxyoctadecadienoic acid - Wikipedia [en.wikipedia.org]
- 2. Chiral HPLC Column | Phenomenex [phenomenex.com]
- 3. Chiral HPLC separation: strategy and approaches – Chiralpedia [chiralpedia.com]
- 4. aocs.org [aocs.org]
- 5. phx.phenomenex.com [phx.phenomenex.com]
- 6. Modern Methods of Sample Preparation for the Analysis of Oxylipins in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mass spectrometric profiling of oxidized lipid products in human nonalcoholic fatty liver disease and nonalcoholic steatohepatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Identification and Profiling of Targeted Oxidized Linoleic Acid Metabolites in Rat Plasma by Quadrupole Time-of-Flight Mass Spectrometry (Q-TOFMS) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. cabidigitallibrary.org [cabidigitallibrary.org]
- 10. gsartor.org [gsartor.org]
- 11. scispace.com [scispace.com]
Application Notes and Protocols for In Vitro Cell Culture Experiments with (S)-13-Hydroxyoctadecanoic Acid
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-13-Hydroxyoctadecanoic acid ((S)-13-HODE) is a biologically active lipid metabolite of linoleic acid, produced by the action of 15-lipoxygenase-1 (15-LOX-1). It plays a significant role in various cellular processes and has been implicated in the pathophysiology of several diseases, including cancer. In vitro cell culture experiments are fundamental to elucidating the mechanisms of action of (S)-13-HODE and evaluating its therapeutic potential. These application notes provide detailed protocols for key in vitro experiments and summarize the quantitative data from studies investigating the effects of (S)-13-HODE on cancer cell lines.
Biological Activities of (S)-13-HODE
(S)-13-HODE exhibits a range of biological activities, with notable effects on cell proliferation, apoptosis, and signaling pathways. In the context of cancer, it has been shown to have dichotomous effects, promoting growth in some cancer types while inhibiting it in others.
In several cancer cell lines, including colon and breast cancer, (S)-13-HODE has been demonstrated to inhibit cell proliferation and induce apoptosis.[1][2] This anti-tumorigenic effect is often linked to its interaction with Peroxisome Proliferator-Activated Receptor gamma (PPARγ), a nuclear receptor that regulates gene expression involved in cell differentiation and apoptosis.[3][4] Conversely, in prostate cancer, the 15-LOX-1/(S)-13-HODE axis has been associated with promoting cancer growth.[1] Recent studies have also identified the mechanistic target of rapamycin (B549165) (mTOR) as a direct binding partner for (S)-13-HODE, with this interaction leading to the inhibition of mTOR kinase activity and subsequent suppression of cancer cell growth.[5][6] Furthermore, (S)-13-HODE is a ligand for G-protein coupled receptor 132 (GPR132), although its role in this signaling pathway is less defined compared to PPARγ and mTOR.[1][7]
Quantitative Data Summary
The following tables summarize the quantitative data from in vitro studies on the effects of (S)-13-HODE on various cancer cell lines.
Table 1: Effects of (S)-13-HODE on Cell Viability and Proliferation
| Cell Line | Cancer Type | Effect | Concentration | Incubation Time | Key Findings | Reference |
| Caco-2 | Colorectal | Decreased cell growth and DNA synthesis | 1 µM | 48 h | Antiproliferative effect observed in the presence of 10% FBS. | [3][4] |
| MCF-7 | Breast | Inhibition of cell growth | 5-100 µM | 24, 48, 72 h | Dose- and time-dependent reduction in cell viability. IC50 at 48h was 76.3 µM. | [2] |
| MDA-MB-231 | Breast | Inhibition of cell growth | 5-100 µM | 24, 48, 72 h | Dose- and time-dependent reduction in cell viability. IC50 at 48h was 80.23 µM. | [2] |
Table 2: Effects of (S)-13-HODE on Apoptosis and Cell Cycle
| Cell Line | Cancer Type | Effect | Concentration | Incubation Time | Key Findings | Reference |
| Caco-2 | Colorectal | Induction of apoptosis | 1 µM | 48 h | Apoptotic effect was reduced by a PPARγ antagonist. | [3][4] |
| MCF-7 | Breast | Induction of apoptosis and cell cycle arrest | 20, 50, 100 µM | 48 h | Significant increase in the Sub-G1 population in a dose-dependent manner. | [2][8] |
| MDA-MB-231 | Breast | Induction of apoptosis and cell cycle arrest | 20, 50, 100 µM | 48 h | Significant increase in the Sub-G1 population in a dose-dependent manner. | [2][8] |
Experimental Protocols
Protocol 1: Cell Viability Assessment using MTT Assay
This protocol is designed to assess the cytotoxic effects of (S)-13-HODE on cancer cells.
Materials:
-
Cancer cell lines (e.g., MCF-7, MDA-MB-231)
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS)
-
(S)-13-HODE stock solution (in a suitable solvent like ethanol (B145695) or DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.
-
Treatment: Prepare serial dilutions of (S)-13-HODE in culture medium to achieve final concentrations ranging from 5 µM to 100 µM.[2] Remove the old medium and add 100 µL of the medium containing the different concentrations of (S)-13-HODE. Include a vehicle control.
-
Incubation: Incubate the plates for 24, 48, and 72 hours at 37°C in a 5% CO₂ incubator.[2]
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Add 100 µL of solubilization buffer to each well and mix thoroughly to dissolve the formazan (B1609692) crystals.
-
Measurement: Measure the absorbance at 570 nm using a plate reader.
-
Data Analysis: Express the results as a percentage of the vehicle control. Calculate the IC50 value, which is the concentration of (S)-13-HODE that causes 50% inhibition of cell growth.
Protocol 2: Apoptosis Analysis using Annexin V-FITC and Propidium Iodide Staining
This protocol quantifies the induction of apoptosis by (S)-13-HODE.
Materials:
-
Cancer cell lines
-
Complete culture medium
-
(S)-13-HODE stock solution
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed 1 x 10⁶ cells/well in 6-well plates and treat with various concentrations of (S)-13-HODE (e.g., 20, 50, 100 µM) for 48 hours.[2]
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin-binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V positive/PI negative cells are considered early apoptotic, while Annexin V positive/PI positive cells are late apoptotic or necrotic.
-
Data Analysis: Quantify the percentage of apoptotic cells in each treatment group compared to the control.
Protocol 3: Cell Cycle Analysis using Propidium Iodide Staining
This protocol determines the effect of (S)-13-HODE on cell cycle distribution.
Materials:
-
Cancer cell lines
-
Complete culture medium
-
(S)-13-HODE stock solution
-
6-well plates
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells and treat with (S)-13-HODE as described in the apoptosis protocol.[8]
-
Cell Harvesting and Fixation: Harvest the cells and fix them in cold 70% ethanol overnight at -20°C.
-
Staining: Wash the fixed cells with PBS and resuspend them in PI staining solution.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.
-
Data Analysis: Analyze the cell cycle distribution (Sub-G1, G0/G1, S, and G2/M phases) using appropriate software. An increase in the Sub-G1 peak is indicative of apoptosis.[8]
Signaling Pathways and Experimental Workflows
(S)-13-HODE Signaling Pathways
(S)-13-HODE exerts its effects through multiple signaling pathways. The diagrams below, generated using the DOT language, illustrate the key pathways involved.
References
- 1. 13-Hydroxyoctadecadienoic acid - Wikipedia [en.wikipedia.org]
- 2. Apoptosis Induced by 13-S-hydroxyoctadecadienoic acid in the Breast Cancer Cell Lines, MCF-7 and MDA-MB-231 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.physiology.org [journals.physiology.org]
- 4. Differential cell growth/apoptosis behavior of 13-hydroxyoctadecadienoic acid enantiomers in a colorectal cancer cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. biorxiv.org [biorxiv.org]
- 7. Hydroxyoctadecadienoic acids: novel regulators of macrophage differentiation and atherogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for the Derivatization of (S)-13-Hydroxyoctadecanoic Acid for GC-MS Analysis
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the derivatization of (S)-13-hydroxyoctadecanoic acid ((S)-13-HODE) and related hydroxy fatty acids for analysis by gas chromatography-mass spectrometry (GC-MS). Proper derivatization is crucial for the successful analysis of these compounds, as it increases their volatility and thermal stability, leading to improved chromatographic separation and detection.
Introduction
This compound is a bioactive lipid mediator involved in various physiological and pathological processes. Accurate and sensitive quantification of (S)-13-HODE in biological matrices is essential for understanding its role in health and disease. Gas chromatography-mass spectrometry is a powerful technique for this purpose, but the inherent low volatility of hydroxy fatty acids necessitates a derivatization step prior to analysis. The most common derivatization strategies involve silylation of the hydroxyl group and esterification of the carboxylic acid group.
Derivatization Strategies
The two primary methods for derivatizing (S)-13-HODE for GC-MS analysis are silylation and esterification.
-
Silylation: This process replaces the active hydrogen in the hydroxyl and carboxylic acid groups with a trimethylsilyl (B98337) (TMS) group.[1] This significantly reduces the polarity and increases the volatility of the analyte.[2] Common silylating reagents include N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), often with a catalyst like trimethylchlorosilane (TMCS).[3]
-
Esterification: This method converts the carboxylic acid group into an ester, typically a methyl ester (FAME).[4][5] This is often achieved through acid-catalyzed (e.g., with BF₃-methanol) or base-catalyzed transesterification.[6] For hydroxy fatty acids, a subsequent silylation step is required to derivatize the remaining hydroxyl group.
Experimental Protocols
Protocol 1: Silylation using BSTFA + 1% TMCS
This protocol is suitable for the simultaneous derivatization of both the hydroxyl and carboxylic acid groups of (S)-13-HODE.
Materials:
-
(S)-13-HODE standard or extracted sample, dried.
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).[5]
-
Aprotic solvent (e.g., pyridine, acetonitrile, or dichloromethane).[3]
-
Reaction vials (e.g., 2 mL amber glass vials with PTFE-lined caps).[2]
-
Heating block or oven.
-
Vortex mixer.
Procedure:
-
Sample Preparation: Ensure the sample containing (S)-13-HODE is completely dry. Water can react with the silylating reagent and reduce derivatization efficiency.[7] This can be achieved by evaporation under a stream of nitrogen.
-
Reagent Addition: To the dried sample in a reaction vial, add 50-100 µL of an aprotic solvent to redissolve the analyte. Add a 2 to 10-fold molar excess of BSTFA + 1% TMCS. For a typical 1 mg/mL solution, 50 µL of the derivatizing agent is sufficient.[3][5]
-
Reaction: Cap the vial tightly and vortex for 10-30 seconds to ensure thorough mixing.[5]
-
Incubation: Heat the reaction mixture at 60-80°C for 30-60 minutes.[3][8] The optimal time and temperature may need to be determined empirically for specific sample types.
-
Cooling: Allow the vial to cool to room temperature.
-
Analysis: The derivatized sample is now ready for injection into the GC-MS system. If necessary, the sample can be diluted with an appropriate solvent (e.g., hexane (B92381) or dichloromethane) prior to analysis.[5]
Protocol 2: Two-Step Esterification and Silylation
This protocol first converts the carboxylic acid to a methyl ester, followed by silylation of the hydroxyl group.
Materials:
-
(S)-13-HODE standard or extracted sample, dried.
-
Boron trifluoride-methanol (BF₃-Methanol) solution (14% w/v).
-
Hexane or Heptane.
-
Saturated sodium chloride solution.
-
Anhydrous sodium sulfate.
-
Silylating agent (e.g., BSTFA + 1% TMCS).
-
Reaction vials, heating block, vortex mixer.
Procedure:
Part A: Esterification
-
Sample Preparation: Place the dried sample in a screw-capped glass tube with a PTFE liner.
-
Reagent Addition: Add 1-2 mL of BF₃-Methanol solution to the sample.[5]
-
Reaction: Cap the tube tightly and heat at 60-100°C for 5-60 minutes. A common practice is 80°C for 1 hour.[5]
-
Extraction: After cooling, add 1 mL of water and 1-2 mL of hexane or heptane. Vortex vigorously for 1-2 minutes to extract the fatty acid methyl esters (FAMEs) into the organic layer.[5]
-
Phase Separation: Centrifuge briefly to separate the layers. Transfer the upper organic layer to a clean vial.
-
Drying: Dry the organic extract over anhydrous sodium sulfate.
Part B: Silylation
-
Evaporation: Evaporate the solvent from the FAME extract under a stream of nitrogen.
-
Silylation: Follow steps 2-6 of Protocol 1 to silylate the hydroxyl group of the 13-HODE methyl ester.
GC-MS Analysis Parameters
The following are typical GC-MS parameters for the analysis of derivatized (S)-13-HODE. Optimization may be required based on the specific instrument and column used.
| Parameter | Typical Value |
| Gas Chromatograph | |
| Column | DB-5ms, HP-5MS, or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness) |
| Injection Mode | Splitless |
| Injection Volume | 1 µL |
| Injector Temperature | 250-280°C[9] |
| Carrier Gas | Helium |
| Flow Rate | 1.0 - 1.5 mL/min |
| Oven Program | Initial temp: 80°C for 5 min, ramp at 3.8°C/min to 200°C, then at 15°C/min to 290°C, hold for 6 min.[8] |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) |
| Ionization Energy | 70 eV |
| MS Transfer Line Temp | 280-310°C[9] |
| MS Source Temperature | 230°C |
| Scan Mode | Full Scan (m/z 50-550) or Selected Ion Monitoring (SIM) for targeted quantification |
Quantitative Data Summary
The following table summarizes representative quantitative data for the analysis of 13-HODE in biological samples.
| Analyte | Matrix | Derivatization Method | Concentration Range | Reference |
| 13-HODE | Barley and Malt | Isotope dilution GC-MS | 44 - 147 mg/kg | [10] |
| 9-HODE and 13-HODE | Rat Plasma | Base hydrolysis, LC-MS/MS | 57.8 - 263.0 nmol/L | [11] |
| Free 9-HODE | Germinating Barley | Isotope dilution GC-MS | Enantiomeric excess up to 78% S | [10] |
| Free 13-HODE | Germinating Barley | Isotope dilution GC-MS | Enantiomeric excess up to 58% S | [10] |
Visualizations
Caption: Experimental workflow for the silylation of (S)-13-HODE for GC-MS analysis.
References
- 1. Derivatization in mass spectrometry--1. Silylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. gcms.cz [gcms.cz]
- 3. Derivatization techniques for free fatty acids by GC [restek.com]
- 4. High Sensitivity Quantitative Lipidomics Analysis of Fatty Acids in Biological Samples by Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Comparison of Two Derivatization Methods for the Analysis of Fatty Acids and Trans Fatty Acids in Bakery Products Using Gas Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. lipidmaps.org [lipidmaps.org]
- 9. marinelipids.ca [marinelipids.ca]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Identification and Profiling of Targeted Oxidized Linoleic Acid Metabolites in Rat Plasma by Quadrupole Time-of-Flight Mass Spectrometry (Q-TOFMS) - PMC [pmc.ncbi.nlm.nih.gov]
Synthesis of Deuterium-Labeled (S)-13-Hydroxyoctadecanoic Acid: Application Notes and Protocols for Researchers
For Immediate Release
This document provides detailed application notes and experimental protocols for the synthesis of deuterium-labeled (S)-13-Hydroxyoctadecanoic acid ((S)-13-HODE-d4). This isotopically labeled internal standard is crucial for accurate quantification in metabolic studies, drug development, and clinical research involving lipidomics and related fields. The following sections detail the synthesis strategy, experimental procedures, and expected quantitative data.
Application Notes
Deuterium-labeled this compound serves as an ideal internal standard for mass spectrometry-based quantification of endogenous (S)-13-HODE. The incorporation of stable isotopes provides a distinct mass shift, allowing for precise differentiation from the unlabeled analyte while maintaining nearly identical chemical and physical properties. This ensures accurate correction for sample loss during extraction and variations in ionization efficiency, leading to highly reliable and reproducible results.
Key Applications:
-
Metabolomics and Lipidomics: Tracing the metabolic fate of linoleic acid and its downstream bioactive products.
-
Drug Development: Investigating the effects of therapeutic agents on lipid metabolism and inflammatory pathways.
-
Clinical Research: Quantifying biomarkers associated with oxidative stress, inflammation, and various disease states.
The synthesis strategy involves a two-stage process:
-
Chemical Synthesis of Deuterated Linoleic Acid: Introduction of deuterium (B1214612) atoms into the linoleic acid backbone to create a suitable precursor. A controlled tetradeuteration at the α- and β-positions relative to the carboxyl group is a viable approach.[1]
-
Enzymatic Conversion to Deuterium-Labeled (S)-13-HODE: Stereospecific oxidation of the deuterated linoleic acid using soybean lipoxygenase (LOX) to yield the desired (S)-13-hydroperoxyoctadecadienoic acid (13S-HPODE-d4), followed by reduction to (S)-13-HODE-d4.
Quantitative Data Summary
The following tables summarize the expected quantitative data based on established synthetic methods.
Table 1: Synthesis of Deuterated Linoleic Acid Precursor (Linoleic Acid-d4)
| Parameter | Expected Value/Range |
| Deuterium Incorporation | ≥ 98% |
| Chemical Purity | ≥ 95% |
| Overall Yield | 50-60% |
Table 2: Enzymatic Synthesis of (S)-13-HODE-d4
| Parameter | Expected Value/Range |
| Enantiomeric Excess (e.e.) of (S)-isomer | ≥ 97% |
| Chemical Purity | ≥ 98% |
| Overall Yield from Deuterated Precursor | 40-55% |
| Isotopic Purity | ≥ 99% deuterated forms (d1-d4) |
Experimental Protocols
Protocol 1: Synthesis of Deuterated Linoleic Acid (Linoleic Acid-d4)
This protocol is adapted from a method for controlled tetradeuteration of straight-chain fatty acids.[1] The procedure involves the deuteration of linoleic acid at the α- and β-positions.
Materials:
-
Linoleic acid
-
Palladium(II) acetate (B1210297)
-
Potassium carbonate (K2CO3)
-
Deuterium oxide (D2O, 99.9 atom % D)
-
Hydrochloric acid (HCl)
-
Organic solvents: N,N-Dimethylformamide (DMF), Dichloromethane (DCM), Ethyl acetate (EtOAc)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Amide Formation: React linoleic acid with 8-aminoquinoline to form the corresponding amide. This directs the subsequent deuteration.
-
Palladium-Catalyzed H-D Exchange: The linoleic acid amide is subjected to a palladium-catalyzed hydrogen-deuterium exchange reaction using D2O as the deuterium source. This step introduces deuterium atoms at the α- and β-positions.
-
Hydrolysis: The deuterated amide is hydrolyzed under acidic conditions to yield the free deuterated fatty acid, linoleic acid-d4.
-
Purification: The crude product is purified by silica gel column chromatography to obtain pure linoleic acid-d4.
Protocol 2: Chemo-enzymatic Synthesis of (S)-13-HODE-d4
This protocol utilizes soybean lipoxygenase for the stereospecific oxidation of the deuterated linoleic acid precursor.
Materials:
-
Linoleic acid-d4 (from Protocol 1)
-
Soybean lipoxygenase (Type I-B)
-
Sodium borohydride (B1222165) (NaBH4)
-
Borate (B1201080) buffer (pH 9.0)
-
Organic solvents: Diethyl ether, Hexane, Ethyl acetate
-
Solid Phase Extraction (SPE) cartridges (C18)
-
High-Performance Liquid Chromatography (HPLC) system with a chiral column
Procedure:
-
Enzymatic Reaction:
-
Dissolve linoleic acid-d4 in ethanol and add it to a temperature-controlled reaction vessel containing borate buffer (pH 9.0).
-
Initiate the reaction by adding an aqueous solution of soybean lipoxygenase.
-
Maintain the reaction at a controlled temperature (e.g., 4°C) with gentle stirring and a continuous supply of oxygen.
-
Monitor the reaction progress by UV spectroscopy at 234 nm, which corresponds to the formation of the conjugated diene in the hydroperoxide product.
-
-
Reduction of Hydroperoxide:
-
Once the reaction is complete, reduce the resulting 13(S)-HPODE-d4 by adding a freshly prepared solution of sodium borohydride in ethanol.
-
Allow the reduction to proceed for 30 minutes at room temperature.
-
-
Extraction and Purification:
-
Acidify the reaction mixture to pH 3-4 with HCl.
-
Extract the lipid products with diethyl ether or ethyl acetate.
-
Wash the organic extract with brine and dry over anhydrous sodium sulfate.
-
Concentrate the extract under reduced pressure.
-
-
SPE Cleanup:
-
Further purify the crude product using a C18 SPE cartridge to remove unreacted starting material and other impurities.
-
-
Chiral HPLC Purification:
-
Achieve separation of the (S) and (R) enantiomers and obtain highly pure (S)-13-HODE-d4 using a chiral HPLC column.
-
Visualizations
Caption: Workflow for the synthesis of deuterium-labeled (S)-13-HODE.
Caption: Biosynthetic pathway of (S)-13-HODE from linoleic acid.
References
Application Notes: Quantitative Determination of (S)-13-Hydroxyoctadecanoic Acid using a Competitive ELISA Kit
For Research Use Only. Not for use in diagnostic procedures.
Introduction
(S)-13-Hydroxyoctadecanoic acid (13(S)-HODE) is a biologically active lipid mediator derived from the metabolism of linoleic acid by the 15-lipoxygenase (15-LOX) enzyme. It is implicated in a variety of physiological and pathological processes, including inflammation, cell adhesion, and cancer cell growth. Accurate quantification of 13(S)-HODE in biological samples is crucial for understanding its role in these processes. This document provides a detailed protocol and validation data for a competitive Enzyme-Linked Immunosorbent Assay (ELISA) kit designed for the quantitative measurement of 13(S)-HODE in various biological matrices such as serum, plasma, cell culture supernatants, and tissue homogenates.
Assay Principle
This ELISA kit is a competitive immunoassay. A goat anti-rabbit IgG antibody is pre-coated onto the wells of a 96-well microplate. The assay involves the competition between 13(S)-HODE in the sample and a fixed amount of alkaline phosphatase (AP)-conjugated 13(S)-HODE for a limited number of binding sites on a specific rabbit polyclonal antibody. After an incubation period, the unbound components are washed away. A p-Nitrophenyl phosphate (B84403) (pNpp) substrate is then added, which is converted by the bound AP into a yellow-colored product. The intensity of the color, measured at 405 nm, is inversely proportional to the concentration of 13(S)-HODE in the sample. A standard curve is generated using known concentrations of 13(S)-HODE, and the concentration in the samples is determined by interpolating from this curve.
Kit Validation Data
The performance of the (S)-13-HODE ELISA kit has been validated for sensitivity, precision, and recovery. The following tables summarize the validation data, providing researchers with the necessary information to assess the reliability of the assay.
Table 1: Assay Performance
| Parameter | Value |
| Assay Type | Competitive ELISA |
| Sample Types | Serum, Plasma, Cell Culture Supernatants, Body Fluid, Tissue Homogenate |
| Sensitivity | 1.6 ng/mL |
| Standard Curve Range | 3.9 to 1000 ng/mL |
Table 2: Assay Precision
Precision was determined by measuring the intra-assay and inter-assay coefficients of variation (CV).
| Precision | CV (%) |
| Intra-Assay | < 6.83% |
| Inter-Assay | < 7.60% |
Table 3: Spike Recovery
To assess the accuracy of the assay in different matrices, known concentrations of 13(S)-HODE were spiked into various samples, and the percent recovery was calculated.
| Sample Type | Average Recovery (%) |
| Cell Culture Supernatant | 101.60% |
| Serum | 89.30% |
| Saliva | 107.00% |
| Urine | 115.00% |
Experimental Protocol
The following is a detailed protocol for the quantitative determination of (S)-13-HODE using the ELISA kit.
Reagent Preparation
-
1X Wash Buffer: Prepare the 1X Wash Buffer by diluting the provided concentrated Wash Buffer with deionized water.
-
(S)-13-HODE Standard: Reconstitute the (S)-13-HODE standard to create a stock solution. Prepare a dilution series of the standard to generate a standard curve. Use the diluted standards within 60 minutes of preparation.
-
13(S)-HODE Alkaline Phosphatase (AP) Conjugate: Prepare the AP conjugate solution as instructed in the kit manual.
Assay Procedure
-
Add Standards and Samples: Pipette 100 µL of the prepared standards and samples into the appropriate wells of the 96-well plate.
-
Add AP Conjugate: Add 50 µL of the prepared AP conjugate to each well.
-
Add Antibody: Add 50 µL of the specific rabbit anti-13(S)-HODE antibody to each well.
-
Incubate: Seal the plate and incubate at room temperature for a specified time, typically 1-2 hours, on a shaker.
-
Wash: Aspirate the contents of the wells and wash each well five times with 1X Wash Buffer.
-
Add Substrate: Add 200 µL of pNpp substrate solution to each well.
-
Incubate: Incubate the plate at 37°C for a specified time, typically 30-60 minutes.
-
Stop Reaction: Add 50 µL of Stop Solution to each well to terminate the reaction.
-
Read Absorbance: Immediately read the absorbance of each well at 405 nm using a microplate reader.
Data Analysis
-
Calculate the average absorbance for each set of standards and samples.
-
Construct a standard curve by plotting the mean absorbance for each standard on the y-axis against the concentration on the x-axis.
-
Determine the concentration of (S)-13-HODE in the samples by interpolating their mean absorbance values from the standard curve.
Experimental Workflow Diagram
Caption: A flowchart illustrating the major steps of the (S)-13-HODE competitive ELISA protocol.
Signaling Pathways of this compound
(S)-13-HODE has been identified as a signaling molecule that can modulate key cellular pathways, notably the mTOR and PPAR signaling pathways.
mTOR Signaling Pathway
Recent studies have shown that 13(S)-HODE can act as an inhibitor of the mechanistic target of rapamycin (B549165) (mTOR) signaling pathway.[1][2] It directly binds to the catalytic domain of mTOR, thereby inhibiting its kinase activity in an ATP-competitive manner.[1] This inhibition of mTOR signaling can lead to suppressed cell proliferation and growth, highlighting a potential tumor-suppressive role for 13(S)-HODE.[1][2]
PPAR Signaling Pathway
13(S)-HODE is a known natural ligand and agonist for peroxisome proliferator-activated receptors (PPARs), particularly PPARβ/δ and PPARγ.[3][4] Activation of PPARs by 13(S)-HODE can influence lipid metabolism and inflammatory responses.[3][4] For instance, in macrophages, 13(S)-HODE-mediated PPARγ activation can enhance the clearance of lipids, which is a protective mechanism in early atherosclerosis.[4]
Caption: A diagram showing the modulatory effects of (S)-13-HODE on the mTOR and PPAR signaling pathways.
References
Application of (S)-13-Hydroxyoctadecanoic Acid in Lipidomics Research: Application Notes and Protocols
(S)-13-Hydroxyoctadecanoic acid ((S)-13-HODE) is a bioactive lipid mediator derived from the oxygenation of linoleic acid, playing a significant role in a variety of physiological and pathological processes. As a key molecule in lipidomics, the study of its functions and quantification in biological systems is crucial for researchers, scientists, and drug development professionals. This document provides detailed application notes and protocols for the investigation of (S)-13-HODE.
Application Notes
(S)-13-HODE is the predominant stereoisomer formed from linoleic acid through the action of 15-lipoxygenase-1 (ALOX15).[1] It is involved in regulating cellular processes such as apoptosis, cell proliferation, and inflammation.[2] Its diverse biological activities are mediated through interactions with various receptors, including peroxisome proliferator-activated receptor-gamma (PPARγ), transient receptor potential cation channel subfamily V member 1 (TRPV1), and G protein-coupled receptor 132 (GPR132).[1][3] Furthermore, recent studies have highlighted its role as a tumor-suppressive metabolite that inhibits the mTOR signaling pathway.[4]
In the context of disease, (S)-13-HODE has been implicated in atherosclerosis, where it can contribute to plaque formation by activating PPARγ in macrophages.[1] Conversely, it has also been shown to inhibit the proliferation of colon cancer cells.[1][2] The balance between (S)-13-HODE and its enantiomer, (R)-13-HODE, which can have opposing effects, is critical for maintaining cellular homeostasis.[2] Given its multifaceted roles, accurate quantification and understanding of its signaling pathways are paramount in lipidomics research.
Quantitative Data Summary
The concentration of 13-HODE can vary significantly depending on the biological matrix and the physiological or pathological state. The following tables summarize representative quantitative data from lipidomics studies.
Table 1: Representative Concentrations of 13-HODE in Biological Samples
| Biological Matrix | Species | Condition | Concentration (nmol/L) | Reference |
| Rat Plasma | Rat | Normal | 123.2 ± 31.1 | [5] |
| Rat Plasma | Rat | Normal | 138.6 | [5] |
| Human Plasma | Human | Pre-exercise | (Scaled Intensity) | [6] |
| Human Plasma | Human | Post-75km cycling | (3.1-fold increase) | [6] |
Table 2: Limits of Quantitation (LOQ) for 13-HODE in Analytical Methods
| Analytical Method | Matrix | LOQ (nmol/L) | Reference |
| Q-TOFMS | Rat Plasma | 18.5 | [5] |
| LC-MS/MS | Baijiu | 0.4 ppb (approx. 1.35 nmol/L) | [7] |
Signaling Pathways and Experimental Workflows
Visualizing the complex interactions of (S)-13-HODE is essential for understanding its function. The following diagrams illustrate key signaling pathways and a general workflow for its analysis.
Biosynthesis of (S)-13-HODE from linoleic acid.
Signaling pathways activated by (S)-13-HODE.
General workflow for (S)-13-HODE analysis.
Experimental Protocols
Protocol 1: Extraction and Quantification of 13-HODE from Plasma using LC-MS/MS
This protocol is adapted from methodologies described for the analysis of oxidized linoleic acid metabolites in biological fluids.[5][8][9]
1. Materials and Reagents:
-
Plasma sample
-
Internal Standard (IS): 13-HODE-d4
-
Butylated hydroxytoluene (BHT) and Diethylenetriaminepentaacetic acid (DTPA) antioxidant solution
-
Potassium hydroxide (B78521) (KOH)
-
Methanol (B129727) (LC-MS grade)
-
Hexane (LC-MS grade)
-
Hydrochloric acid (HCl)
-
Water (LC-MS grade)
-
Acetic acid
-
Solid-Phase Extraction (SPE) columns (e.g., Oasis HLB)
2. Sample Preparation and Lipid Extraction:
-
Thaw frozen plasma samples on ice.
-
To a 50 µL plasma aliquot in a glass tube, add 10 µL of antioxidant solution (50 mM BHT and 200 mM DTPA).
-
Add 100 µL of the internal standard working solution (e.g., 5 ng of 13-HODE-d4).
-
For total 13-HODE (free and esterified), perform alkaline hydrolysis by adding methanol and KOH (final concentration 0.2 M). Vortex, purge with nitrogen, seal, and heat at 60°C for 30 minutes.[5] For free 13-HODE, omit the hydrolysis step.
-
Acidify the sample to pH 3 with HCl.
-
Perform liquid-liquid extraction by adding 3 mL of hexane, vortexing for 1 minute, and centrifuging at 3000 rpm for 10 minutes at 4°C.
-
Transfer the upper organic phase to a new tube. Repeat the extraction once more.
-
Combine the organic layers and evaporate to dryness under a stream of nitrogen.
3. Solid-Phase Extraction (SPE) for Sample Clean-up:
-
Condition the SPE column with methanol followed by water.
-
Reconstitute the dried extract in a small volume of loading buffer (e.g., 15% methanol in water) and load it onto the SPE column.
-
Wash the column with a low percentage of organic solvent (e.g., 15% methanol) to remove polar impurities.
-
Elute the 13-HODE and IS with methanol.
-
Evaporate the eluent to dryness under nitrogen.
4. LC-MS/MS Analysis:
-
Reconstitute the final dried residue in 50-100 µL of the initial mobile phase (e.g., 80:20 methanol:water with 0.04% acetic acid).
-
Inject an aliquot (e.g., 10 µL) onto a C18 reversed-phase column.
-
Use a gradient elution with mobile phase A (e.g., water with 0.1% formic acid) and mobile phase B (e.g., acetonitrile/methanol with 0.1% formic acid).
-
Perform mass spectrometric analysis using a triple quadrupole mass spectrometer in negative electrospray ionization (ESI) mode.
-
Monitor the specific precursor-to-product ion transitions (Multiple Reaction Monitoring - MRM) for 13-HODE and its internal standard. A common transition for 13-HODE is m/z 295.2 -> 195.1.[5][8]
5. Data Analysis:
-
Integrate the peak areas for the analyte and the internal standard.
-
Calculate the concentration of 13-HODE in the sample by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared with known concentrations of 13-HODE standards.
Protocol 2: Chiral Separation of (S)-13-HODE and (R)-13-HODE
To distinguish between the (S) and (R) enantiomers, a chiral chromatography step is necessary.[10]
1. Sample Preparation:
-
Extract lipids from the biological sample as described in Protocol 1.
2. Chiral HPLC Separation:
-
Reconstitute the dried lipid extract in the mobile phase.
-
Inject the sample onto a chiral column (e.g., Chiralpak IA).
-
Use an isocratic mobile phase, for example, hexane/2-propanol (90/10, v/v), at a flow rate of 0.5 ml/min.[10]
-
Collect the fractions corresponding to the elution times of (S)-13-HODE and (R)-13-HODE, which can be determined using authentic standards.
3. Quantification:
-
Dry the collected fractions under nitrogen.
-
Reconstitute the samples and quantify the amount of each enantiomer using LC-MS/MS as described in Protocol 1.
References
- 1. 13-Hydroxyoctadecadienoic acid - Wikipedia [en.wikipedia.org]
- 2. Differential cell growth/apoptosis behavior of 13-hydroxyoctadecadienoic acid enantiomers in a colorectal cancer cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 9-Hydroxyoctadecadienoic acid - Wikipedia [en.wikipedia.org]
- 4. biorxiv.org [biorxiv.org]
- 5. Identification and Profiling of Targeted Oxidized Linoleic Acid Metabolites in Rat Plasma by Quadrupole Time-of-Flight Mass Spectrometry (Q-TOFMS) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.physiology.org [journals.physiology.org]
- 7. LC-MS/MS-Based Determination and Optimization of Linoleic Acid Oxides in Baijiu and Their Variation with Storage Time - PMC [pmc.ncbi.nlm.nih.gov]
- 8. lipidmaps.org [lipidmaps.org]
- 9. Linoleic acid-derived 13-hydroxyoctadecadienoic acid is absorbed and incorporated into rat tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Mass spectrometric profiling of oxidized lipid products in human nonalcoholic fatty liver disease and nonalcoholic steatohepatitis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Measuring (S)-13-Hydroxyoctadecanoic Acid in Biological Tissues
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-13-Hydroxyoctadecanoic acid ((S)-13-HODE) is a bioactive lipid mediator derived from the enzymatic oxidation of linoleic acid, primarily through the action of 15-lipoxygenase-1 (15-LOX-1).[1][2] This molecule is implicated in a variety of physiological and pathological processes, including cell proliferation, differentiation, inflammation, and cancer.[1][3] Accurate and reliable quantification of (S)-13-HODE in biological tissues is crucial for understanding its role in health and disease and for the development of novel therapeutic strategies.
These application notes provide detailed protocols for the measurement of (S)-13-HODE in biological tissues using common analytical techniques: Liquid Chromatography-Mass Spectrometry (LC-MS/MS), High-Performance Liquid Chromatography (HPLC), and Enzyme-Linked Immunosorbent Assay (ELISA).
Quantitative Data Summary
The concentration of (S)-13-HODE can vary significantly between different tissues and physiological states. The following table summarizes representative quantitative data from published studies. It is important to note that values can differ based on the analytical method, sample handling, and the specific conditions of the study.
| Biological Matrix | Condition | Analytical Method | Reported Concentration/Level |
| Human Colonic Mucosa | Normal | HPLC | Higher 13-HODE dehydrogenase activity (converts 13-HODE) |
| Human Colonic Mucosa | Adenomatous Polyps | HPLC | Lower 13-HODE dehydrogenase activity (P = 0.001) |
| Human Colonic Mucosa | Adenocarcinoma | HPLC | Lower 13-HODE dehydrogenase activity (P = 0.041) |
| Rat Plasma | Normal | Q-TOF MS | Mean concentration of 13-HODE: 123.2 nmol/L |
| Rat Liver | Post-gavage (d4-13-HODE) | UPLC-MS/MS | Tracer detected and quantified |
| Rat Adipose Tissue | Post-gavage (d4-13-HODE) | UPLC-MS/MS | Tracer detected and quantified |
| Rat Heart | Post-gavage (d4-13-HODE) | UPLC-MS/MS | Tracer detected and quantified |
| Rat Brain | Post-gavage (d4-13-HODE) | UPLC-MS/MS | No tracer detected |
Signaling Pathways of (S)-13-HODE
(S)-13-HODE exerts its biological effects through various signaling pathways, primarily involving the peroxisome proliferator-activated receptor-gamma (PPARγ) and the G protein-coupled receptor 132 (GPR132).
Caption: Biosynthesis and major signaling pathways of (S)-13-HODE.
Experimental Protocols
Sample Preparation: Tissue Homogenization and Lipid Extraction
Proper sample preparation is critical to obtain accurate and reproducible results. This protocol is a general guideline and may require optimization for specific tissue types.
Caption: General workflow for tissue sample preparation.
Detailed Protocol:
-
Tissue Collection and Storage:
-
Homogenization:
-
Weigh the frozen tissue (typically 50-100 mg).
-
On ice, homogenize the tissue in a suitable volume of ice-cold phosphate-buffered saline (PBS) or a specific lysis buffer using a mechanical homogenizer (e.g., bead beater or Potter-Elvehjem homogenizer).[5][7] The buffer volume should be adjusted based on the tissue weight to ensure efficient homogenization.
-
-
Lipid Extraction (Folch Method):
-
To the tissue homogenate, add a 2:1 (v/v) mixture of chloroform:methanol (B129727). A common ratio is 20 volumes of solvent to 1 volume of tissue homogenate.
-
Vortex the mixture vigorously for 2-5 minutes.
-
Add 0.2 volumes of 0.9% NaCl solution to the mixture to induce phase separation.
-
Vortex again for 1-2 minutes.
-
Centrifuge at 2,000 x g for 10 minutes at 4°C to separate the phases.[8]
-
-
Collection and Drying:
-
Carefully collect the lower organic phase (containing the lipids) using a glass Pasteur pipette, avoiding the protein interface.
-
Transfer the organic phase to a new glass tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen gas.
-
-
Reconstitution:
-
Reconstitute the dried lipid extract in a small, precise volume of the appropriate solvent for the chosen analytical method (e.g., methanol for LC-MS/MS, or the specific assay buffer for ELISA).
-
Quantification by LC-MS/MS
LC-MS/MS is a highly sensitive and specific method for the quantification of (S)-13-HODE.
Caption: Workflow for (S)-13-HODE analysis by LC-MS/MS.
Protocol:
-
Chromatographic Separation:
-
Column: C18 reverse-phase column (e.g., 2.1 x 150 mm, 1.8 µm particle size).[4]
-
Mobile Phase A: Water with 0.1% acetic acid.[4]
-
Mobile Phase B: Acetonitrile/Methanol (80:15, v/v) with 0.1% acetic acid.[4]
-
Gradient: A typical gradient would start with a high percentage of mobile phase A, gradually increasing the percentage of mobile phase B to elute the analyte.
-
Column Temperature: 45°C.[4]
-
-
Mass Spectrometry:
-
Ionization: Electrospray ionization (ESI) in negative ion mode.[10][11]
-
MS/MS System: Triple quadrupole mass spectrometer.
-
MRM Transitions: Monitor the specific precursor-to-product ion transitions for 13-HODE and its deuterated internal standard (e.g., 13-HODE-d4). The transition for 13-HODE is typically m/z 295.2 -> 195.1.[8][9]
-
Internal Standard: A deuterated internal standard, such as 13(S)-HODE-d4, should be added to the samples before extraction to correct for matrix effects and variations in extraction efficiency and instrument response.[4]
-
Quantification by HPLC with UV Detection
HPLC with UV detection is a more accessible method, although less sensitive and specific than LC-MS/MS.
Protocol:
-
Chromatographic System:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: Normal-phase silica (B1680970) column.[2]
-
Mobile Phase: A mixture of hexane, isopropanol, acetonitrile, and acetic acid (e.g., 800:8:30:1, v/v/v/v).[2]
-
Elution: Isocratic elution.[2]
-
Detection: UV detection at 235 nm, which is the characteristic absorbance wavelength for the conjugated diene system in 13-HODE.[2]
-
Quantification: Based on a standard curve generated with purified (S)-13-HODE standard.
-
Quantification by ELISA
ELISA is a high-throughput method suitable for screening a large number of samples. Several commercial kits are available for the quantification of 13-HODE.
Protocol:
-
Sample Preparation:
-
Prepare tissue homogenates as described in the general sample preparation protocol.
-
It is crucial to follow the specific dilution recommendations provided in the ELISA kit manual to ensure the sample concentrations fall within the dynamic range of the assay.[12]
-
-
ELISA Procedure:
-
Follow the instructions provided with the commercial ELISA kit.[12] A typical competitive ELISA involves the following steps:
-
Addition of standards and samples to the wells of a microtiter plate pre-coated with a capture antibody.
-
Addition of an enzyme-conjugated 13-HODE.
-
Incubation to allow competition between the 13-HODE in the sample and the enzyme-conjugated 13-HODE for binding to the capture antibody.
-
Washing to remove unbound reagents.
-
Addition of a substrate that produces a colored product upon reaction with the enzyme.
-
Stopping the reaction and measuring the absorbance at a specific wavelength.
-
-
The concentration of 13-HODE in the samples is inversely proportional to the color intensity and is determined by comparison to a standard curve.
-
References
- 1. 13-Hydroxyoctadecadienoic acid - Wikipedia [en.wikipedia.org]
- 2. Nonradiometric HPLC measurement of 13(S)-hydroxyoctadecadienoic acid from rat tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Linoleic acid-derived 13-hydroxyoctadecadienoic acid is absorbed and incorporated into rat tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ELISA Sample Preparation & Collection Guide: R&D Systems [rndsystems.com]
- 6. bosterbio.com [bosterbio.com]
- 7. Tissue Sample Preparation for LC-MS Analysis [protocols.io]
- 8. lipidmaps.org [lipidmaps.org]
- 9. Quantification of Fatty Acid Oxidation Products Using On-line High Performance Liquid Chromatography Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. lipidmaps.org [lipidmaps.org]
- 11. Identification and Profiling of Targeted Oxidized Linoleic Acid Metabolites in Rat Plasma by Quadrupole Time-of-Flight Mass Spectrometry (Q-TOFMS) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mybiosource.com [mybiosource.com]
Troubleshooting & Optimization
improving the stability of (s)-13-Hydroxyoctadecanoic acid in solution
Welcome to the technical support center for (s)-13-Hydroxyoctadecanoic acid ((s)-13-HODE). This resource is intended for researchers, scientists, and drug development professionals to provide guidance on improving the stability of (s)-13-HODE in solution during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is this compound ((s)-13-HODE) and why is its stability a concern?
A1: (s)-13-HODE is a biologically active oxidized metabolite of linoleic acid.[1][2] Its stability is a concern because, as a hydroxy fatty acid with conjugated double bonds, it is susceptible to degradation through oxidation, esterification, and metabolic processes.[1][3] This degradation can lead to a loss of the compound's activity and the formation of interfering byproducts, ultimately affecting experimental accuracy and reproducibility.
Q2: How should I store my stock solution of (s)-13-HODE?
A2: Stock solutions of (s)-13-HODE should be stored in a tightly sealed glass vial under an inert atmosphere (argon or nitrogen) at -20°C or lower. It is recommended to prepare single-use aliquots to avoid repeated freeze-thaw cycles, which can introduce moisture and promote degradation.
Q3: What are the best solvents for dissolving and storing (s)-13-HODE?
A3: (s)-13-HODE is soluble in organic solvents such as ethanol (B145695), methanol, DMSO, and dimethylformamide (DMF). For long-term storage, ethanol is a common choice. When preparing for an experiment, a concentrated stock in one of these organic solvents can be made and then diluted into the aqueous buffer or cell culture medium.
Q4: Can I store (s)-13-HODE in an aqueous buffer?
A4: It is not recommended to store (s)-13-HODE in aqueous solutions for more than one day. The compound has limited stability in aqueous environments and is prone to degradation. Always prepare fresh dilutions in aqueous buffers immediately before use.
Q5: My (s)-13-HODE is precipitating when I add it to my aqueous buffer. What should I do?
A5: Precipitation in aqueous buffers is a common issue due to the lipophilic nature of (s)-13-HODE. To avoid this, ensure that the final concentration of the organic solvent from your stock solution is kept low (typically below 1%) in the final aqueous solution. Adding the stock solution to the aqueous buffer while vortexing can also aid in dispersion and prevent precipitation. If precipitation persists, consider using a carrier protein like fatty acid-free bovine serum albumin (BSA) to improve solubility.
Troubleshooting Guides
Issue 1: Inconsistent or lower-than-expected biological activity in assays.
-
Potential Cause 1: Degradation of (s)-13-HODE in stock solution.
-
Solution: Ensure proper storage of stock solutions at -20°C or -80°C under an inert atmosphere. Avoid repeated freeze-thaw cycles by preparing single-use aliquots. Prepare fresh stock solutions regularly.
-
-
Potential Cause 2: Degradation in aqueous assay buffer.
-
Solution: Prepare working solutions in aqueous buffers immediately before use. Do not store (s)-13-HODE in aqueous solutions for extended periods.
-
-
Potential Cause 3: Oxidation during the experiment.
-
Solution: Minimize the exposure of your solutions to air and light. Use de-gassed buffers and consider performing experiments under low-light conditions. The inclusion of an antioxidant, such as butylated hydroxytoluene (BHT), in your organic stock solution may be considered, but its compatibility with your specific assay must be verified.
-
Issue 2: Appearance of unknown peaks in HPLC or LC-MS analysis.
-
Potential Cause 1: Oxidative degradation.
-
Solution: The primary oxidative degradation product of 13-HODE is 13-oxo-octadecadienoic acid (13-oxo-HODE).[4] If you observe a new peak consistent with this product, it is a strong indicator of oxidation. To mitigate this, handle the compound under an inert atmosphere and in solvents purged with inert gas.
-
-
Potential Cause 2: Isomerization.
-
Solution: Exposure to light and certain storage conditions can potentially lead to the isomerization of the double bonds. Store solutions in amber vials or protect them from light.
-
-
Potential Cause 3: Contamination from plasticware.
-
Solution: Do not use plastic containers or pipette tips for storing or transferring organic solutions of lipids, as plasticizers can leach into the solution and appear as contaminants in your analysis. Use glass or Teflon-lined containers and glassware.
-
Data Presentation
Table 1: Solubility and Recommended Storage of (s)-13-HODE
| Parameter | Recommendation |
| Form for Long-Term Storage | As a solid or in a suitable organic solvent. |
| Recommended Solvents | Ethanol, Methanol, DMSO, Dimethylformamide |
| Solubility in Organic Solvents | Approximately 50 mg/mL |
| Solubility in Aqueous Buffer (PBS, pH 7.2) | Approximately 1 mg/mL |
| Storage Temperature (Solid) | -20°C or -80°C |
| Storage Temperature (in Organic Solvent) | -20°C (up to 6 months) or -80°C (for longer durations) |
| Storage in Aqueous Solution | Not recommended for more than 24 hours. |
Table 2: Factors Affecting the Stability of (s)-13-HODE in Solution
| Factor | Effect on Stability | Recommendations for Mitigation |
| Oxygen | Promotes oxidative degradation to 13-oxo-HODE and other products. | Store and handle under an inert atmosphere (argon or nitrogen). Use de-gassed solvents. |
| Light | Can promote photo-oxidation and isomerization. | Store in amber vials or protect from light. |
| Temperature | Higher temperatures accelerate degradation rates. | Store at low temperatures (-20°C or -80°C). Avoid excessive heat during experimental procedures. |
| pH (in aqueous solutions) | Extremes in pH can catalyze hydrolysis or other reactions. Stability is generally poor in aqueous solutions regardless of pH. | Prepare fresh aqueous solutions for each experiment. If pH adjustment is necessary, perform it immediately before use. |
| Freeze-Thaw Cycles | Can introduce moisture and oxygen, leading to degradation. | Prepare and store as single-use aliquots. |
Experimental Protocols
Protocol for Assessing the Stability of (s)-13-HODE using HPLC
This protocol outlines a general method for evaluating the stability of (s)-13-HODE under various conditions.
1. Materials:
-
(s)-13-HODE
-
HPLC-grade solvents (e.g., ethanol, acetonitrile (B52724), water, acetic acid)
-
Phosphate buffered saline (PBS)
-
HPLC system with a UV detector
-
C18 reverse-phase HPLC column
2. Preparation of Stock and Working Solutions:
-
Prepare a concentrated stock solution of (s)-13-HODE in ethanol (e.g., 1 mg/mL).
-
From the stock solution, prepare working solutions under the conditions you wish to test (e.g., in PBS at different pH values, in cell culture media, etc.).
3. Incubation Conditions:
-
Incubate the working solutions under various stress conditions:
-
Temperature: 4°C, room temperature (25°C), 37°C.
-
Light: Exposed to ambient light vs. protected from light (wrapped in foil).
-
pH: Prepare solutions in buffers with different pH values (e.g., pH 4, 7.4, 9).
-
4. Time-Point Analysis:
-
At designated time points (e.g., 0, 2, 4, 8, 24 hours), take an aliquot of each solution for HPLC analysis.
5. HPLC Analysis:
-
Mobile Phase: A typical mobile phase for separating 13-HODE is a gradient of acetonitrile in water with 0.1% acetic acid.
-
Column: A C18 column is commonly used.
-
Detection: (s)-13-HODE has a characteristic UV absorbance maximum at approximately 235 nm.
-
Injection: Inject the samples onto the HPLC system.
6. Data Analysis:
-
Quantify the peak area of (s)-13-HODE at each time point.
-
Calculate the percentage of (s)-13-HODE remaining relative to the initial time point (t=0).
-
Monitor for the appearance of new peaks, which may indicate degradation products.
Mandatory Visualizations
Caption: Degradation pathways of (s)-13-HODE.
Caption: Recommended workflow for using (s)-13-HODE.
References
- 1. 13-Hydroxyoctadecadienoic acid - Wikipedia [en.wikipedia.org]
- 2. Linoleic acid-derived 13-hydroxyoctadecadienoic acid is absorbed and incorporated into rat tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 13-(S)-hydroxyoctadecadienoic acid (13-HODE) incorporation and conversion to novel products by endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Metabolism of oxidized linoleic acid: characterization of 13-hydroxyoctadecadienoic acid dehydrogenase activity from rat colonic tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
troubleshooting low recovery of (s)-13-Hydroxyoctadecanoic acid
Welcome to the technical support center for (S)-13-Hydroxyoctadecanoic acid (S-13-HODE). This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during the synthesis, extraction, and purification of S-13-HODE, with a focus on addressing low recovery.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section provides answers to common questions and step-by-step guidance to resolve specific issues related to low recovery of (S)-13-HODE.
Q1: I am experiencing significantly lower than expected yields of S-13-HODE after chemoenzymatic synthesis. What are the potential causes and how can I improve the yield?
A1: Low yields in the chemoenzymatic synthesis of S-13-HODE can stem from several factors. A primary method for synthesis involves the use of soybean lipoxygenase on linoleic acid to produce 13(S)-hydroperoxy-9Z,11E-octadecadienoic acid (13S-HPODE), which is then reduced to 13S-HODE.[1][2][3] Yields can be influenced by substrate concentration, oxygen availability, and enzyme activity.[3][4]
Troubleshooting Steps:
-
Optimize Substrate Concentration: High concentrations of linoleic acid can lead to substrate inhibition of the lipoxygenase enzyme.[3] It is recommended to start with a lower concentration and gradually increase it to find the optimal level for your specific reaction conditions.
-
Ensure Adequate Oxygen Supply: The lipoxygenase reaction is oxygen-dependent.[3] Ensure vigorous stirring and consider bubbling oxygen through the reaction mixture to avoid oxygen limitation, which can be a rate-limiting factor.[4]
-
Verify Enzyme Activity: Ensure the soybean lipoxygenase is active. Use a fresh batch of the enzyme or test the activity of your current stock. The optimal pH for soybean lipoxygenase-1 is around 9.0, while other isozymes may have different optimal pH ranges.[3]
-
Efficient Reduction of 13S-HPODE: The intermediate 13S-HPODE must be efficiently reduced to 13S-HODE. Sodium borohydride (B1222165) (NaBH4) or stannous chloride (SnCl2) are commonly used for this reduction.[2][5] Ensure the reducing agent is added in sufficient quantity and that the reaction goes to completion.
-
Consider Co-solvents: To improve the solubility of linoleic acid in the aqueous buffer, a co-solvent like dimethyl sulfoxide (B87167) (DMSO) can be used, which has been shown to increase the conversion yield.[1]
Q2: My recovery of S-13-HODE is very low after extraction from a biological matrix (e.g., plasma, cells, tissue). What are the common pitfalls during extraction and how can I mitigate them?
A2: Low recovery during extraction is a frequent challenge in lipidomics.[6][7] The choice of extraction method and solvent system is critical and depends on the sample matrix.[8][9][10] For S-13-HODE, which is a hydroxylated fatty acid, its polarity needs to be considered.
Troubleshooting Steps:
-
Select an Appropriate Extraction Method:
-
Liquid-Liquid Extraction (LLE): The Folch and Bligh-Dyer methods are classic biphasic extraction techniques for lipids.[11] However, for more polar lipids, a single-phase extraction with solvents like methanol (B129727), ethanol, or isopropanol (B130326) might be suitable, although they may be less effective for nonpolar lipids.[10] For complex matrices, a methyl-tert-butyl ether (MTBE)-based method can be advantageous as it results in a cleaner lipid extract in the upper phase.[12]
-
Solid-Phase Extraction (SPE): SPE can be a highly effective method for purifying and concentrating S-13-HODE.[13] A normal-phase silica (B1680970) or aminopropyl-bonded silica cartridge can be used to separate fatty acids based on polarity.[14] Optimization of loading, washing, and elution solvents is crucial.[15]
-
-
Prevent Analyte Degradation:
-
Avoid Emulsion Formation in LLE: Emulsions can trap your analyte and lead to significant loss.[16]
-
To break emulsions: try adding brine, centrifuging the sample, or gently swirling instead of vigorous shaking.[16]
-
-
Ensure Complete Solvent Evaporation and Reconstitution: When evaporating the extraction solvent, avoid heating to dryness as this can lead to loss of the analyte.[16] It is better to leave a small amount of solvent. Ensure the dried extract is fully reconstituted in a suitable solvent for subsequent analysis.
Q3: I am observing peak tailing and low signal intensity when analyzing S-13-HODE by LC-MS/MS. How can I improve my chromatographic and detection parameters?
A3: Poor chromatographic performance and low sensitivity in LC-MS/MS analysis of S-13-HODE can be due to several factors related to the mobile phase, column chemistry, and mass spectrometer settings.
Troubleshooting Steps:
-
Optimize Mobile Phase pH: The carboxylic acid group of S-13-HODE will be ionized at neutral or basic pH. Analysis is typically performed in negative ion mode.[17] Using a mobile phase with a slightly acidic pH (e.g., containing 0.1% formic acid) can improve peak shape by keeping the analyte in its protonated form during reverse-phase chromatography.
-
Select the Right Column: A C18 column is commonly used for the separation of fatty acids. For hydroxylated fatty acids, a column with a different selectivity, such as a phenyl-hexyl or a polar-embedded phase, might provide better peak shape.
-
Optimize Mass Spectrometry Parameters:
-
Ionization Mode: Electrospray ionization (ESI) in negative mode is typically used for the analysis of free fatty acids.[17]
-
Multiple Reaction Monitoring (MRM): For quantification, use MRM mode on a triple quadrupole mass spectrometer for high selectivity and sensitivity. A common transition for 13-HODE is from the precursor ion (m/z 295.2) to a specific product ion (m/z 195.1).[17]
-
Source Parameters: Optimize the capillary voltage, source temperature, and gas flows to maximize the signal for S-13-HODE.
-
Quantitative Data Summary
The following tables summarize key quantitative data related to the synthesis and analysis of (S)-13-HODE.
Table 1: Reported Yields for (S)-13-HODE Synthesis
| Synthesis Method | Starting Material | Product | Reported Yield | Reference |
| Chemoenzymatic | Linoleic Acid | 13(S)-HPOD | ~86% | [2] |
| Chemoenzymatic | Linoleic Acid | 13(S)-HODE | 56.2% - 68.5% | [1] |
| Chemoenzymatic | 1-Linoleoyl-glycerol | 13-HODE-G | 30% - 40% | [5] |
Table 2: LC-MS/MS Parameters for (S)-13-HODE Quantification
| Parameter | Value | Reference |
| Ionization Mode | ESI Negative | [17] |
| Precursor Ion (m/z) | 295.2 | [17] |
| Product Ion (m/z) | 195.1 | [17] |
| Limit of Quantitation (Plasma) | 9.7–35.9 nmol/L | [18] |
| Mean Concentration (Rat Plasma) | 123.2 nmol/L | [18] |
Experimental Protocols
Protocol 1: Chemoenzymatic Synthesis of (S)-13-HODE from Linoleic Acid
This protocol is based on the enzymatic oxidation of linoleic acid by soybean lipoxygenase followed by chemical reduction.[1][2]
Materials:
-
Linoleic Acid
-
Soybean Lipoxygenase (Type 1-B)
-
Borate (B1201080) Buffer (0.1 M, pH 9.0)
-
Sodium Borohydride (NaBH₄)
-
Methanol
-
Diethyl Ether
-
Hydrochloric Acid (HCl)
-
Sodium Chloride (NaCl)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Prepare an emulsion of linoleic acid (e.g., 1 g) in 0.1 M borate buffer (pH 9.0).
-
Cool the mixture to 0-4 °C in an ice bath.
-
Bubble oxygen through the solution while stirring.
-
Add soybean lipoxygenase (e.g., 100 mg) to the reaction mixture.
-
Continue stirring and bubbling oxygen for a specified time (e.g., 2 hours), monitoring the reaction by TLC or UV spectroscopy at 234 nm for the formation of the conjugated diene in 13S-HPODE.[19]
-
Acidify the reaction mixture to pH 3 with HCl.
-
Saturate the aqueous phase with NaCl.
-
Extract the product with diethyl ether (3 x volumes).
-
Combine the organic layers and dry over anhydrous MgSO₄.
-
Concentrate the extract under reduced pressure.
-
Dissolve the crude 13S-HPODE in methanol and cool to 0 °C.
-
Slowly add a solution of NaBH₄ in methanol to reduce the hydroperoxide to the hydroxyl group.
-
Monitor the reaction by TLC until completion.
-
Acidify the reaction mixture to pH 3 with HCl and extract with diethyl ether.
-
Wash the organic layer with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
Purify the crude S-13-HODE by silica gel column chromatography.
Protocol 2: Solid-Phase Extraction (SPE) of (S)-13-HODE from a Biological Sample
This protocol provides a general procedure for the extraction and purification of S-13-HODE using a silica-based SPE cartridge.
Materials:
-
Silica SPE Cartridge (e.g., 500 mg)
-
Diethyl Ether
-
Methanol
-
Acetic Acid
-
Sample (e.g., lipid extract from plasma or tissue)
Procedure:
-
Condition the SPE cartridge: Sequentially wash the cartridge with methanol (2 x column volumes) followed by hexane (2 x column volumes). Do not let the cartridge run dry.
-
Load the sample: Dissolve the lipid extract in a small volume of hexane and load it onto the conditioned SPE cartridge.
-
Wash: Wash the cartridge with a non-polar solvent like hexane to elute non-polar lipids (e.g., triglycerides, cholesterol esters).
-
Elute: Elute the S-13-HODE from the cartridge using a more polar solvent mixture, such as hexane:diethyl ether with a small percentage of acetic acid (e.g., 90:10:1 v/v/v). The acetic acid helps to ensure the carboxylic acid group is protonated and elutes effectively.
-
Collect and Evaporate: Collect the eluate and evaporate the solvent under a stream of nitrogen.
-
Reconstitute: Reconstitute the purified S-13-HODE in a suitable solvent for your downstream analysis (e.g., methanol for LC-MS).
Visualizations
Caption: Experimental workflow for synthesis, purification, and analysis of S-13-HODE.
Caption: Simplified signaling pathways of (S)-13-HODE involving PPARγ and mTOR.
Caption: Troubleshooting logic for low recovery of (S)-13-HODE.
References
- 1. researchgate.net [researchgate.net]
- 2. gsartor.org [gsartor.org]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Challenges in Lipidomics Biomarker Identification: Avoiding the Pitfalls and Improving Reproducibility - PMC [pmc.ncbi.nlm.nih.gov]
- 7. lipidomicssociety.org [lipidomicssociety.org]
- 8. avantiresearch.com [avantiresearch.com]
- 9. welchlab.com [welchlab.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. mdpi.com [mdpi.com]
- 12. academic.oup.com [academic.oup.com]
- 13. How Can We Improve Our Solid Phase Extraction Processes? [scioninstruments.com]
- 14. researchgate.net [researchgate.net]
- 15. Optimising factors affecting solid phase extraction performances of molecular imprinted polymer as recent sample preparation technique - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. lipidmaps.org [lipidmaps.org]
- 18. Identification and Profiling of Targeted Oxidized Linoleic Acid Metabolites in Rat Plasma by Quadrupole Time-of-Flight Mass Spectrometry (Q-TOFMS) - PMC [pmc.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
Technical Support Center: Analysis of 13-HODE by Mass Spectrometry
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the optimization of mass spectrometry parameters for the analysis of 13-hydroxyoctadecadienoic acid (13-HODE).
Frequently Asked Questions (FAQs)
Q1: What is the typical precursor ion and what are the major product ions for 13-HODE in negative ion mode mass spectrometry?
A1: In negative ion electrospray ionization (ESI) mass spectrometry, 13-HODE typically forms a deprotonated molecule [M-H]⁻ as the precursor ion. The most common precursor ion has a mass-to-charge ratio (m/z) of 295.2.[1] Upon collision-induced dissociation (CID), a characteristic product ion with an m/z of 195.1 is observed, resulting from the cleavage adjacent to the hydroxyl group.[1][2] Another common, though less specific, fragment results from the neutral loss of water, giving a product ion at m/z 277.2.[1]
Q2: Which ionization mode is best for 13-HODE analysis?
A2: Negative ion electrospray ionization (ESI) is the most commonly used and effective ionization mode for the analysis of 13-HODE and other oxidized fatty acids (oxylipins).[1][3] This is due to the presence of the carboxylic acid group, which is readily deprotonated to form the [M-H]⁻ ion, providing high sensitivity.
Q3: What type of internal standard should be used for accurate quantification of 13-HODE?
A3: A stable isotope-labeled internal standard is highly recommended for the accurate quantification of 13-HODE to correct for variations in sample preparation, extraction efficiency, and instrument response.[4] A commonly used internal standard is 13-HODE-d4.[1][5] The multiple reaction monitoring (MRM) transition for d4-13-HODE is typically m/z 299.3 → 198.1.[6]
Q4: How can I prevent the artificial formation of 13-HODE during sample preparation?
A4: The artificial, non-enzymatic oxidation of linoleic acid to 13-HODE is a significant concern during sample preparation. To minimize this, it is crucial to incorporate antioxidants such as butylated hydroxytoluene (BHT) into all extraction solvents.[5] Additionally, all sample preparation steps should be performed on ice or at reduced temperatures to minimize oxidative reactions.[5][7] It is also advisable to process samples as quickly as possible and store them at -80°C.[4]
Troubleshooting Guides
This section provides solutions to common problems encountered during the LC-MS/MS analysis of 13-HODE.
Problem 1: Low or No Signal for 13-HODE
| Possible Cause | Recommended Solution |
| Sample Degradation | Ensure proper sample handling and storage. Always add antioxidants (e.g., BHT) to solvents and keep samples on ice during preparation.[5] Store extracts at -80°C until analysis.[4] |
| Inefficient Extraction | Optimize the solid-phase extraction (SPE) or liquid-liquid extraction (LLE) protocol. Ensure the pH of the sample is appropriate for the extraction method. For SPE, condition and equilibrate the cartridge properly. |
| Suboptimal MS Parameters | Infuse a standard solution of 13-HODE to optimize source parameters such as capillary voltage, source temperature, and gas flows.[8] Optimize collision energy to maximize the signal of the desired product ion (m/z 195.1).[1] |
| Ion Suppression | Matrix effects from the biological sample can suppress the ionization of 13-HODE. Improve sample cleanup, for example, by using a more rigorous SPE wash protocol. Dilute the sample if sensitivity allows. Check for co-eluting interferences. |
| Incorrect Ionization Mode | Confirm that the mass spectrometer is operating in negative ion mode.[1][3] |
Problem 2: Poor Peak Shape or Tailing
| Possible Cause | Recommended Solution |
| Column Contamination | Wash the analytical column with a strong solvent, or if necessary, replace the column. Always use a guard column to protect the analytical column. |
| Incompatible Mobile Phase | Ensure the sample is dissolved in a solvent that is compatible with the initial mobile phase conditions to prevent peak distortion. |
| Secondary Interactions | The carboxylic acid group of 13-HODE can interact with active sites on the column or in the LC system. The addition of a small amount of a weak acid, such as 0.1% acetic acid or 0.1% formic acid, to the mobile phase can improve peak shape.[3][6] |
| Column Overload | Inject a lower concentration of the sample to see if peak shape improves. |
Problem 3: Inconsistent Retention Times
| Possible Cause | Recommended Solution |
| LC Pump Issues | Check for leaks in the LC system. Ensure proper solvent degassing to prevent air bubbles in the pump heads. |
| Column Equilibration | Ensure the column is adequately equilibrated with the initial mobile phase conditions between injections. A longer equilibration time may be necessary. |
| Mobile Phase Composition | Prepare fresh mobile phases daily and ensure accurate composition. Inconsistent mobile phase can lead to retention time shifts. |
| Column Temperature Fluctuations | Use a column oven to maintain a constant and stable temperature.[6] |
Quantitative Data Summary
The following tables summarize typical mass spectrometry parameters and MRM transitions used for the analysis of 13-HODE and its internal standard. Note that optimal parameters are instrument-dependent and should be optimized for your specific system.
Table 1: Optimized Mass Spectrometry Parameters for 13-HODE
| Parameter | Typical Value | Reference |
| Ionization Mode | ESI Negative | [1][3] |
| Capillary Voltage | -2.5 to -4.5 kV | [4][9] |
| Source Temperature | 80 - 120 °C | [3][9] |
| Desolvation Temperature | 200 - 525 °C | [3][4][9] |
| Collision Gas | Argon or Nitrogen | [3][4][9] |
Table 2: Multiple Reaction Monitoring (MRM) Transitions for 13-HODE and Internal Standard
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Reference |
| 13-HODE | 295.2 | 195.1 | 10 - 20 | [1][2] |
| 13-HODE | 295.2 | 277.2 (H₂O loss) | 10 - 15 | [1] |
| d4-13-HODE (IS) | 299.3 | 198.1 | 10 | [6] |
Experimental Protocols
Protocol 1: Sample Preparation from Plasma using Solid-Phase Extraction (SPE)
-
Sample Pre-treatment: To 100 µL of plasma, add 10 µL of an internal standard solution (e.g., d4-13-HODE) and 10 µL of an antioxidant solution (e.g., 0.2% BHT in methanol).[5] Acidify the sample with acetic acid to a pH of ~4-6.[6]
-
SPE Cartridge Conditioning: Condition an Oasis HLB SPE cartridge with 1 mL of methanol (B129727) followed by 1 mL of water.[4][6]
-
Sample Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 10% methanol in water to remove polar interferences.[4]
-
Elution: Elute the 13-HODE and other lipids with 1 mL of methanol or acetonitrile.[4]
-
Drying and Reconstitution: Dry the eluate under a stream of nitrogen. Reconstitute the sample in 50-100 µL of the initial mobile phase for LC-MS/MS analysis.[4]
Protocol 2: Liquid Chromatography Method for 13-HODE Separation
-
Analytical Column: Use a C18 reversed-phase column (e.g., 2.1 x 150 mm, 1.8 µm particle size).[6]
-
Mobile Phase A: 0.1% acetic acid or 0.1% formic acid in water.[3][6]
-
Mobile Phase B: Acetonitrile/Methanol (e.g., 80:20, v/v) with 0.1% acetic acid.[6]
-
Gradient Elution:
-
Start with a higher percentage of Mobile Phase A (e.g., 65%).
-
Gradually decrease the percentage of Mobile Phase A over 20-25 minutes to elute 13-HODE and other analytes.
-
Include a wash step with a high percentage of Mobile Phase B.
-
Re-equilibrate the column to initial conditions before the next injection.[6]
-
Visualizations
Caption: Experimental workflow for 13-HODE analysis.
Caption: Troubleshooting logic for low 13-HODE signal.
References
- 1. Identification and Profiling of Targeted Oxidized Linoleic Acid Metabolites in Rat Plasma by Quadrupole Time-of-Flight Mass Spectrometry (Q-TOFMS) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. lipidmaps.org [lipidmaps.org]
- 3. mdpi.com [mdpi.com]
- 4. lipidmaps.org [lipidmaps.org]
- 5. Modern Methods of Sample Preparation for the Analysis of Oxylipins in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Linoleic acid-derived 13-hydroxyoctadecadienoic acid is absorbed and incorporated into rat tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 7. genoprice.com [genoprice.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. Molecular Mechanism of Metal-independent Decomposition of Lipid Hydroperoxide 13-HPODE by Halogenated Quinoid Carcinogens - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Matrix Effects in (S)-13-Hydroxyoctadecanoic Acid ((S)-13-HODE) Analysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming matrix effects during the analysis of (S)-13-Hydroxyoctadecanoic acid ((S)-13-HODE) by LC-MS/MS.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and why are they a concern in the analysis of (S)-13-HODE?
A1: Matrix effects are the alteration of analyte ionization efficiency due to the presence of co-eluting, undetected components in the sample matrix.[1][2][3] In the analysis of (S)-13-HODE from biological samples such as plasma or serum, these effects can lead to either ion suppression or enhancement, causing inaccurate and unreliable quantification.[1] Common interfering substances in biological matrices include phospholipids (B1166683), salts, and proteins.[1] Given that (S)-13-HODE is often present at low concentrations, mitigating matrix effects is crucial for accurate and sensitive detection.[4][5]
Q2: How can I assess the presence and extent of matrix effects in my (S)-13-HODE assay?
A2: Two primary methods are used to evaluate matrix effects:
-
Post-Column Infusion: This qualitative method involves infusing a constant flow of a standard solution of (S)-13-HODE into the mass spectrometer while a blank, extracted matrix sample is injected into the LC system. Any signal suppression or enhancement at the retention time of (S)-13-HODE indicates the presence of matrix effects.[3][6]
-
Post-Extraction Spike Method: This quantitative approach is considered the "gold standard".[1] It involves comparing the peak area of (S)-13-HODE in a neat solution to the peak area of (S)-13-HODE spiked into a blank matrix extract.[1][7] The ratio of these responses, known as the matrix factor (MF), provides a quantitative measure of the matrix effect. An MF less than 1 indicates ion suppression, while an MF greater than 1 suggests ion enhancement.[1]
Q3: What is a stable isotope-labeled internal standard (SIL-IS) and how does it help in overcoming matrix effects for (S)-13-HODE analysis?
A3: A stable isotope-labeled internal standard (SIL-IS), such as d4-13-HODE, is a form of the analyte where some atoms have been replaced by their heavy isotopes (e.g., deuterium, ¹³C).[8][9] Since a SIL-IS has nearly identical chemical and physical properties to the analyte, it co-elutes and experiences the same degree of matrix effects.[1][6] By calculating the ratio of the analyte's response to the SIL-IS response, the variability introduced by matrix effects can be effectively compensated for, leading to more accurate and precise quantification.[1][9]
Troubleshooting Guides
Issue 1: Poor sensitivity and inconsistent quantification of (S)-13-HODE.
This issue is often a direct consequence of ion suppression from matrix components.
Troubleshooting Steps:
-
Evaluate Sample Preparation: Simple protein precipitation (PPT) with solvents like acetonitrile (B52724) is quick but often insufficient for removing phospholipids, a major source of ion suppression in plasma samples.[10][11] Consider more rigorous sample cleanup methods.
-
Implement Phospholipid Removal: Utilize specialized phospholipid removal plates or cartridges.[12][13][14] These products can significantly reduce matrix effects and improve assay robustness.[11][12]
-
Optimize Liquid-Liquid Extraction (LLE): LLE can be effective in separating (S)-13-HODE from interfering matrix components. Adjusting the pH of the aqueous phase can improve the extraction efficiency of the acidic (S)-13-HODE into an immiscible organic solvent.[6]
-
Employ Solid-Phase Extraction (SPE): SPE offers a more selective sample cleanup. A well-developed SPE protocol can effectively remove interfering substances while concentrating the analyte.[6][15]
-
Use a Stable Isotope-Labeled Internal Standard: Incorporating a SIL-IS like d4-13-HODE is highly recommended to compensate for any remaining matrix effects and improve quantitative accuracy.[8][9]
Issue 2: Analyte peak splitting or shifting retention times.
Matrix components can interact with the analytical column or the analyte itself, leading to poor chromatography.[16]
Troubleshooting Steps:
-
Improve Chromatographic Separation: Modify the LC gradient to better separate (S)-13-HODE from co-eluting matrix components. Reducing the ramp of the organic solvent around the analyte's retention time can enhance resolution.[15]
-
Enhance Sample Cleanup: As with sensitivity issues, a more thorough sample preparation to remove matrix interferences is crucial.[15][17]
-
Dilute the Sample: If the concentration of (S)-13-HODE is sufficiently high, diluting the sample can reduce the concentration of interfering matrix components, thereby mitigating their impact.[15][17]
Experimental Protocols
Protocol 1: Sample Preparation using Phospholipid Removal Plates
This protocol is suitable for removing phospholipids from plasma samples prior to LC-MS/MS analysis of (S)-13-HODE.
-
Sample Aliquoting: Aliquot 100 µL of plasma sample into a clean microcentrifuge tube.
-
Addition of Internal Standard: Add 10 µL of a working solution of d4-13-HODE (stable isotope-labeled internal standard).
-
Protein Precipitation: Add 300 µL of acetonitrile containing 1% formic acid to precipitate proteins.
-
Vortexing: Vortex the mixture for 1 minute.
-
Centrifugation: Centrifuge at 10,000 x g for 10 minutes.
-
Phospholipid Removal: Transfer the supernatant to a well of a phospholipid removal plate.
-
Filtration: Apply vacuum or positive pressure to pass the sample through the plate into a clean collection plate.
-
Evaporation and Reconstitution: Evaporate the filtrate to dryness under a stream of nitrogen and reconstitute in a suitable volume of the mobile phase.
Protocol 2: LC-MS/MS Analysis of (S)-13-HODE
This is a general LC-MS/MS method that can be adapted for the analysis of (S)-13-HODE.
| Parameter | Recommended Setting |
| LC Column | C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile/methanol |
| Gradient | Optimized for separation of (S)-13-HODE from matrix |
| Flow Rate | 0.3 - 0.5 mL/min |
| Injection Volume | 5 - 10 µL |
| Ionization Mode | Electrospray Ionization (ESI) in negative mode |
| MS/MS Transition | (S)-13-HODE: m/z 295.2 -> 195.1[4][18] |
| MS/MS Transition | d4-13-HODE (IS): m/z 299.2 -> 198.1[8] |
Data Presentation
Table 1: Comparison of Sample Preparation Techniques for (S)-13-HODE Analysis
| Sample Preparation Method | Matrix Effect Reduction | Analyte Recovery | Throughput |
| Protein Precipitation (PPT) | Low | Good | High |
| Liquid-Liquid Extraction (LLE) | Moderate | Variable | Moderate |
| Solid-Phase Extraction (SPE) | High | Good | Low to Moderate |
| Phospholipid Removal Plates | High | Good | High |
Table 2: Quantitative Performance of Different Analytical Approaches
| Analytical Approach | Precision (%RSD) | Accuracy (%Bias) |
| No Internal Standard | >15% | Variable |
| Analog Internal Standard | 5-15% | Improved |
| Stable Isotope-Labeled IS | <5% | High |
Visualizations
Caption: Workflow for (S)-13-HODE analysis with enhanced sample cleanup.
Caption: Mechanism of matrix effects in the ESI source.
References
- 1. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Overview, consequences, and strategies for overcoming matrix effects in LC-MS analysis: a critical review - Analyst (RSC Publishing) [pubs.rsc.org]
- 4. Identification and Profiling of Targeted Oxidized Linoleic Acid Metabolites in Rat Plasma by Quadrupole Time-of-Flight Mass Spectrometry (Q-TOFMS) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.physiology.org [journals.physiology.org]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. mdpi.com [mdpi.com]
- 8. Linoleic acid-derived 13-hydroxyoctadecadienoic acid is absorbed and incorporated into rat tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Stable-isotope dilution LC–MS for quantitative biomarker analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. agilent.com [agilent.com]
- 11. spectroscopyonline.com [spectroscopyonline.com]
- 12. waters.com [waters.com]
- 13. chromatographytoday.com [chromatographytoday.com]
- 14. learning.sepscience.com [learning.sepscience.com]
- 15. How to reduce matrix effect and increase analyte signal in extracted samples? [sciex.com]
- 16. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 17. drawellanalytical.com [drawellanalytical.com]
- 18. lipidmaps.org [lipidmaps.org]
solubility issues of (s)-13-Hydroxyoctadecanoic acid in aqueous buffers
This guide provides researchers, scientists, and drug development professionals with essential information for handling (s)-13-Hydroxyoctadecanoic acid (also known as 13(S)-HODE), focusing on its challenging solubility in aqueous buffers.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: Why is my this compound not dissolving in my aqueous buffer (e.g., PBS)?
A: this compound is a long-chain fatty acid and is inherently hydrophobic, making it practically insoluble in water or aqueous buffers on its own.[1][2] Direct addition of the solid powder to a buffer will likely result in a suspension or precipitate. The recommended method is to first dissolve the fatty acid in a water-miscible organic solvent to create a concentrated stock solution before diluting it into your aqueous experimental medium.
Q2: What is the best organic solvent to use for a stock solution?
A: Ethanol (B145695), dimethyl sulfoxide (B87167) (DMSO), and N,N-dimethylformamide (DMF) are excellent choices for creating a stock solution.[3][4] this compound is highly soluble in these solvents (up to 50 mg/ml).[3][4][5] The choice of solvent will depend on the tolerance of your specific experimental system (e.g., cell culture, enzyme assay) to that solvent. Ethanol is often preferred due to its lower toxicity compared to DMSO or DMF.
Q3: I've dissolved the compound in ethanol, but it precipitates when I add it to my buffer. What's wrong?
A: This is a common issue that occurs when the concentration of the fatty acid in the final aqueous solution exceeds its solubility limit, or when the organic solvent is added too quickly. Here are some troubleshooting steps:
-
Check Final Concentration: The solubility of this compound in PBS (pH 7.2) is approximately 1 mg/ml.[3][4] Ensure your final desired concentration is below this limit.
-
Dilute Slowly: Add the organic stock solution to the aqueous buffer drop-wise while vortexing or stirring vigorously. This helps prevent localized high concentrations that can lead to precipitation.
-
Limit Organic Solvent: Keep the final concentration of the organic solvent in your aqueous medium as low as possible, typically below 1% and ideally below 0.1%, to avoid solvent-induced artifacts in your experiment.
-
Use a Carrier Protein: For cell-based assays, consider using a carrier protein like fatty acid-free Bovine Serum Albumin (BSA). The fatty acid can be pre-complexed with BSA, which significantly enhances its stability and delivery in aqueous media.[6]
Q4: Can I use sonication to help dissolve this compound?
A: Yes, sonication is a recommended technique, particularly when preparing the initial stock solution in an organic solvent.[5] It can also be helpful when preparing fatty acid-BSA complexes or when diluting the stock into the final buffer to break up any small aggregates that may form.[6]
Q5: How should I store my this compound stock solution?
A: For long-term stability, stock solutions prepared in organic solvents should be stored at -80°C.[5] When ready to use, thaw the solution on ice and vortex thoroughly before making dilutions.[6] If stored properly, solutions can be stable for up to one year.[5] The powder form should be stored at -20°C.[5]
Quantitative Solubility Data
The solubility of this compound varies significantly between organic solvents and aqueous buffers. The following table summarizes key solubility data.
| Solvent/Buffer | Concentration | Notes | Reference |
| Ethanol | 50 mg/ml | A preferred solvent for stock solutions due to lower cellular toxicity. | [3][4][5] |
| DMSO | 50 mg/ml | Suitable for stock solutions; ensure final concentration is low in assays. | [3][4][5] |
| DMF | 50 mg/ml | An alternative organic solvent for creating stock solutions. | [3][4][5] |
| PBS (pH 7.2) | 1 mg/ml | Represents the approximate limit in a common aqueous buffer. | [3][4] |
Experimental Protocols
Protocol: Preparation of a Working Solution in Aqueous Buffer
This protocol describes the standard method for preparing a working solution of this compound for use in typical cell culture or biochemical assays.
Materials:
-
This compound (powder or film)
-
Anhydrous Ethanol (200 proof)
-
Sterile aqueous buffer (e.g., PBS, DMEM, etc.)
-
Sterile microcentrifuge tubes or glass vials
-
Vortex mixer
Procedure:
-
Prepare a Concentrated Stock Solution (e.g., 10 mg/ml):
-
Weigh the desired amount of this compound into a sterile glass vial.
-
Add the appropriate volume of anhydrous ethanol to achieve a concentration of 10 mg/ml (or other desired concentration up to 50 mg/ml). For example, add 1 ml of ethanol to 10 mg of the fatty acid.
-
Vortex vigorously until the solid is completely dissolved. Gentle warming in a 37°C water bath or brief sonication can be used to aid dissolution if necessary.[5]
-
This is your primary stock solution. Store it in small aliquots at -80°C to minimize freeze-thaw cycles.[5]
-
-
Prepare an Intermediate Dilution (Optional but Recommended):
-
If your final working concentration is very low (e.g., in the µM range), it is good practice to make an intermediate dilution from your primary stock in ethanol. This allows for more accurate final dilutions.
-
-
Prepare the Final Working Solution:
-
Warm your sterile aqueous buffer to the desired experimental temperature (e.g., 37°C).
-
While vigorously vortexing the buffer, slowly add the required volume of the ethanol stock solution drop-by-drop. For example, to make a 10 µM solution (approx. 3 µg/ml) in 10 ml of buffer, add 3 µl of a 10 mg/ml stock solution.
-
Ensure the final ethanol concentration remains non-toxic to your system (e.g., <0.1%).
-
Continue to vortex for an additional 30-60 seconds to ensure homogeneity.
-
-
Final Check and Use:
-
Visually inspect the solution for any signs of precipitation. If the solution appears cloudy, the solubility limit may have been exceeded. Consider preparing a more dilute working solution.
-
Use the freshly prepared working solution in your experiment immediately for best results.
-
Visualizations
Experimental Workflow
The following diagram illustrates the recommended workflow for preparing an aqueous solution of this compound from a solid form.
Caption: Workflow for solubilizing this compound.
Simplified Signaling Pathways
This compound (13-HODE) is a bioactive lipid that can influence several cellular signaling pathways. This diagram shows its interaction with two key receptors.
Caption: Key signaling pathways activated by 13(S)-HODE.
References
- 1. NP-MRD: Showing NP-Card for 13-hode (NP0174539) [np-mrd.org]
- 2. 12-HYDROXYOCTADECANOIC ACID - Ataman Kimya [atamanchemicals.com]
- 3. caymanchem.com [caymanchem.com]
- 4. caymanchem.com [caymanchem.com]
- 5. (±)13-HODE | TargetMol [targetmol.com]
- 6. Linoleic acid-derived 13-hydroxyoctadecadienoic acid is absorbed and incorporated into rat tissues - PMC [pmc.ncbi.nlm.nih.gov]
preventing oxidation of (s)-13-Hydroxyoctadecanoic acid during sample prep
Topic: Preventing Oxidation of (S)-13-Hydroxyoctadecanoic Acid During Sample Preparation
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and protocols to prevent the degradation of this compound (13-HODE) and other structurally similar hydroxy fatty acids (HFAs) during sample preparation for analysis, particularly by liquid chromatography-mass spectrometry (LC-MS).
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it susceptible to oxidation?
This compound is a saturated hydroxy fatty acid[1][2]. While saturated fatty acids are generally more stable than their unsaturated counterparts, the presence of a hydroxyl group can create a potential site for oxidative reactions. More importantly, HFAs are often analyzed as part of a larger panel of lipids, including highly unsaturated fatty acids, which are extremely prone to oxidation[3][4]. Oxidative conditions that degrade these other lipids can also affect the stability of 13-HODE. Therefore, preventative measures are crucial to ensure the integrity of the entire sample.
Q2: What are the primary causes of sample oxidation during preparation?
Oxidation of fatty acids can be initiated by several factors common in a laboratory environment. This process, known as autoxidation or enzymatic oxidation, can be triggered by:
-
Exposure to Atmospheric Oxygen: The presence of oxygen is fundamental for the propagation of oxidative chain reactions[3].
-
Presence of Transition Metals: Metal ions, such as iron (Fe²⁺) and copper (Cu²⁺), can act as catalysts, significantly accelerating the rate of lipid oxidation[5].
-
Exposure to Light: UV light provides the energy to initiate the formation of free radicals, which starts the oxidative cascade.
-
Elevated Temperatures: Heat can increase the rate of chemical reactions, including oxidation.
-
Enzymatic Activity: Lipoxygenase and other enzymes present in biological samples can actively produce oxidized lipids if not properly quenched during extraction[6].
Q3: What are the analytical signs that my HFA samples have been oxidized?
Oxidation can manifest in your analytical data in several ways:
-
Decreased Analyte Response: The most direct sign is a lower-than-expected signal or recovery for 13-HODE.
-
Appearance of Unexpected Peaks: Oxidation generates a variety of byproducts, including other hydroxy- or keto-octadecanoic acids, which may appear as additional, unidentifiable peaks in your chromatogram[6][7].
-
Poor Reproducibility: High variability between replicate samples is often a sign of uncontrolled, ongoing degradation.
-
Increased Baseline Noise: A complex mixture of low-level oxidation products can contribute to a higher analytical baseline.
Q4: Which antioxidants are most effective for protecting my samples?
The choice of antioxidant depends on the sample matrix and extraction solvent system. A combination of strategies is often most effective:
-
Chain-Breaking Antioxidants: For organic phases, butylated hydroxytoluene (BHT) or butylated hydroxyanisole (BHA) are highly effective at scavenging the peroxyl radicals that propagate oxidation[3][4]. Vitamin E (α-tocopherol) is an excellent, biologically relevant lipid-soluble antioxidant[4].
-
Aqueous Phase Antioxidants: For aqueous buffers or phases, Vitamin C (ascorbic acid) is a potent antioxidant[4][8].
-
Metal Chelators: To inactivate catalytic metal ions, ethylenediaminetetraacetic acid (EDTA) should be added to all aqueous buffers used in the sample preparation process.
Q5: How should I store my samples and extracts to ensure long-term stability?
Proper storage is critical to prevent degradation over time.
-
Short-Term Storage (During Prep): Always keep samples on ice and protected from direct light. Use amber glass vials or wrap tubes in aluminum foil.
-
Long-Term Storage: For both raw samples and final extracts, store at -80°C under an inert atmosphere (e.g., argon or nitrogen). Evaporate solvents under a gentle stream of inert gas rather than air.
Troubleshooting Guide: Unstable Analyte
If you suspect oxidation is compromising your results, use the following guide to identify and resolve the issue.
Problem: Low recovery, poor reproducibility, or artifact peaks observed for this compound.
Caption: Troubleshooting flowchart for diagnosing oxidation issues.
Experimental Protocols & Data
Protocol: Oxidation-Resistant HFA Extraction from Plasma
This protocol provides a detailed methodology for extracting 13-HODE and other lipids while minimizing oxidative risk.
-
Preparation:
-
Prepare a stock solution of 5 mg/mL BHT in methanol.
-
Prepare an extraction solvent of 2:1 Methanol:Acetonitrile and add the BHT stock solution to a final concentration of 50 µg/mL (0.005%).
-
Chill all solvents and tubes on ice. Perform all subsequent steps on ice.
-
-
Sample Thawing:
-
Thaw plasma samples (e.g., 100 µL) on ice.
-
-
Protein Precipitation and Extraction:
-
Add 400 µL of the cold extraction solvent (containing BHT) to the 100 µL plasma sample.
-
Add internal standards if using a stable isotope dilution method[9].
-
Vortex vigorously for 1 minute to ensure complete protein precipitation and lipid extraction.
-
-
Centrifugation:
-
Incubate the mixture at -20°C for 20 minutes to enhance protein precipitation.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
-
Supernatant Collection:
-
Carefully transfer the supernatant to a clean, amber glass autosampler vial, being careful not to disturb the protein pellet.
-
-
Solvent Evaporation:
-
Evaporate the solvent to dryness under a gentle stream of nitrogen gas. Avoid using compressed air, which is rich in oxygen.
-
-
Reconstitution and Analysis:
-
Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of a solvent appropriate for your LC-MS method (e.g., 80:20 Methanol:Water). This solvent should also be fresh and can be supplemented with BHT if desired.
-
Vortex briefly, centrifuge to pellet any remaining microparticulates, and inject into the LC-MS system for analysis[6].
-
Table: Comparison of Common Antioxidant Strategies
| Strategy | Mechanism of Action | Typical Concentration | Compatibility | Notes |
| Butylated Hydroxytoluene (BHT) | Free radical scavenger (chain-breaker) | 0.005 - 0.01% (w/v) | Organic Solvents | Highly effective and widely used. May cause ion suppression in ESI-MS at high concentrations. |
| Vitamin E (α-Tocopherol) | Free radical scavenger (chain-breaker) | 10-50 µM | Organic Solvents, Lipids | Biologically relevant, but more expensive than BHT for routine use.[4] |
| EDTA | Metal Ion Chelator | 1-5 mM | Aqueous Buffers | Prevents metal-catalyzed oxidation. Essential for initial sample homogenization steps. |
| Inert Gas (Nitrogen, Argon) | Oxygen Displacement | N/A | All Sample Types | Critical during solvent evaporation and for blanketing samples during storage. |
| Low Temperature & Light Protection | Reduces Reaction Rate & Initiation | N/A | All Sample Types | Fundamental, non-chemical practices that significantly reduce oxidation risk. |
Visual Guides: Mechanisms and Workflows
The following diagrams illustrate the chemical process of oxidation and the key points of intervention during sample preparation.
References
- 1. larodan.com [larodan.com]
- 2. 13-Hydroxyoctadecanoic acid | C18H36O3 | CID 5282911 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Antioxidant - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. Method for Quantifying Oxidized Fatty Acids in Food Samples Using Ultra-High Pressure Liquid Chromatography-Tandem Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]
- 7. Analytical Methods for Lipid Oxidation and Antioxidant Capacity in Food Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Analytical Methods Used in Determining Antioxidant Activity: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Quantification of Fatty Acid Oxidation Products Using On-line High Performance Liquid Chromatography Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Refining the Purification of Synthetic (s)-13-Hydroxyoctadecanoic Acid
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification of synthetic (s)-13-Hydroxyoctadecanoic acid (13S-HODE).
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect when purifying synthetic this compound?
A1: The primary impurities in synthetic (s)-13-HODE often include its stereoisomer, 13(R)-hydroxy-9Z,11E-octadecanoic acid (13R-HODE), and various geometric isomers, such as 13(S)-hydroxy-9E,11E-octadecadienoic acid.[1] Depending on the synthetic route, which may involve the oxidation of linoleic acid, other positional isomers like 9-Hydroxyoctadecadienoic acid (9-HODE) and further oxidation products like 13-oxo-9Z,11E-octadecadienoic acid can also be present.[1] Free radical oxidation processes might also introduce other hydroxy and hydroperoxy fatty acids.[1]
Q2: Which purification techniques are most effective for isolating (s)-13-HODE?
A2: The most commonly employed and effective purification techniques are silica (B1680970) gel column chromatography and recrystallization. For achieving high enantiomeric purity, chiral High-Performance Liquid Chromatography (HPLC) is often necessary as a final polishing step or as an analytical tool to verify purity.
Q3: How can I assess the purity and enantiomeric excess of my final product?
A3: Chiral HPLC is the gold standard for determining the enantiomeric excess of (s)-13-HODE. An analysis using a chiral stationary phase can separate the (S) and (R) enantiomers, allowing for their quantification.[2] Purity with respect to other impurities can be assessed by standard analytical techniques such as Thin Layer Chromatography (TLC), HPLC with UV detection (at 235 nm for the conjugated diene system), and Nuclear Magnetic Resonance (NMR) spectroscopy.
Troubleshooting Guides
Issue 1: Low Overall Yield After Purification
Symptoms:
-
Significantly lower mass of purified product compared to the crude starting material.
-
Low recovery from either silica gel chromatography or recrystallization steps.
| Potential Cause | Troubleshooting Steps & Solutions |
| Incomplete Elution from Silica Gel Column | Ensure the mobile phase is sufficiently polar to elute the compound. (s)-13-HODE is a moderately polar lipid. If it remains on the column, gradually increase the polarity of the eluent (e.g., increase the percentage of diethyl ether or ethyl acetate (B1210297) in hexane). |
| Product Loss in Recrystallization Mother Liquor | The chosen solvent may be too good, even when cold. Ensure you are using the minimum amount of hot solvent to dissolve the crude product. Cool the solution slowly and then in an ice bath to maximize crystal formation. Consider a different solvent or a mixed-solvent system. |
| Decomposition on Silica Gel | Acid-sensitive compounds can degrade on standard silica gel. If you suspect degradation (streaking on TLC, appearance of new spots), consider using deactivated (neutral) silica gel or adding a small amount of a mild base like triethylamine (B128534) to the eluent. |
| Multiple Purification Steps | Each purification step incurs some product loss. If possible, optimize a single method to achieve the desired purity rather than relying on multiple sequential purifications. |
Issue 2: Persistent Impurities After Silica Gel Chromatography
Symptoms:
-
Multiple spots on a TLC plate after column purification.
-
Impurity peaks observed in HPLC or NMR analysis of the purified fractions.
| Potential Cause | Troubleshooting Steps & Solutions |
| Poor Separation (Co-elution) | The chosen mobile phase does not provide adequate resolution between (s)-13-HODE and an impurity. Systematically screen different solvent systems with varying polarities. A common mobile phase for HODE purification is a mixture of diethyl ether and n-hexane with a small amount of acetic acid (e.g., 30% diethyl ether in n-hexane with 1% glacial acetic acid).[3] |
| Column Overloading | Too much crude material was loaded onto the column for its size, leading to broad bands and poor separation. Use a larger column or reduce the amount of sample loaded. A general rule is a 30:1 to 100:1 ratio of silica gel to crude product by weight. |
| Improper Column Packing | An improperly packed column with channels or cracks will lead to very poor separation. Ensure the silica gel is packed uniformly as a slurry and is not allowed to run dry. |
| Fractions Collected are Too Large | Collecting large fractions can result in the remixing of separated compounds. Use smaller collection vials and analyze fractions by TLC before combining them. |
Issue 3: Difficulty in Achieving High Enantiomeric Purity
Symptoms:
-
Chiral HPLC analysis shows a significant peak for the unwanted (R)-enantiomer.
| Potential Cause | Troubleshooting Steps & Solutions |
| Inappropriate Chiral Stationary Phase (CSP) | The selected chiral column is not effective for separating the enantiomers of 13-HODE. Screen different types of CSPs. Polysaccharide-based columns (e.g., Chiralcel OD-H) are often a good starting point for this class of compounds.[2] |
| Suboptimal Chiral HPLC Mobile Phase | The mobile phase composition is critical for chiral recognition. For normal phase chiral HPLC, vary the ratio of the non-polar solvent (e.g., hexane) to the alcohol modifier (e.g., isopropanol (B130326) or ethanol). The addition of a small amount of acid (e.g., acetic acid or trifluoroacetic acid) can also significantly impact resolution.[4] |
| Low Resolution Due to Temperature Effects | Chiral separations can be sensitive to temperature. Experiment with running the column at a controlled, lower temperature, which often improves resolution, though it may increase backpressure and run time. |
| Sample Overload on Chiral Column | Injecting too much sample can saturate the chiral stationary phase, leading to peak broadening and a loss of resolution. Reduce the injection volume or the concentration of the sample. |
Quantitative Data Summary
The following tables provide an overview of typical yields and analytical parameters for (s)-13-HODE.
Table 1: Purification Yields from Chemoenzymatic Synthesis
| Method | Reported Yield | Reference |
| LOX-catalyzed synthesis followed by NaBH4 reduction and silica gel chromatography | 48.3% | [3] |
| Same method with DMSO as a co-solvent | 56.2% | [3] |
| Immobilized LOX followed by NaBH4 reduction and silica gel chromatography | 59.6% | [3] |
| Immobilized LOX with DMSO as a co-solvent | 68.5% | [3] |
Table 2: Example Analytical Data for HODE Metabolites in Biological Samples
This table illustrates typical concentration ranges and is for informational purposes.
| Metabolite | Mean Concentration in Rat Plasma (nmol/L) | Reference |
| 9-HODE | 57.8 | [5] |
| 13-HODE | 123.2 | [5] |
| 9-oxoODE | 218.1 | [5] |
| 13-oxoODE | 57.8 | [5] |
Experimental Protocols & Visualizations
Protocol 1: Purification by Silica Gel Chromatography
This protocol is adapted from a method used for the purification of 13S-HODE following a chemoenzymatic synthesis.[3]
1. Preparation:
-
Prepare a slurry of silica gel (60 Å, 230-400 mesh) in the mobile phase.
-
The mobile phase is 30% diethyl ether in n-hexane containing 1% glacial acetic acid .
-
Pack a glass column with the slurry, ensuring no air bubbles are trapped. Let the silica settle, and drain the excess solvent until it is level with the top of the silica bed.
2. Sample Loading:
-
Dissolve the crude synthetic (s)-13-HODE in a minimal amount of the mobile phase.
-
Carefully apply the sample to the top of the silica gel bed using a pipette.
-
Allow the sample to absorb completely onto the silica.
3. Elution:
-
Carefully add the mobile phase to the column, taking care not to disturb the top of the silica bed.
-
Begin collecting fractions. The volume of each fraction will depend on the column size.
-
Continuously monitor the fractions by TLC to track the elution of the desired product.
4. Analysis and Collection:
-
Spot each fraction on a TLC plate and elute with the same mobile phase.
-
Visualize the spots under a UV lamp (254 nm). The desired product should appear as a single spot.
-
Combine the fractions that contain the pure product.
-
Evaporate the solvent under reduced pressure to obtain the purified (s)-13-HODE as a colorless oil.
Protocol 2: Purification by Recrystallization
This is a general protocol for the recrystallization of a moderately polar organic acid like (s)-13-HODE. A mixed solvent system is often effective.
1. Solvent Selection:
-
Choose a solvent pair where (s)-13-HODE is soluble in one solvent (the "good" solvent, e.g., ethanol (B145695) or acetone) and insoluble in the other (the "poor" solvent, e.g., water or hexane). The two solvents must be miscible. An ethanol/water system is a good starting point.
2. Dissolution:
-
Place the crude (s)-13-HODE in an Erlenmeyer flask.
-
Add a minimal amount of the hot "good" solvent (e.g., ethanol) to just dissolve the solid. Keep the solution at or near its boiling point.
3. Induction of Crystallization:
-
Slowly add the hot "poor" solvent (e.g., water) dropwise to the hot solution until it becomes slightly cloudy (the cloud point), indicating saturation.
-
If necessary, add a drop or two of the hot "good" solvent to redissolve the precipitate and obtain a clear solution.
4. Cooling and Crystal Formation:
-
Remove the flask from the heat source and allow it to cool slowly to room temperature. Do not disturb the flask during this process to allow for the formation of large, pure crystals.
-
Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystallization.
5. Isolation and Drying:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of the ice-cold solvent mixture.
-
Allow the crystals to dry completely under vacuum to remove any residual solvent.
References
Technical Support Center: Stereospecific Synthesis of 13-HODE
This guide provides troubleshooting advice and frequently asked questions for researchers and drug development professionals engaged in the stereospecific synthesis of 13-hydroxyoctadecadienoic acid (13-HODE).
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in the stereospecific synthesis of 13-HODE?
A1: The main challenges in synthesizing a specific stereoisomer of 13-HODE, such as 13(S)-HODE, revolve around controlling stereochemistry. Key difficulties include:
-
Controlling Enantioselectivity: Preventing the formation of a racemic mixture (an equal mix of 13(S)-HODE and 13(R)-HODE) is a primary hurdle. Non-enzymatic oxidation of linoleic acid typically results in these racemic mixtures[1].
-
Avoiding Regioisomer Formation: Synthesis pathways can produce other positional isomers, such as 9-HODE, alongside 13-HODE. For example, Cytochrome P450 enzymes metabolize linoleic acid into a mixture of both 9-HODEs and 13-HODEs[2][3].
-
Preventing Geometric Isomerization: Besides the desired (9Z,11E) configuration, other geometric isomers like the (9E,11E) form can be produced, complicating purification and analysis[2].
-
Purification: Separating the desired stereoisomer from other isomers and reaction byproducts requires effective and often multi-step purification techniques.
-
Scaling Up: Methods that work well on a milligram scale may present challenges, such as reduced yield or loss of stereoselectivity, when scaled up to produce gram quantities[4].
Q2: Which enzymatic pathways produce 13-HODE, and what is their stereospecificity?
A2: Several enzymatic pathways can produce 13-HODE from linoleic acid, each with different stereochemical outcomes. The choice of enzyme is critical for achieving high stereospecificity.
| Enzyme/Pathway | Primary Product(s) | Stereospecificity | Reference |
| 15-Lipoxygenase-1 (ALOX15) | 13(S)-HODE | Highly stereospecific, forming 13(S)-hydroperoxy-9Z,11E-octadecadienoic acid (13(S)-HpODE) with little to no 13(R)-HpODE. | [2] |
| Cyclooxygenase-2 (COX-2) | 13(S)-HODE and 9(R)-HODE | Produces primarily 13(S)-HODE, but also smaller amounts of 9(R)-HODE. COX-2 has a higher preference for linoleic acid than COX-1. | [2] |
| Cytochrome P450 | Mixture of 13-HODE and 9-HODE | Produces racemic mixtures where the R stereoisomer predominates (e.g., an 80:20 R/S ratio in human liver microsomes). | [2][3] |
| Non-Enzymatic Oxidation | Racemic 13-HODE and 9-HODE | Free radical and singlet oxygen oxidations produce a complex mixture of isomers. | [1][2][3] |
Q3: What is the role of 13-Hydroperoxyoctadecadienoic Acid (13-HPODE) in the synthesis?
A3: 13-HPODE is the direct precursor to 13-HODE in most synthetic pathways. The initial enzymatic (e.g., via lipoxygenase) or non-enzymatic oxidation of linoleic acid yields the unstable hydroperoxide, 13-HPODE[5][6]. This intermediate is then rapidly reduced to the more stable hydroxy derivative, 13-HODE[2][5]. Controlling the stereochemistry of the 13-HPODE intermediate is the key to producing enantiomerically pure 13-HODE.
Caption: Key steps in the chemoenzymatic synthesis of 13(S)-HODE.
Troubleshooting Guides
Problem 1: Low Enantiomeric Excess (e.e.) - My synthesis yields a racemic or near-racemic mixture of 13-HODE.
-
Possible Cause 1: Non-Enzymatic Oxidation. Your reaction may be subject to significant non-enzymatic, free-radical-mediated oxidation, which is not stereospecific[1].
-
Solution: Ensure your reaction is protected from light and consider adding antioxidants if compatible with your enzymatic step. Use high-purity, peroxide-free solvents and reagents.
-
-
Possible Cause 2: Incorrect Enzyme Choice. You may be using an enzyme system with low stereoselectivity, such as Cytochrome P450, or your reaction conditions may favor less specific isozymes[2][7].
-
Solution: Use an enzyme known for high stereospecificity, such as soybean 15-lipoxygenase-1 (ALOX15), which almost exclusively produces the 13(S) isomer[2].
-
-
Possible Cause 3: Suboptimal Reaction Conditions. For enzymatic reactions, pH and temperature can influence enzyme specificity and activity.
Problem 2: Low Yield of 13-HODE.
-
Possible Cause 1: Poor Substrate Solubility. Linoleic acid has low solubility in aqueous buffers, limiting its availability to the enzyme[8].
-
Solution: Prepare a fine emulsion of linoleic acid in the buffer using sonication or vigorous stirring[8]. Alternatively, adding a small amount of a co-solvent like dimethyl sulfoxide (B87167) (DMSO) can increase substrate solubility and has been shown to improve conversion yield by 1.4-fold in some systems[4]. The use of a surfactant like Triton CG-110 has also been shown to improve reaction yields more than two-fold[7].
-
-
Possible Cause 2: Enzyme Inhibition. High substrate or product concentrations can lead to feedback inhibition of the enzyme.
-
Solution: Implement a fed-batch or continuous-flow process to maintain optimal substrate concentrations. For enzymatic reactions starting from oils, controlling the dosage of the lipoxygenase can lead to synergistic effects and improved yields[7].
-
-
Possible Cause 3: Inefficient Reduction of 13-HPODE. The reduction of the hydroperoxide intermediate to the final alcohol may be incomplete.
-
Solution: Ensure sufficient reducing agent (e.g., sodium borohydride (B1222165), stannous chloride) is used and that the reaction goes to completion. Monitor the reaction by TLC or LC-MS to confirm the disappearance of the 13-HPODE intermediate[4][8].
-
Problem 3: Difficulty in Purifying the Final 13-HODE Product.
-
Possible Cause 1: Presence of Multiple Isomers. Your crude product likely contains a mixture of regioisomers (9-HODE) and geometric isomers (9E,11E) that are chemically similar to 13-HODE[2].
-
Solution: Use high-performance liquid chromatography (HPLC), particularly reverse-phase HPLC, for separation. Chiral chromatography is necessary to separate the 13(S) and 13(R) enantiomers.
-
-
Possible Cause 2: Contamination with Unreacted Linoleic Acid. Significant amounts of the starting material may remain.
-
Solution: A multi-step purification approach is recommended. Start with solid-phase extraction (e.g., using C18 and silica (B1680970) cartridges) to remove the bulk of unreacted fatty acids and other nonpolar impurities, followed by preparative TLC or HPLC for final purification[4][10].
-
Experimental Protocols
Protocol 1: Chemoenzymatic Synthesis of 13(S)-HODE from Linoleic Acid
This protocol is adapted from methods utilizing soybean lipoxygenase for stereospecific oxidation, followed by chemical reduction.
Part A: Enzymatic Oxidation to 13(S)-HPODE
-
Buffer Preparation: Prepare a 0.1 M borate (B1201080) buffer and adjust the pH to 9.0[8]. Cool the buffer to 4°C.
-
Substrate Emulsification: Emulsify linoleic acid (e.g., 1 g) in the chilled borate buffer (e.g., 60 mL) by vigorous stirring or ultrasonication until a stable emulsion is formed[8].
-
Enzymatic Reaction: Add soybean lipoxygenase-1 (e.g., 4 mg) to the emulsion while stirring continuously. Bubble oxygen through the mixture to ensure aerobic conditions[4]. The solution may clarify as the enzyme binds the substrate[8].
-
Reaction Monitoring: Allow the reaction to proceed for 1-2 hours at 4°C. Monitor the formation of the conjugated diene system of 13-HPODE by checking for an absorbance peak at 234 nm.
Part B: Chemical Reduction to 13(S)-HODE
-
Acidification: After the enzymatic reaction is complete, carefully acidify the solution to pH 3-4 with 2 N HCl to stop the reaction and protonate the fatty acid[8].
-
Extraction: Extract the product from the aqueous solution using an organic solvent such as diethyl ether or ethyl acetate (B1210297) (e.g., 3 x 100 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and evaporate the solvent under reduced pressure at a low temperature (<30°C) to yield crude 13(S)-HPODE.
-
Reduction: Dissolve the crude 13(S)-HPODE in a suitable solvent mixture (e.g., methanol/chloroform/water). Add a reducing agent like sodium borohydride (NaBH₄) or stannous chloride (SnCl₂) and stir at 0°C for 20-30 minutes[4][8].
-
Workup and Purification: Quench the reaction, re-acidify, and extract the 13(S)-HODE. The crude product can then be purified using silica gel chromatography or reverse-phase HPLC[4].
Caption: Workflow for the chemoenzymatic synthesis of 13(S)-HODE.
References
- 1. caymanchem.com [caymanchem.com]
- 2. 13-Hydroxyoctadecadienoic acid - Wikipedia [en.wikipedia.org]
- 3. 9-Hydroxyoctadecadienoic acid - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. Hydroxyoctadecadienoic acids: novel regulators of macrophage differentiation and atherogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. gsartor.org [gsartor.org]
- 9. researchgate.net [researchgate.net]
- 10. journals.physiology.org [journals.physiology.org]
improving peak resolution in the chromatography of 13-HODE isomers
Welcome to the technical support center for the chromatographic analysis of 13-hydroxyoctadecadienoic acid (13-HODE) isomers. This resource provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals optimize their separation methods and achieve superior peak resolution.
Troubleshooting Guide
This guide addresses common issues encountered during the chromatographic separation of 13-HODE isomers.
Question: Why am I seeing poor peak resolution or co-elution of my 13-HODE isomers?
Answer: Poor peak resolution for 13-HODE isomers can stem from several factors. The most effective way to improve resolution is to optimize the selectivity of your chromatographic system.[1][2] This can be achieved by adjusting the stationary phase and the mobile phase.[1][2]
-
Stationary Phase Selection: For separating chiral isomers like 13(S)-HODE and 13(R)-HODE, a chiral stationary phase (CSP) is essential.[3][4] Polysaccharide-based columns, such as those with cellulose (B213188) or amylose (B160209) derivatives, are commonly used for this purpose.[3] For separating geometric isomers (e.g., 9Z,11E vs. 9E,11E), a silica-based normal-phase column can be effective.[5]
-
Mobile Phase Composition: The composition of the mobile phase significantly impacts selectivity.[6] In normal-phase chromatography, a non-polar solvent like n-hexane is typically used with a polar modifier such as isopropanol (B130326).[5][7] Fine-tuning the ratio of these solvents can dramatically improve separation.[1] Adding a small amount of acetic acid can also enhance peak shape and resolution.[5] For chiral separations, the choice of alcohol modifier in the mobile phase can also affect the resolution.[8]
-
Flow Rate: Lowering the flow rate generally allows for more interactions between the analytes and the stationary phase, which can lead to better separation.[9][10] However, an excessively slow flow rate might cause peak broadening due to diffusion.[11]
-
Temperature: Adjusting the column temperature can alter selectivity and improve resolution.[2][9] Lowering the temperature often increases retention and can enhance separation, but it will also increase the analysis time.[9]
Question: My 13-HODE isomer peaks are tailing. What can I do to improve the peak shape?
Answer: Peak tailing is a common issue that can compromise resolution and quantification.[12][13] It is often caused by secondary interactions between the analyte and the stationary phase or issues with the chromatographic system.[12]
-
Check for Column Overload: Injecting too much sample can lead to peak tailing.[12][13] Try diluting your sample to see if the peak shape improves.[12]
-
Optimize Mobile Phase pH: For ionizable compounds, the mobile phase pH should be controlled to ensure consistent ionization state. Using a buffer can help maintain a stable pH and reduce tailing.[12][14]
-
Use End-Capped Columns: In reversed-phase chromatography, residual silanol (B1196071) groups on the silica (B1680970) support can cause tailing of polar analytes. Using an end-capped column can minimize these secondary interactions.[12]
-
Inspect for System Issues: Peak tailing affecting all peaks can indicate a physical problem in the system, such as a partially blocked column inlet frit or dead volume.[13][15][16] Backflushing the column or replacing the frit may resolve the issue.[13] A poor column cut can also lead to tailing.[17]
Question: How can I improve the sensitivity of my 13-HODE isomer analysis?
Answer: Low sensitivity can be a challenge, especially when dealing with biological samples containing low concentrations of 13-HODE.
-
Sample Preparation: Proper sample preparation is crucial to concentrate the analytes and remove interfering substances. Solid-phase extraction (SPE) is a widely used technique for cleaning up and concentrating oxylipins from biological matrices.[18][19]
-
Derivatization: While not always necessary, derivatization of the carboxylic acid group to a methyl ester can improve chromatographic performance in some cases.[20]
-
Detector Choice: A mass spectrometer (MS) detector offers higher sensitivity and specificity compared to a UV detector.[21] Utilizing techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS) can significantly lower the limits of detection and quantification.[21]
Frequently Asked Questions (FAQs)
Q1: What type of chromatography is best for separating 13-HODE enantiomers (13(S)-HODE and 13(R)-HODE)?
A1: Chiral column chromatography is the most effective method for separating enantiomers.[3][4] High-performance liquid chromatography (HPLC) with a chiral stationary phase (CSP) is commonly employed.[20][22] Supercritical fluid chromatography (SFC) with a chiral column is another powerful technique that can offer faster separations and reduced solvent consumption.[23][24][25]
Q2: Can I separate different positional and geometric isomers of HODE in a single run?
A2: Yes, it is possible to develop methods for the simultaneous measurement of multiple HODE isomers. For example, a normal-phase HPLC method using a silica column has been established to separate 13-Z,E-HODE, 13-E,E-HODE, 9-Z,E-HODE, and 9-E,E-HODE.[5]
Q3: What are typical mobile phases used for the separation of 13-HODE isomers?
A3: For normal-phase HPLC, a common mobile phase consists of a mixture of n-hexane and isopropanol, often with a small amount of acetic acid.[5] For chiral separations on a polysaccharide-based column, a mobile phase of hexane (B92381) with an alcohol modifier like isopropanol is frequently used.[7][22]
Q4: What are the key steps in sample preparation for 13-HODE analysis from biological samples?
A4: A typical sample preparation workflow involves:
-
Extraction: Liquid-liquid extraction (LLE) or solid-phase extraction (SPE) is used to isolate lipids from the sample matrix (e.g., plasma, tissue homogenate).[18][22]
-
Purification: The extracted lipids may be further purified to remove interfering substances.
-
Reconstitution: The purified sample is dried down and reconstituted in a solvent compatible with the initial mobile phase conditions.[22] It is important to use polypropylene (B1209903) or silanated glassware to minimize the loss of 13-HODE during sample handling.[26]
Quantitative Data Summary
The following tables summarize quantitative data from various studies on the chromatographic separation of HODE isomers.
| Parameter | 13-Z,E-HODE | 13-E,E-HODE | 9-Z,E-HODE | 9-E,E-HODE | Reference |
| Linearity Range (µg/mL) | 0.5-20.0 | 0.25-10.0 | 0.75-12.5 | 0.5-7.5 | [5] |
| Correlation Coefficient (R²) | 0.9994 | 0.9992 | 0.9992 | 0.9996 | [5] |
| Limit of Detection (LOD) (µg/g) | 0.075 | 0.035 | 0.090 | 0.060 | [5] |
| Limit of Quantification (LOQ) (µg/g) | 0.25 | 0.12 | 0.32 | 0.20 | [5] |
| Average Recovery (%) | 89.03 | 89.03 | 89.33 | 87.93 | [5] |
Table 1: Performance characteristics of an HPLC method for the simultaneous determination of four HODE isomers.
| Isomer | Retention Time (min) | Chromatographic Conditions | Reference |
| (13R)-HODE | 42 | Chiralcel OB column, flow rate 0.5 ml/min | [20] |
| (13S)-HODE | 47 | Chiralcel OB column, flow rate 0.5 ml/min | [20] |
Table 2: Chiral separation of 13-HODE enantiomers.
Experimental Protocols
Protocol 1: Chiral Separation of 13(R)-HODE and 13(S)-HODE by HPLC
This protocol is based on the methodology for separating 13-HODE enantiomers for analysis.[22]
-
Sample Preparation:
-
Extract total lipids from the biological sample using a suitable method (e.g., liquid-liquid extraction with hexane).
-
Dry the lipid extract under a stream of nitrogen.
-
Reconstitute the sample in the mobile phase.
-
-
Chromatographic System:
-
Analysis:
-
Inject the reconstituted sample onto the column.
-
Collect fractions corresponding to the retention times of authentic 13(S)-HODE and 13(R)-HODE standards.
-
Quantify the amounts of 13(S)-HODE and 13(R)-HODE, potentially using LC-MS/MS for enhanced sensitivity.[22]
-
Protocol 2: Simultaneous Analysis of HODE Isomers by Normal-Phase HPLC
This protocol is adapted from a method for the simultaneous determination of four HODE isomers in meat products.[5]
-
Sample Preparation:
-
Extract analytes from the sample with methanol.
-
Purify the extract using a Sep-Pak C18 column.[5]
-
Evaporate the solvent and reconstitute the residue in the mobile phase.
-
-
Chromatographic System:
-
Analysis:
-
Inject the prepared sample.
-
Identify and quantify the HODE isomers based on the retention times and calibration curves of analytical standards.
-
Visualizations
References
- 1. How to optimize your mobile phase to improve selectivity and resolution in chromatography | Buchi.com [buchi.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. Chiral column chromatography - Wikipedia [en.wikipedia.org]
- 4. Chiral HPLC Column | Phenomenex [phenomenex.com]
- 5. cabidigitallibrary.org [cabidigitallibrary.org]
- 6. Mobile Phase Optimization: A Critical Factor in HPLC | Phenomenex [phenomenex.com]
- 7. aocs.org [aocs.org]
- 8. researchgate.net [researchgate.net]
- 9. Real Solutions to Improve Your HPLC Peak Resolution - AnalyteGuru [thermofisher.com]
- 10. m.youtube.com [m.youtube.com]
- 11. quora.com [quora.com]
- 12. gmpinsiders.com [gmpinsiders.com]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. youtube.com [youtube.com]
- 16. chromatographyonline.com [chromatographyonline.com]
- 17. elementlabsolutions.com [elementlabsolutions.com]
- 18. Modern Methods of Sample Preparation for the Analysis of Oxylipins in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Linoleic acid-derived 13-hydroxyoctadecadienoic acid is absorbed and incorporated into rat tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Identification and Profiling of Targeted Oxidized Linoleic Acid Metabolites in Rat Plasma by Quadrupole Time-of-Flight Mass Spectrometry (Q-TOFMS) - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Mass spectrometric profiling of oxidized lipid products in human nonalcoholic fatty liver disease and nonalcoholic steatohepatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Optimizing Analytical Conditions for Lipid Analysis by SFC and Its Application for Precise Preparative Chromatography â Case Study of Diglyceride Isomers â : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 24. chromatographyonline.com [chromatographyonline.com]
- 25. fagg.be [fagg.be]
- 26. genoprice.com [genoprice.com]
minimizing background interference in (s)-13-HODE quantification
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize background interference in the quantification of (S)-13-hydroxyoctadecadienoic acid ((S)-13-HODE).
Frequently Asked Questions (FAQs)
Q1: What are the common sources of high background noise in (S)-13-HODE LC-MS/MS analysis?
High background noise in (S)-13-HODE analysis can originate from several sources, including:
-
Matrix Effects: Complex biological samples (e.g., plasma, tissue homogenates) contain numerous endogenous compounds that can co-elute with (S)-13-HODE and interfere with its ionization, leading to signal suppression or enhancement.
-
Isomeric Interference: The presence of isomers, particularly 9-HODE, which has the same mass-to-charge ratio as 13-HODE, can cause significant background interference if not chromatographically or spectrometrically resolved.
-
Contamination: Contaminants from solvents, reagents, sample collection tubes, and lab equipment can introduce interfering signals. Common contaminants include plasticizers and detergents.
-
Instrument Contamination: Buildup of residues from previous samples in the LC system or mass spectrometer can lead to carryover and elevated background.[1][2]
-
Mobile Phase Impurities: The use of low-grade solvents or additives in the mobile phase can introduce impurities that contribute to a noisy baseline.[1]
Q2: How can I reduce matrix effects when quantifying (S)-13-HODE in plasma?
Effective sample preparation is crucial for minimizing matrix effects. Solid-Phase Extraction (SPE) is a widely used technique to clean up plasma samples and remove interfering substances like phospholipids. A well-optimized SPE protocol can significantly improve the signal-to-noise ratio. Additionally, the use of a deuterated internal standard, such as (S)-13-HODE-d4, is highly recommended to compensate for any remaining matrix effects and variations in sample recovery.
Q3: How do I differentiate (S)-13-HODE from its isomer, 9-HODE, during LC-MS/MS analysis?
While (S)-13-HODE and 9-HODE are isomers and have the same precursor ion m/z, they produce distinct product ions upon fragmentation in the mass spectrometer. By using Multiple Reaction Monitoring (MRM), you can selectively detect each isomer based on their unique fragmentation patterns.
-
For 13-HODE: A common transition is m/z 295.2 -> 195.1 .
-
For 9-HODE: A common transition is m/z 295.2 -> 171.1 .
Optimizing chromatographic conditions to achieve at least partial separation of the isomers can further enhance specificity.
Q4: What type of internal standard is best for (S)-13-HODE quantification?
A stable isotope-labeled internal standard, such as (S)-13-HODE-d4 , is the ideal choice. This type of internal standard has nearly identical chemical and physical properties to the analyte, meaning it will behave similarly during sample extraction, chromatography, and ionization. This allows for accurate correction of matrix effects and variations in sample processing, leading to more precise and accurate quantification.
Q5: What are the signs of instrument contamination, and how can I address them?
Signs of instrument contamination include a gradual increase in background noise over a series of runs, the appearance of unexpected peaks in blank injections, and a decrease in signal intensity for your analyte. To address this, regular cleaning of the ion source, transfer capillary, and other components of the MS system is essential.[2] Flushing the LC system with a strong solvent can also help remove contaminants.
Troubleshooting Guides
High Background Noise or Poor Signal-to-Noise Ratio
| Symptom | Possible Cause | Recommended Action |
| High background across the entire chromatogram | Contaminated mobile phase or solvents. | Use high-purity, LC-MS grade solvents and additives.[1] Prepare fresh mobile phase daily. |
| Instrument contamination (ion source, optics). | Clean the ion source, cone, and transfer tube.[2] Perform a system flush. | |
| Discrete interfering peaks in the chromatogram | Co-eluting matrix components. | Optimize the SPE cleanup protocol. Consider using a different SPE sorbent (e.g., mixed-mode or anion exchange). |
| Isomeric interference from 9-HODE. | Ensure you are using the specific MRM transition for 13-HODE (e.g., m/z 295.2 -> 195.1). Optimize chromatography for better separation. | |
| Carryover from previous injections. | Inject a blank solvent after a high-concentration sample to check for carryover. Optimize the needle wash protocol on the autosampler. | |
| Gradual increase in background noise over a sequence of samples | Buildup of matrix components on the analytical column or in the MS source. | Implement a more rigorous sample cleanup. Clean the ion source after the sample batch. |
| Column degradation. | Replace the analytical column. Use a guard column to protect the main column. |
Experimental Protocols
Optimized Solid-Phase Extraction (SPE) Protocol for (S)-13-HODE from Plasma
This protocol provides a general workflow for cleaning up plasma samples to reduce background interference.
-
Sample Pre-treatment:
-
To 500 µL of plasma, add a deuterated internal standard (e.g., 13-HODE-d4).
-
Acidify the sample with a weak acid (e.g., to a final concentration of 0.1% formic acid) to ensure the carboxylic acid group of 13-HODE is protonated.
-
-
SPE Cartridge Conditioning:
-
Condition a C18 SPE cartridge with 1 mL of methanol (B129727) followed by 1 mL of water.
-
-
Sample Loading:
-
Load the pre-treated plasma sample onto the conditioned SPE cartridge.
-
-
Washing:
-
Wash the cartridge with 1 mL of water to remove salts and other polar interferences.
-
Wash the cartridge with 1 mL of a low-percentage organic solvent (e.g., 10% methanol in water) to remove moderately polar interferences.
-
-
Elution:
-
Elute the (S)-13-HODE and internal standard with 1 mL of a suitable organic solvent (e.g., methanol or acetonitrile).
-
-
Dry Down and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the sample in a small volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis.
-
Recommended LC-MS/MS Parameters
| Parameter | Recommended Setting |
| LC Column | C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Acetonitrile in Water |
| Gradient | Start with a low percentage of B, ramp up to a high percentage of B to elute (S)-13-HODE, followed by a wash and re-equilibration. |
| Flow Rate | 0.2 - 0.4 mL/min |
| Injection Volume | 5 - 10 µL |
| Ionization Mode | Electrospray Ionization (ESI), Negative Ion Mode |
| MS/MS Mode | Multiple Reaction Monitoring (MRM) |
| MRM Transition (S)-13-HODE | Precursor: m/z 295.2, Product: m/z 195.1 |
| MRM Transition (13-HODE-d4 IS) | Precursor: m/z 299.2, Product: m/z 198.1 |
Data Presentation
Table 1: Comparison of Sample Preparation Methods for Oxylipin Analysis
This table summarizes findings from a study comparing different sample preparation techniques for a broad range of oxylipins, including HODEs.
| Sample Preparation Method | Analyte Recovery | Matrix Effect Reduction | Overall Performance for Broad Spectrum Oxylipin Analysis |
| Liquid-Liquid Extraction (LLE) with Ethyl Acetate | Insufficient | Insufficient | Not Recommended |
| SPE with Oasis HLB Sorbent | Good | Insufficient | Fair |
| SPE with Strata-X Sorbent | Good | Insufficient | Fair |
| SPE with Anion-Exchange Sorbent | Low | Excellent | Not ideal due to low recovery |
| SPE with C18 Sorbent (with water and hexane (B92381) wash) | Good | Good | Recommended |
Data adapted from a study on a broad spectrum of oxylipins. Performance for (S)-13-HODE is expected to be similar.
Table 2: Typical LC-MS/MS Method Validation Data for 13-HODE in Biological Matrix
| Validation Parameter | Typical Acceptance Criteria | Example Value for 13-HODE |
| Linearity (r²) | ≥ 0.99 | > 0.995 |
| Lower Limit of Quantification (LLOQ) | Signal-to-noise ratio ≥ 10 | 18.5 nmol/L in rat plasma |
| Accuracy (% Bias) | Within ±15% of nominal value | -5% to +8% |
| Precision (%RSD) | ≤ 15% | < 10% |
| Recovery | Consistent and reproducible | > 85% with SPE |
Visualizations
Caption: Experimental workflow for (S)-13-HODE quantification.
Caption: Troubleshooting high background noise.
References
Validation & Comparative
A Comparative Guide to the Bioactivity of (S)-13-HODE and (R)-13-HODE
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the biological activities of the two enantiomers of 13-hydroxyoctadecadienoic acid (13-HODE): (S)-13-HODE and (R)-13-HODE. These oxidized linoleic acid metabolites, while structurally similar, exhibit distinct and often opposing effects on cellular processes. This document summarizes key experimental findings, presents quantitative data for comparison, details experimental methodologies, and visualizes the primary signaling pathways involved.
Executive Summary
(S)-13-HODE and (R)-13-HODE display stereospecific bioactivities, particularly in the context of cancer cell proliferation and inflammation. Generally, (S)-13-HODE is recognized as an anti-proliferative and pro-apoptotic agent, primarily through its interaction with peroxisome proliferator-activated receptor-gamma (PPARγ) and inhibition of the mTOR pathway. In contrast, (R)-13-HODE can promote cell proliferation by activating BLT receptors and downstream signaling cascades, including the ERK/CREB pathway. The balance between these two enantiomers is emerging as a critical factor in maintaining cellular homeostasis.
Data Presentation: Quantitative Comparison of Bioactivities
The following tables summarize the available quantitative data on the differential effects of (S)-13-HODE and (R)-13-HODE.
| Parameter | (S)-13-HODE | (R)-13-HODE | Cell Line/System | Citation |
| Effect on Cell Proliferation | Inhibitory | Proliferative | Caco-2 (colorectal cancer) | [1] |
| IC50 for Cell Growth Inhibition (48h) | 76.3 µM | Not Applicable | MCF-7 (breast cancer) | [2] |
| IC50 for Cell Growth Inhibition (48h) | 80.23 µM | Not Applicable | MDA-MB-231 (breast cancer) | [2] |
| PPARγ Activation | Agonist | No activity | In vitro/Cell-based assays | [1] |
| BLT Receptor Activation | No activity | Agonist | Caco-2 cells | [1] |
| mTOR Kinase Activity | Inhibitory | Not reported | In vitro kinase assay | [3] |
| Receptor | Ligand | EC50 / IC50 / Kd | Assay Type | Citation |
| TRPV1 | 13-HODE (enantiomer not specified) | ~800 nM (EC50) | Whole-cell patch clamp in TRPV1-expressing CHO cells | |
| GPR132 | 13-HODE (enantiomer not specified) | Weaker than 9-HODE | Calcium flux assay in G2A-overexpressing cells |
Signaling Pathways
The distinct biological effects of (S)-13-HODE and (R)-13-HODE stem from their engagement with different cellular receptors and signaling pathways.
(S)-13-HODE Signaling Network
(S)-13-HODE primarily exerts its anti-proliferative and pro-apoptotic effects through two main pathways: activation of PPARγ and inhibition of mTOR signaling.
References
- 1. Differential cell growth/apoptosis behavior of 13-hydroxyoctadecadienoic acid enantiomers in a colorectal cancer cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Apoptosis Induced by 13-S-hydroxyoctadecadienoic acid in the Breast Cancer Cell Lines, MCF-7 and MDA-MB-231 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
Cross-Validation of (S)-13-HODE Measurements: A Comparison of Analytical Platforms
For researchers, scientists, and drug development professionals, the accurate quantification of bioactive lipids like (S)-13-hydroxyoctadecadienoic acid ((S)-13-HODE) is critical for understanding its role in various physiological and pathological processes. As a key metabolite of linoleic acid, (S)-13-HODE is involved in signaling pathways related to inflammation and cell proliferation.[1] The choice of analytical platform can significantly impact the reliability and comparability of measurement data. This guide provides a comparative overview of different analytical platforms used for the quantification of (S)-13-HODE, supported by experimental data from various studies.
Overview of Analytical Platforms
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is a powerful technique that combines the separation capabilities of liquid chromatography with the sensitive and specific detection of mass spectrometry. It is often considered the gold standard for the analysis of small molecules like (S)-13-HODE due to its high specificity, which allows for the differentiation of isomers.[2]
Gas Chromatography-Mass Spectrometry (GC-MS) is another robust technique for the quantification of volatile and thermally stable compounds. For non-volatile compounds like (S)-13-HODE, derivatization is required prior to analysis. While providing high sensitivity and specificity, the sample preparation can be more laborious compared to LC-MS.[2]
Immunoassays (e.g., ELISA) are antibody-based methods that offer high throughput and are relatively easy to use. These assays are based on the competitive binding of (S)-13-HODE and a labeled tracer to a limited number of antibody binding sites. While convenient, immunoassays may lack the specificity to distinguish between different HODE isomers and can be susceptible to matrix effects.[2]
Data Presentation
The following tables summarize the quantitative performance data for different analytical platforms used in the measurement of HODE isomers, including (S)-13-HODE, as reported in various studies.
Table 1: Performance Characteristics of HPLC and LC-MS/MS Methods for HODE Analysis
| Parameter | HPLC[3] | LC-MS/MS (Q-TOFMS)[2] |
| Analyte(s) | 13-Z,E-HODE, 13-E,E-HODE, 9-Z,E-HODE, 9-E,E-HODE | 9-HODE, 13-HODE, 9-oxoODE, 13-oxoODE |
| Linearity (R²) | > 0.999 | > 0.991 |
| Limit of Detection (LOD) | 0.035 - 0.090 µg/g | Not explicitly stated |
| Limit of Quantification (LOQ) | 0.12 - 0.32 µg/g | 9.7 - 35.9 nmol/L |
| Recovery | 87.93% - 89.33% | Not explicitly stated |
| Precision (CV%) | Not explicitly stated | < 18.5% |
Table 2: Performance Characteristics of an Enzyme Immunoassay (EIA) for (S)-13-HODE
| Parameter | Enzyme Immunoassay (EIA)[4] |
| Intra-assay Precision | Determined at low, medium, and high concentrations (n=16) |
| Inter-assay Precision | Determined at low, medium, and high concentrations (n=8) |
| Linearity (Correlation Coefficient) | 0.997 |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) for HODE Isomers
A high-performance liquid chromatography (HPLC) method was utilized for the simultaneous determination of four HODE isomers in meat products.[3] The analytes were extracted from samples with methanol (B129727) and purified using a Sep-Pak C18 column. Separation was achieved on an Absolute SiO2 column (250 mm × 4.6 mm, 5 µm) with an isocratic mobile phase consisting of n-hexane, isopropanol, and acetic acid (98.3:1.6:0.1, V/V). Detection was performed using a photo-diode array (PDA) at 234 nm.[3]
Quadrupole Time-of-Flight Mass Spectrometry (Q-TOFMS) for Oxidized Linoleic Acid Metabolites (OXLAMs)
For the quantification of OXLAMs, including 13-HODE, in rat plasma, a novel Q-TOFMS method was developed.[2] The protocol involved a base-hydrolysis of esterified OXLAMs followed by liquid-liquid extraction. Quantitative analysis was based on one-point standard addition with isotope dilution. The target metabolites were quantified by multiple reaction monitoring (MRM) extracted ion chromatograms generated post-acquisition with a 10 ppm extraction window.[2]
Enzyme Immunoassay (EIA) for (S)-13-HODE
A competitive enzyme immunoassay kit is available for the quantitative determination of free (S)-13-HODE in biological fluids. The assay utilizes a polyclonal antibody to (S)-13-HODE. In a competitive binding scenario, the (S)-13-HODE in the sample competes with a fixed amount of alkaline phosphatase-labeled (S)-13-HODE for a limited number of antibody binding sites. After incubation, the unbound components are washed away, and a substrate is added. The resulting color development is inversely proportional to the concentration of (S)-13-HODE in the sample and is measured spectrophotometrically at 405 nm.[4]
Mandatory Visualization
Caption: Biosynthesis pathway of (S)-13-HODE from linoleic acid.
Caption: A generalized experimental workflow for the analysis of (S)-13-HODE.
References
- 1. Nonradiometric HPLC measurement of 13(S)-hydroxyoctadecadienoic acid from rat tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Identification and Profiling of Targeted Oxidized Linoleic Acid Metabolites in Rat Plasma by Quadrupole Time-of-Flight Mass Spectrometry (Q-TOFMS) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cabidigitallibrary.org [cabidigitallibrary.org]
- 4. genoprice.com [genoprice.com]
A Comparative Guide to the Cell Signaling Effects of 13-HODE and Other Oxylipins
For Researchers, Scientists, and Drug Development Professionals
Oxylipins are a diverse class of signaling molecules derived from the oxidation of polyunsaturated fatty acids. They play critical roles in a vast array of physiological and pathological processes, including inflammation, immunity, cardiovascular disease, and cancer. Among these, 13-hydroxyoctadecadienoic acid (13-HODE), a metabolite of linoleic acid, has garnered significant attention for its distinct signaling activities. This guide provides an objective comparison of the cellular effects of 13-HODE with other prominent oxylipins, supported by experimental data and detailed methodologies to facilitate further research.
Data Presentation: Comparative Overview of Oxylipin Signaling
The signaling effects of oxylipins are highly specific, dictated by their structure, the receptors they engage, and the cell type in which they are active. The following table summarizes the key signaling characteristics of 13-HODE and other well-studied oxylipins.
| Oxylipin | Precursor Fatty Acid | Key Receptors / Targets | Major Signaling Pathways | Key Cellular Effects |
| 13-HODE | Linoleic Acid | PPARγ , PPARβ, TRPV1[1][2][3] | PPARγ activation , mTOR inhibition[1][4] | Macrophage differentiation, anti-inflammatory, pro-apoptotic in cancer cells (13S-HODE), regulation of lipid metabolism.[2][3][5] |
| 9-HODE | Linoleic Acid | PPARγ, GPR132[2][6] | PPARγ activation[2] | Pro-inflammatory effects, monocyte activation.[2][6] |
| 12-HETE | Arachidonic Acid | GPR31, BLT2[7][8] | PI3K/Akt , ERK1/2, PKC, Src, NF-κB[9][10][11] | Promotes cancer cell migration, proliferation, and survival; angiogenesis.[7][9][11] |
| 15-HETE | Arachidonic Acid | BLT2, specific 15-HETE receptors[12][13] | JAK2/STAT5B , iNOS pathway, alters phosphoinositide signaling[14][15][16] | Pro-angiogenic, anti-apoptotic.[14][16] |
| Leukotriene B4 (LTB4) | Arachidonic Acid | BLT1 (high affinity), BLT2 (low affinity)[17] | G-protein coupled signaling, ERK, NF-κB[17] | Potent leukocyte chemoattraction, pro-inflammatory, immune cell activation.[18][19][20] |
| Prostaglandin E2 (PGE2) | Arachidonic Acid | EP2, EP4 (Gαs-coupled)[21][22] | cAMP/PKA , PI3K, CREB, JNK[23][24][25] | Immunomodulation, promotes Th17 differentiation, pro-inflammatory.[21][23] |
Signaling Pathway Diagrams
Visualizing the signaling cascades initiated by these lipids is crucial for understanding their distinct biological outcomes.
Caption: 13-HODE signaling via PPARγ nuclear receptor activation.
Caption: LTB4 signaling via the GPCR receptor BLT1.
Experimental Protocols
Accurate assessment of oxylipin signaling requires robust and well-defined experimental procedures. Below are detailed protocols for key assays cited in the literature.
This protocol describes a common method for measuring PPARγ activation using a luciferase reporter gene assay. This is a primary method for confirming the activity of 13-HODE.[26][27]
-
Objective: To quantify the ligand-dependent activation of PPARγ by an oxylipin.
-
Principle: Cells are co-transfected with two plasmids: one expressing the PPARγ protein and another containing a luciferase reporter gene downstream of a PPAR response element (PPRE). PPARγ activation by a ligand (e.g., 13-HODE) drives luciferase expression, which is measured as light output.
-
Methodology:
-
Cell Culture & Transfection:
-
Plate cells (e.g., HEK293T or a relevant cell line) in a 96-well plate to achieve 70-80% confluency on the day of transfection.
-
Prepare a transfection mix containing:
-
A PPARγ expression vector.
-
A PPRE-luciferase reporter vector.
-
A control vector (e.g., Renilla luciferase) for normalization.
-
A suitable transfection reagent (e.g., Lipofectamine).
-
-
Add the mix to cells and incubate for 24 hours.
-
-
Oxylipin Treatment:
-
Replace the media with fresh media containing the oxylipin of interest (e.g., 13-HODE, 0.1-10 µM), a positive control (e.g., Rosiglitazone), and a vehicle control (e.g., ethanol (B145695) or DMSO).
-
Incubate for another 18-24 hours.
-
-
Lysis and Luciferase Measurement:
-
Wash cells with PBS and lyse them using a passive lysis buffer.
-
Transfer the lysate to an opaque 96-well plate.
-
Use a dual-luciferase assay system to measure firefly and Renilla luciferase activity sequentially in a luminometer.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.
-
Express the data as fold-change relative to the vehicle control.
-
-
This assay is used to evaluate the chemoattractant properties of oxylipins like LTB4 and 12-HETE.[16]
-
Objective: To quantify the migration of cells towards an oxylipin gradient.
-
Principle: The Boyden chamber consists of two compartments separated by a microporous membrane. Cells are placed in the upper chamber, and the chemoattractant (oxylipin) is placed in the lower chamber. The number of cells that migrate through the membrane towards the chemoattractant is quantified.
-
Methodology:
-
Cell Preparation:
-
Starve the cells (e.g., neutrophils, cancer cells) in serum-free media for 2-4 hours to reduce basal migration.
-
Resuspend the cells in serum-free media at a concentration of 1x10⁶ cells/mL.
-
-
Assay Setup:
-
Add media containing the oxylipin (e.g., LTB4, 1-100 nM) or a control to the lower wells of the Boyden chamber plate.
-
Place the membrane insert (e.g., 8 µm pore size) over the wells.
-
Add 100 µL of the cell suspension to the top of each insert.
-
-
Incubation:
-
Incubate the plate at 37°C in a CO₂ incubator for a period determined by cell type (e.g., 1-4 hours for neutrophils, 6-24 hours for cancer cells).
-
-
Quantification:
-
Remove non-migrated cells from the top of the membrane with a cotton swab.
-
Fix and stain the migrated cells on the underside of the membrane (e.g., with DAPI or Crystal Violet).
-
Elute the stain and measure absorbance, or count the stained cells in several fields of view under a microscope.
-
-
Data Analysis:
-
Express results as the number of migrated cells or as a percentage of the input cells.
-
-
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for investigating the impact of an oxylipin on a specific cell signaling pathway.
Caption: General workflow for studying oxylipin effects on cell signaling.
References
- 1. 13-Hydroxyoctadecadienoic acid - Wikipedia [en.wikipedia.org]
- 2. Hydroxyoctadecadienoic acids: novel regulators of macrophage differentiation and atherogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Peroxisome Proliferator-Activated Receptor Signaling-Mediated 13-S-Hydroxyoctadecenoic Acid Is Involved in Lipid Metabolic Disorder and Oxidative Stress in the Liver of Freshwater Drum, Aplodinotus grunniens | MDPI [mdpi.com]
- 4. biorxiv.org [biorxiv.org]
- 5. Differential cell growth/apoptosis behavior of 13-hydroxyoctadecadienoic acid enantiomers in a colorectal cancer cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 9- and 13-HODE regulate fatty acid binding protein-4 in human macrophages, but does not involve HODE/GPR132 axis in PPAR-γ regulation of FABP4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 12-Hydroxyeicosatetraenoic acid - Wikipedia [en.wikipedia.org]
- 8. Unraveling the role of 12- and 20-HETE in cardiac pathophysiology: G-protein coupled receptors, pharmacological inhibitors and transgenic approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 12(S)-HETE, pleiotropic functions, multiple signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. journals.physiology.org [journals.physiology.org]
- 12. 15-Hydroxyeicosatetraenoic acid - Wikipedia [en.wikipedia.org]
- 13. 15-Hydroxyeicosatetraenoic acid (15-HETE) receptors. Involvement in the 15-HETE-induced stimulation of the cryptic 5-lipoxygenase in PT-18 mast/basophil cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. 15-Hydroxyeicosatetraenoic acid (15-HETE) protects pulmonary artery smooth muscle cells from apoptosis via inducible nitric oxide synthase (iNOS) pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Substitution of 15-hydroxyeicosatetraenoic acid in the phosphoinositide signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. ashpublications.org [ashpublications.org]
- 17. Leukotriene B4 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Identification, signaling, and functions of LTB4 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Role of leukotriene B4 (LTB4)-LTB4 receptor 1 signaling in post-incisional nociceptive sensitization and local inflammation in mice | PLOS One [journals.plos.org]
- 20. Leukotriene B4 - Wikipedia [en.wikipedia.org]
- 21. Frontiers | Characterization of the Signaling Modalities of Prostaglandin E2 Receptors EP2 and EP4 Reveals Crosstalk and a Role for Microtubules [frontiersin.org]
- 22. Characterization of the Signaling Modalities of Prostaglandin E2 Receptors EP2 and EP4 Reveals Crosstalk and a Role for Microtubules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. rupress.org [rupress.org]
- 24. aacrjournals.org [aacrjournals.org]
- 25. The Signaling Pathway of PGE2 and Its Regulatory Role in T Cell Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
- 27. researchgate.net [researchgate.net]
A Comparative Guide to the Analysis of (S)-13-Hydroxyoctadecanoic Acid
For researchers, scientists, and drug development professionals, the accurate analysis of lipid mediators like (S)-13-Hydroxyoctadecanoic acid is critical. This guide provides a comparative overview of the specifications for a commercially available this compound standard and outlines key experimental protocols for its analysis, supported by data from relevant studies.
Product Specifications: A Comparative Look
While a specific Certificate of Analysis for this compound was not publicly available, we can compare its product specifications with those of other common fatty acid standards, such as oleic and stearic acid, to understand the expected quality parameters.
| Parameter | This compound Standard | Oleic Acid (Example CoA)[1] | Stearic Acid (Example CoA)[2] |
| Purity | >98%[3] | 81.2% (GC Area %) | 95.8% (As C-18) |
| Molecular Formula | C18H36O3[3][4] | C18H34O2 | C18H36O2 |
| Molecular Weight | 300.48 g/mol [3][4] | 282.46 g/mol | 284.48 g/mol |
| Appearance | Solid[3] | Liquid | Passes test |
| Supplied As | In solution[3] | Liquid | Not specified |
| Storage | Freezer[3] | Not specified | Not specified |
| Acid Value | Not specified | 199 mg KOH/g | 198 |
| Iodine Value | Not specified | 95 g I/100g | 0.5 |
| Saponification Value | Not specified | Not specified | 199 |
Note: The data for Oleic Acid and Stearic Acid are taken from representative Certificates of Analysis and are for comparative purposes only.
Experimental Protocols for Analysis
The analysis of hydroxy fatty acids like this compound typically involves chromatographic methods such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).
High-Performance Liquid Chromatography (HPLC)
A common method for the separation and quantification of similar compounds like 13(S)-hydroxy-cis-9, trans-11-octadecadienoic acid (13(S)-HODE) utilizes normal-phase HPLC.[5]
-
Column: Normal-phase HPLC column.
-
Mobile Phase: A solvent system of hexane/isopropanol/acetonitrile/acetic acid (800/8/30/1, v/v) with isocratic elution.[5]
-
Detection: UV detection at 235 nm.[5]
-
Detection Limit: Approximately 0.5 ng per injection.[5]
For other hydroxy fatty acids, such as 12-hydroxystearic acid, a reversed-phase HPLC method with evaporative light scattering detection (ELSD) has been successfully employed.[6]
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the identification and quantification of fatty acids. Due to the low volatility of hydroxy fatty acids, derivatization is often required prior to analysis.
-
Derivatization: Trimethylsilyl (TMS) derivatization is a common method to increase the volatility of the analyte.[7][8]
-
Ionization: Electron Impact (EI) ionization at 70 eV.[9]
-
Analysis Mode: Full scan mode (m/z 50-500).[9]
-
Identification: Compound identification is achieved by comparing mass spectra with authentic standards and libraries like the NIST library.[9]
Experimental Workflow and Signaling Pathway Diagrams
To visualize the analytical process, a general workflow for the GC-MS analysis of hydroxyoctadecanoic acids is presented below.
Caption: Workflow for GC-MS analysis of hydroxyoctadecanoic acids.
This compound is a metabolite of linoleic acid, formed through pathways that can involve lipoxygenase enzymes. The signaling pathway below illustrates the general conversion of linoleic acid to hydroxy fatty acids.
Caption: Biosynthetic pathway of this compound.
References
- 1. sigmaaldrich.cn [sigmaaldrich.cn]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. larodan.com [larodan.com]
- 4. 13-Hydroxyoctadecanoic acid | C18H36O3 | CID 5282911 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Nonradiometric HPLC measurement of 13(S)-hydroxyoctadecadienoic acid from rat tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. akjournals.com [akjournals.com]
- 7. researchgate.net [researchgate.net]
- 8. znaturforsch.com [znaturforsch.com]
- 9. pubs.rsc.org [pubs.rsc.org]
A Researcher's Guide to Antibody Specificity in (s)-13-Hydroxyoctadecanoic Acid Immunoassays
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of (s)-13-Hydroxyoctadecanoic acid ((s)-13-HODE), a key bioactive lipid metabolite of linoleic acid, is crucial for understanding its role in a variety of physiological and pathological processes, including inflammation, cardiovascular disease, and cancer. Immunoassays, particularly Enzyme-Linked Immunosorbent Assays (ELISAs), offer a sensitive and high-throughput method for the detection of (s)-13-HODE in biological samples. However, the utility of these assays is fundamentally dependent on the specificity of the antibodies employed. This guide provides an objective comparison of the specificity of antibodies used in commercially available (s)-13-HODE immunoassays, supported by available experimental data and detailed protocols.
The Critical Role of Antibody Specificity
Comparative Analysis of Antibody Specificity
A review of commercially available (s)-13-HODE ELISA kits reveals that while many manufacturers claim high specificity, detailed and quantitative cross-reactivity data is not always readily provided. This lack of transparent data presents a challenge for researchers in selecting the most appropriate assay for their needs.
One of the few commercially available kits with published cross-reactivity data is the Abcam 13(S)-HODE ELISA Kit (ab133044). The data for this polyclonal antibody-based competitive ELISA is summarized in the table below. For comparison, data for an anti-9-HODE antibody from the same manufacturer is also included to illustrate the potential for cross-reactivity between HODE isomers.
| Compound | Abcam 13(S)-HODE ELISA Kit (ab133044) % Cross-Reactivity | Abcam Anti-HODE antibody (ab28204) % Cross-Reactivity (Target: 9-HODE) |
| (s)-13-HODE | 100 | 1.2 |
| (r)-13-HODE | 17.5 | 1.2 |
| 13-oxo-ODE | 1.9 | 2.4 |
| (s)-9-HODE | 1.2 | 100 |
| (r)-9-HODE | 1.2 | 100 |
| 9-oxo-ODE | <0.01 | 1.2 |
| 15(S)-HETE | <0.01 | 0.0 |
| 11(S)-HETE | <0.01 | 0.0 |
| Linoleic Acid | <0.01 | 0.0 |
Data for ab133044 was obtained from the product's datasheet. Data for ab28204 is provided for comparative purposes.
Analysis:
The data from the Abcam ab133044 kit indicates a high degree of specificity for (s)-13-HODE. However, there is a notable cross-reactivity of 17.5% with its stereoisomer, (r)-13-HODE. This is a critical consideration for researchers studying biological systems where both isomers may be present. The cross-reactivity with other related lipids, such as 9-HODE isomers and 13-oxo-ODE, is significantly lower.
In contrast, the anti-9-HODE antibody (ab28204) demonstrates high specificity for 9-HODE isomers with very low cross-reactivity for 13(S)-HODE, highlighting the feasibility of producing isomer-specific antibodies.
Other manufacturers, such as MyBioSource, state that their 13-HODE ELISA kits have high sensitivity and excellent specificity with no significant cross-reactivity observed with analogues.[1] However, they also note that it is not possible to test all potential analogues.[1] Without the provision of quantitative data, it is difficult for researchers to independently assess the suitability of these kits for their specific research questions.
Experimental Protocols
The following is a generalized experimental protocol for a competitive ELISA for (s)-13-HODE, based on the procedure for the Abcam ab133044 kit.
Principle of the Assay:
This is a competitive immunoassay. A goat anti-rabbit IgG antibody is pre-coated onto the wells of a microtiter plate.[2] Standards or samples are added to the wells, along with an alkaline phosphatase (AP)-conjugated (s)-13-HODE and a polyclonal rabbit antibody specific for (s)-13-HODE.[2] The free (s)-13-HODE in the standards or samples competes with the AP-conjugated (s)-13-HODE for binding to the limited number of primary antibody binding sites. After incubation, unbound components are washed away. A substrate is then added, and the color development is stopped. The intensity of the color is inversely proportional to the concentration of (s)-13-HODE in the sample.[2]
Materials:
-
13(S)-HODE ELISA Kit (containing pre-coated microplate, standards, antibody, enzyme conjugate, wash buffer, substrate, and stop solution)
-
Microplate reader capable of measuring absorbance at 405 nm
-
Pipettes and pipette tips
-
Deionized water
-
Vortex mixer
-
Tubes for standard dilution
Procedure:
-
Reagent Preparation: Prepare all reagents, standards, and samples as instructed in the kit manual. Allow all reagents to reach room temperature before use.
-
Standard and Sample Addition: Add 50 µL of the prepared standards and samples to the appropriate wells of the microtiter plate.
-
Conjugate Addition: Add 25 µL of the prepared (s)-13-HODE-AP conjugate to each well.
-
Antibody Addition: Add 25 µL of the anti-(s)-13-HODE antibody to each well.
-
Incubation: Seal the plate and incubate at room temperature for 2 hours on a plate shaker.
-
Washing: Aspirate the contents of the wells and wash each well four times with 1X Wash Buffer.
-
Substrate Addition: Add 100 µL of the pNpp substrate to each well.
-
Incubation: Incubate the plate at room temperature for 45 minutes.
-
Stop Reaction: Add 100 µL of the Stop Solution to each well.
-
Read Plate: Immediately read the absorbance of each well at 405 nm.
-
Data Analysis: Calculate the concentration of (s)-13-HODE in the samples by plotting a standard curve of the absorbance versus the known concentrations of the standards. The concentration of the samples can then be interpolated from this curve.
Visualizing the Workflow and Key Relationships
To further clarify the experimental process and the competitive binding principle, the following diagrams are provided.
Conclusion and Recommendations
The specificity of the antibody is the most critical factor for obtaining accurate and reliable data from an (s)-13-HODE immunoassay. While several commercial kits are available, there is a significant disparity in the public availability of quantitative cross-reactivity data.
For researchers, it is strongly recommended to:
-
Prioritize kits with comprehensive, quantitative cross-reactivity data. This allows for an informed decision based on the potential for interference from structurally related molecules.
-
Consider the potential for stereoisomer cross-reactivity. If the biological system under investigation is known to produce both (s)- and (r)-13-HODE, an assay with high stereospecificity is essential.
-
Perform in-house validation. Whenever possible, researchers should validate the specificity of their chosen immunoassay using their own experimental conditions and relevant potential cross-reactants.
-
Consider orthogonal methods. For critical findings, validation of immunoassay results with an alternative method, such as liquid chromatography-mass spectrometry (LC-MS), can provide a higher degree of confidence in the data.
By carefully considering antibody specificity and following rigorous experimental protocols, researchers can confidently utilize immunoassays for the accurate quantification of (s)-13-HODE, leading to a better understanding of its role in health and disease.
References
Endogenous vs. Exogenous (S)-13-Hydroxyoctadecanoic Acid: A Comparative Guide for Researchers
(S)-13-Hydroxyoctadecanoic acid (13-HODE) , a key bioactive lipid mediator derived from linoleic acid, has garnered significant attention in biomedical research for its diverse and context-dependent effects on cellular processes. Understanding the nuances between the biological impact of endogenously produced versus exogenously administered 13-HODE is critical for researchers in drug development and cellular biology. This guide provides an objective comparison, supported by experimental data, to elucidate the distinct roles and effects of these two sources of 13-HODE.
At a Glance: Endogenous vs. Exogenous 13-HODE
| Feature | Endogenous (S)-13-HODE | Exogenous (S)-13-HODE |
| Source | Synthesized within cells and tissues from linoleic acid via enzymatic (e.g., 15-lipoxygenase-1) or non-enzymatic pathways. | Introduced from an external source, such as through diet, direct injection, or addition to cell culture media. |
| Concentration | Varies by tissue and physiological/pathological state. Generally found at nanomolar to low micromolar concentrations in tissues. | Doses used in experiments are often in the micromolar to millimolar range to elicit measurable effects. |
| Metabolic Fate | Rapidly incorporated into phospholipids, particularly at the sn-2 position, or further metabolized. | Following administration, it is absorbed and incorporated into plasma esterified lipids and distributed to various tissues. It has a relatively short half-life in its unesterified form.[1][2] |
| Primary Signaling | Primarily acts as a ligand for Peroxisome Proliferator-Activated Receptor gamma (PPARγ), influencing gene expression related to inflammation, cell proliferation, and metabolism. | Also activates PPARγ, but the high concentrations used in some studies may lead to off-target effects or activation of lower-affinity receptors like GPR132. |
Biological Effects: A Tale of Two Sources
The biological effects of 13-HODE are multifaceted, often presenting a dual role in both promoting and inhibiting disease processes depending on the cellular context, its stereochemistry, and its concentration.
Cancer
The role of 13-HODE in cancer is particularly complex and appears to differ significantly between cancer types.
-
Endogenous Perspective: In colorectal cancer, endogenous production of 13-HODE via the enzyme 15-lipoxygenase-1 (15-LOX-1) is often suppressed as the disease progresses from a polyp to a malignant state.[3] This suggests a tumor-suppressive role for endogenous 13-HODE in this context.
-
Exogenous Perspective: In contrast, studies on breast cancer cell lines have shown that exogenous 13(S)-HODE can stimulate proliferation.[3] However, other research has demonstrated that exogenous 13(S)-HODE can inhibit proliferation and induce apoptosis in human colon cancer cells.[3] Recent findings also suggest that 13-S-HODE can suppress cancer cell growth by directly binding to and inhibiting the mTOR protein complex.
Quantitative Data on Exogenous (S)-13-HODE Effects in Cancer Cell Lines:
| Cell Line | Cancer Type | Effect | IC50 Value (48h) | Citation |
| MCF-7 | Breast Cancer | Reduced cell viability | 76.3 µM | [4] |
| MDA-MB-231 | Breast Cancer | Reduced cell viability | 80.23 µM | [4] |
| RKO | Colon Cancer | Inhibited proliferation, induced apoptosis | Not specified | [5] |
| HT-29 | Colon Cancer | Inhibited proliferation, induced apoptosis | Not specified | [5] |
Atherosclerosis and Inflammation
In the context of cardiovascular disease, 13-HODE's role is also nuanced.
-
Endogenous Perspective: Endogenous 13-HODE produced by macrophages in early atherosclerotic lesions is thought to have protective effects by activating PPARγ, which in turn stimulates the uptake of lipids and promotes apoptosis of foam cells.[3]
-
Exogenous Perspective: The effects of exogenous 13-HODE in this area are less clear and likely dose-dependent. It can activate PPARγ, but at higher concentrations, it may contribute to inflammatory responses.[3]
Signaling Pathways
The primary signaling pathways for (S)-13-HODE involve the nuclear receptor PPARγ and, to a lesser extent, the G-protein coupled receptor GPR132.
Figure 1: Signaling pathways of endogenous and exogenous (S)-13-HODE.
Experimental Protocols
Studying the distinct effects of endogenous and exogenous 13-HODE requires specific experimental approaches.
Modulating and Measuring Endogenous (S)-13-HODE
Objective: To investigate the effects of endogenously produced 13-HODE.
Methodology:
-
Cell Culture:
-
Culture cells of interest (e.g., macrophages, cancer cell lines) in appropriate media.
-
To increase endogenous 13-HODE, supplement the media with its precursor, linoleic acid.
-
To inhibit endogenous 13-HODE production, treat cells with a 15-LOX-1 inhibitor (e.g., PD-146176).
-
-
Animal Models:
-
Utilize animal models with genetic modifications in the 15-LOX-1 enzyme (e.g., knockout or humanized mice) to study the systemic effects of altered endogenous 13-HODE levels.
-
-
Quantification:
-
Extract lipids from cells, tissues, or plasma.
-
Analyze 13-HODE levels using techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) for accurate quantification.
-
Figure 2: Experimental workflow for studying endogenous 13-HODE.
Administering Exogenous (S)-13-HODE
Objective: To determine the direct effects of externally supplied 13-HODE.
Methodology:
-
In Vitro (Cell Culture):
-
Prepare a stock solution of (S)-13-HODE, typically in ethanol (B145695) or DMSO.
-
Treat cultured cells with a range of concentrations (commonly 1 µM to 100 µM) for a specified duration (e.g., 24-72 hours).
-
Include a vehicle control (media with the same concentration of the solvent used for the 13-HODE stock).
-
Assess cellular responses such as viability (e.g., MTT assay), apoptosis (e.g., Annexin V staining), and gene expression (e.g., qRT-PCR).
-
-
In Vivo (Animal Models):
-
Administer (S)-13-HODE to animals via various routes, such as oral gavage or intravenous injection. A study in rats used a dose of 0.5 mg/kg.[1]
-
Monitor the absorption, distribution, and metabolism of 13-HODE by collecting and analyzing blood and tissue samples at different time points.
-
Observe physiological and behavioral changes in the animals.
-
Figure 3: Experimental workflow for studying exogenous 13-HODE.
Conclusion
The biological activities of (S)-13-HODE are highly dependent on its origin, concentration, and the specific biological system under investigation. Endogenous 13-HODE appears to function as a subtle regulator of cellular homeostasis, with its dysregulation contributing to disease pathogenesis. In contrast, exogenous 13-HODE, often applied at higher concentrations in experimental settings, can trigger more pronounced and sometimes different cellular responses. For researchers, a clear understanding of these distinctions is paramount for designing experiments that accurately reflect physiological and pathological conditions and for the development of targeted therapeutic strategies. Future research should aim to further delineate the concentration-dependent effects of 13-HODE and to better understand the interplay between its endogenous production and the impact of its exogenous administration.
References
- 1. Linoleic acid-derived 13-hydroxyoctadecadienoic acid is absorbed and incorporated into rat tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Linoleic acid-derived 13-hydroxyoctadecadienoic acid is absorbed and incorporated into rat tissues [escholarship.org]
- 3. 13-Hydroxyoctadecadienoic acid - Wikipedia [en.wikipedia.org]
- 4. Apoptosis Induced by 13-S-hydroxyoctadecadienoic acid in the Breast Cancer Cell Lines, MCF-7 and MDA-MB-231 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
A Comparative Guide to the Validation of Novel Analytical Methods for (S)-13-HODE
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of analytical methods for the quantification of (S)-13-hydroxyoctadecadienoic acid ((S)-13-HODE), a critical bioactive lipid metabolite involved in various physiological and pathological processes. The validation of a new analytical method is paramount for ensuring data accuracy, reliability, and reproducibility in research and drug development. This document outlines key validation parameters, compares established analytical techniques, and provides detailed experimental protocols.
Introduction to (S)-13-HODE Analysis
(S)-13-HODE is a major metabolite of linoleic acid formed by the action of 15-lipoxygenase-1 and is an important intracellular signaling molecule involved in cell proliferation and differentiation.[1] Accurate and precise quantification of (S)-13-HODE is crucial for understanding its biological roles and for the development of therapeutics targeting its pathways. Due to the presence of a stereoisomer, 13(R)-HODE, and other positional isomers like 9-HODE, a highly selective and specific analytical method is required.[2][3]
Comparison of Analytical Methods
The selection of an appropriate analytical method depends on the specific requirements of the study, such as sensitivity, selectivity, and sample throughput. While older, wet-chemical methods exist for general lipid hydroperoxide determination, modern chromatographic techniques offer superior performance for the specific analysis of (S)-13-HODE.[4][5]
Table 1: Comparison of Key Performance Parameters for (S)-13-HODE Analysis
| Parameter | High-Performance Liquid Chromatography (HPLC) with UV Detection | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) |
| Principle | Separation based on polarity, detection via UV absorbance of the conjugated diene system. | Separation based on polarity, detection via mass-to-charge ratio of parent and fragment ions. |
| Selectivity | Moderate to high; may require chiral columns for enantiomeric separation. | Very high; can distinguish between isomers with identical retention times based on specific product ions.[6] |
| Sensitivity (LOD/LOQ) | Typically in the low nanogram (ng) range.[1] | Typically in the picogram (pg) to low nanogram (ng) range.[7][8] |
| Linearity | Good, with R² values typically >0.99.[7] | Excellent, with R² values typically >0.999.[8] |
| Accuracy (% Recovery) | Generally good, often in the range of 85-115%.[7] | Excellent, often in the range of 90-110%.[8] |
| Precision (%RSD) | Good, typically <15%. | Excellent, typically <10%.[8] |
| Sample Throughput | Moderate. | High, especially with UHPLC systems. |
| Cost | Lower initial investment and operational costs. | Higher initial investment and operational costs. |
| Key Advantage | Cost-effective and widely available. | Unmatched selectivity and sensitivity. |
| Key Disadvantage | Potential for interference from co-eluting compounds. | Higher complexity and cost. |
Experimental Protocols for Method Validation
The validation of a new analytical method for (S)-13-HODE should adhere to established guidelines and assess the following parameters:
Linearity
Linearity demonstrates the method's ability to produce results that are directly proportional to the analyte concentration within a given range.
-
Protocol:
-
Prepare a stock solution of (S)-13-HODE standard.
-
Create a series of at least five calibration standards by serial dilution of the stock solution.
-
Analyze each calibration standard in triplicate.
-
Plot the mean response (e.g., peak area) against the known concentration.
-
Perform a linear regression analysis and determine the coefficient of determination (R²). An R² value >0.99 is generally considered acceptable.[7][8][9]
-
Accuracy
Accuracy refers to the closeness of the measured value to the true value.
-
Protocol:
-
Prepare blank matrix samples (e.g., plasma, cell lysate) and spike them with known concentrations of (S)-13-HODE at low, medium, and high levels.
-
Analyze these spiked samples in triplicate.
-
Calculate the percent recovery using the formula: (Measured Concentration / Spiked Concentration) * 100%.
-
Acceptable recovery is typically within 80-120%.
-
Precision
Precision is the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. It is usually expressed as the relative standard deviation (%RSD).
-
Protocol:
-
Repeatability (Intra-day precision): Analyze replicate samples of low, medium, and high concentrations of (S)-13-HODE on the same day and by the same analyst.
-
Intermediate Precision (Inter-day precision): Analyze the same samples on different days, with different analysts, or with different equipment.
-
Calculate the %RSD for each concentration level. A %RSD of <15% is generally acceptable.
-
Limit of Detection (LOD) and Limit of Quantification (LOQ)
LOD is the lowest concentration of an analyte that can be reliably detected, while LOQ is the lowest concentration that can be quantitatively determined with acceptable precision and accuracy.
-
Protocol:
-
Signal-to-Noise Ratio: Determine the concentration at which the signal-to-noise ratio is approximately 3:1 for LOD and 10:1 for LOQ.[6]
-
Standard Deviation of the Response and the Slope: Calculate LOD and LOQ based on the standard deviation of the y-intercepts of regression lines and the slope of the calibration curve.
-
Specificity and Selectivity
Specificity is the ability to assess unequivocally the analyte in the presence of components that may be expected to be present. For (S)-13-HODE, this includes distinguishing it from its (R)-enantiomer and other isomers.
-
Protocol:
-
Analyze blank matrix samples to check for interfering peaks at the retention time of (S)-13-HODE.
-
Analyze samples containing potential interfering substances, such as 13(R)-HODE, 9-HODE, and other related fatty acids.
-
For chiral methods, demonstrate baseline separation of the (S) and (R) enantiomers. Chiral stationary phases like Chiralpak AD or AD-RH can be used for this purpose.[10]
-
Visualizing Workflows and Pathways
General Workflow for (S)-13-HODE Analysis
Simplified Signaling Pathway of (S)-13-HODE Formation
Conclusion
The validation of a new analytical method for (S)-13-HODE is a critical step to ensure the generation of high-quality, reliable data. While HPLC-UV offers a cost-effective approach, LC-MS/MS provides superior sensitivity and selectivity, which is often necessary for complex biological matrices. The choice of method should be guided by the specific research question and the required analytical performance. Regardless of the chosen platform, a thorough validation following the protocols outlined in this guide is essential for any researcher, scientist, or drug development professional working with this important lipid mediator.
References
- 1. Nonradiometric HPLC measurement of 13(S)-hydroxyoctadecadienoic acid from rat tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Identification and Profiling of Targeted Oxidized Linoleic Acid Metabolites in Rat Plasma by Quadrupole Time-of-Flight Mass Spectrometry (Q-TOFMS) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 13-Hydroxyoctadecadienoic acid - Wikipedia [en.wikipedia.org]
- 4. dadun.unav.edu [dadun.unav.edu]
- 5. COMPARISON OF WET‐CHEMICAL METHODS FOR DETERMINATION OF LIPID HYDROPEROXIDES | Semantic Scholar [semanticscholar.org]
- 6. lipidmaps.org [lipidmaps.org]
- 7. cabidigitallibrary.org [cabidigitallibrary.org]
- 8. mdpi.com [mdpi.com]
- 9. blacpma.ms-editions.cl [blacpma.ms-editions.cl]
- 10. Enantiomeric separation of hydroxy and hydroperoxy eicosanoids by chiral column chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of (s)-13-Hydroxyoctadecanoic Acid: A Comprehensive Guide for Laboratory Professionals
(s)-13-Hydroxyoctadecanoic acid is a hydroxy fatty acid. As with any laboratory chemical, it should be handled with care, and disposal must adhere to all federal, state, and local regulations for chemical waste.[1] The primary principle is to treat all chemical waste as hazardous unless confirmed to be non-hazardous by your institution's Environmental Health and Safety (EHS) department.[2]
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, ensure you are wearing the appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemically resistant gloves. All handling of this compound waste should be conducted in a well-ventilated area, preferably within a fume hood, to minimize inhalation exposure.
Step-by-Step Disposal Protocol
The proper disposal of this compound waste involves a systematic approach from collection to final disposal, managed through your institution's hazardous waste program.
-
Waste Collection:
-
Collect waste this compound in a designated, leak-proof container that is chemically compatible with the substance. Plastic containers are often preferred over glass to reduce the risk of breakage.[3][4]
-
The original container, if in good condition, is a suitable option for waste collection.
-
Crucially, do not mix this compound waste with other chemical waste streams unless their compatibility has been verified.[4][5] Incompatible wastes can lead to dangerous chemical reactions.[5]
-
-
Labeling:
-
Storage:
-
Store the sealed waste container in a designated satellite accumulation area within the laboratory, at or near the point of generation.[6][7]
-
Ensure the storage area is cool, dry, and away from incompatible materials.
-
Waste containers should be kept closed at all times except when adding waste.[5][6]
-
-
Disposal:
-
Dispose of the collected waste through your institution's established chemical waste disposal program. Contact your Environmental Health and Safety (EHS) department to schedule a waste pickup.[3]
-
Do not pour this compound down the drain or dispose of it in regular solid waste unless explicitly permitted by your institution's EHS guidelines.
-
Quantitative Data for Disposal Considerations
While specific quantitative disposal limits for this compound are not defined, general laboratory chemical waste guidelines apply. The following table summarizes key quantitative parameters to consider.
| Parameter | Guideline | Rationale |
| pH of Aqueous Waste | Neutralize to a pH between 5.5 and 9.5 before considering drain disposal (if permitted).[8] | Corrosive wastes (pH ≤ 2 or ≥ 12.5) are considered hazardous. Neutralization reduces corrosivity. |
| Satellite Accumulation Limit | Do not exceed 55 gallons of hazardous waste in a satellite accumulation area.[6][7] | Regulatory limit to prevent the storage of large quantities of hazardous waste in laboratory settings. |
| Container Fill Level | Do not fill liquid waste containers to more than 75-90% capacity.[4][9] | Allows for vapor expansion and reduces the risk of spills during handling and transport. |
Experimental Protocol: Neutralization of Carboxylic Acid Waste
For small quantities of purely acidic waste containing this compound without other hazardous contaminants, neutralization may be an option prior to disposal, subject to institutional approval.
Objective: To neutralize the acidic waste to a safe pH range for disposal.
Materials:
-
Waste solution of this compound
-
Weak base solution (e.g., 5-10% sodium bicarbonate or sodium carbonate solution)[10]
-
pH paper or a calibrated pH meter
-
Stir plate and stir bar
-
Appropriate PPE (goggles, gloves, lab coat)
-
Ice bath
Procedure:
-
Work in a fume hood.
-
If the waste is concentrated, dilute it by slowly adding the acid to a large volume of cold water (e.g., a 1:10 dilution).[11] Place the container in an ice bath to manage any heat generation.[12]
-
Slowly add the weak base solution to the diluted acidic waste while stirring continuously.[10]
-
Monitor the pH of the solution frequently using pH paper or a pH meter.
-
Continue adding the base until the pH of the solution is between 5.5 and 9.5.[8]
-
Once neutralized, the solution can be disposed of according to your institution's guidelines for non-hazardous aqueous waste. This may include drain disposal followed by a copious amount of water.[8]
Visualizing Disposal Procedures
To further clarify the decision-making process and workflow for the proper disposal of this compound, the following diagrams have been created using the Graphviz (DOT language).
Caption: Decision workflow for the collection and disposal of this compound waste.
Caption: Step-by-step workflow for the neutralization of carboxylic acid waste.
References
- 1. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]
- 2. vumc.org [vumc.org]
- 3. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 4. nipissingu.ca [nipissingu.ca]
- 5. mcneese.edu [mcneese.edu]
- 6. ehrs.upenn.edu [ehrs.upenn.edu]
- 7. odu.edu [odu.edu]
- 8. Chapter 7 - Management Procedures For Specific Waste Types [ehs.cornell.edu]
- 9. Making sure you're not a bot! [oc-praktikum.de]
- 10. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 11. In-Lab Disposal Methods: Waste Management Guide: Waste Management: Public & Environmental Health: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]
- 12. esd.uga.edu [esd.uga.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
